molecular formula C10H9NO4 B1364093 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 712347-85-8

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Katalognummer: B1364093
CAS-Nummer: 712347-85-8
Molekulargewicht: 207.18 g/mol
InChI-Schlüssel: FRDPLMQZUFGNIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDPLMQZUFGNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425471
Record name 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712347-85-8
Record name 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

The isoxazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Compounds incorporating this structure have demonstrated a wide spectrum of biological effects, including anticancer, antiviral, antifungal, and insecticidal properties[1]. This guide focuses on a specific derivative, this compound, a molecule of significant interest for researchers and drug development professionals. Its structural features—a hydrophilic carboxylic acid group and a lipophilic hydroxyphenyl moiety—suggest a potential for varied biological interactions and a favorable drug-like profile. This document provides a comprehensive overview of its chemical properties, a validated synthesis protocol, characterization methods, and an exploration of its potential therapeutic applications.

Compound Identification and Physicochemical Properties

Correctly identifying a compound is the foundational step in any research endeavor. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this molecule, ensuring unambiguous reference in scientific literature and databases.

PropertyValueSource
CAS Number 712347-85-8[2]
Molecular Formula C₁₀H₉NO₄[2]
Molecular Weight 207.18 g/mol [2]
Melting Point 80-82 °C[2]
Boiling Point 416.3 ± 55.0 °C (Predicted)[2]
Density 1.48 ± 0.1 g/cm³[2]
pKa 2.73 ± 0.40 (Predicted)[2]

Synthesis and Mechanistic Rationale

The synthesis of 4,5-dihydroisoxazole derivatives is commonly achieved through the reaction of α,β-unsaturated ketones, also known as chalcones, with hydroxylamine hydrochloride[1]. This method provides an efficient and practical route to the target compound. The proposed synthesis involves a two-step process: a Claisen-Schmidt condensation to form the chalcone precursor, followed by a cyclization reaction with hydroxylamine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (E)-3-(2-hydroxyphenyl)acrylic acid (Chalcone Precursor)

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-hydroxybenzaldehyde and 9.0 g of malonic acid in 50 mL of pyridine.

  • Catalyst Addition: Add 1 mL of piperidine to the solution. The use of piperidine, a basic catalyst, is crucial for promoting the Knoevenagel condensation, which is the key carbon-carbon bond-forming step.

  • Reaction: Heat the mixture at reflux for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into 200 mL of a 10% hydrochloric acid solution. The acidification protonates the carboxylate, causing the product to precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure (E)-3-(2-hydroxyphenyl)acrylic acid.

Step 2: Cyclization to form this compound

  • Reactant Preparation: To a stirred solution of 5.0 g of (E)-3-(2-hydroxyphenyl)acrylic acid in 100 mL of 96% ethanol, add 2.5 g of hydroxylamine hydrochloride.

  • Catalyst Addition: Add 5 mL of glacial acetic acid. The acidic medium facilitates the reaction.

  • Reaction: Heat the reaction mixture to reflux overnight. The nucleophilic addition of hydroxylamine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration, leads to the formation of the isoxazoline ring.

  • Isolation: Remove the ethanol under reduced pressure.

  • Purification: Recrystallize the resulting residue from ethanol to afford the pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Isoxazoline Ring Formation Reactants1 2-Hydroxybenzaldehyde + Malonic Acid Reaction1 Claisen-Schmidt Condensation Reactants1->Reaction1 Catalyst1 Pyridine, Piperidine Catalyst1->Reaction1 Product1 (E)-3-(2-hydroxyphenyl)acrylic acid Reaction1->Product1 Reaction2 Cyclization Product1->Reaction2 Reactants2 Hydroxylamine HCl Reactants2->Reaction2 Catalyst2 Glacial Acetic Acid Catalyst2->Reaction2 FinalProduct 3-(2-hydroxyphenyl)-4,5- dihydroisoxazole-5-carboxylic acid Reaction2->FinalProduct

Caption: Synthesis workflow for the target compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is employed. While specific spectra for this exact molecule are not publicly available, the expected signals can be predicted based on its structure and data from analogous compounds[1].

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoxazoline ring protons, typically as a system of coupled multiplets. The aromatic protons of the hydroxyphenyl group would appear in the downfield region, and the carboxylic acid proton would be a broad singlet.

  • ¹³C NMR: The carbon NMR would show distinct peaks for the carboxylic acid carbon, the carbons of the isoxazoline ring, and the aromatic carbons.

  • FT-IR: The infrared spectrum should display a strong absorption band for the C=O stretch of the carboxylic acid, a broad O-H stretch, and characteristic peaks for the C=N bond of the isoxazoline ring and C=C bonds of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (207.18 g/mol ).

Potential Applications and Biological Significance

The 4,5-dihydroisoxazole scaffold is a privileged structure in drug discovery, with derivatives showing promise as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer and inflammatory diseases[3]. The structural similarity of the title compound to known biologically active molecules suggests several avenues for investigation.

  • Anticancer Activity: Related heterocyclic compounds, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have demonstrated anticancer activity[4]. The presence of the hydroxyphenyl group in the target molecule could facilitate interactions with various biological targets.

  • Antimicrobial Properties: The isoxazoline core is known to exhibit antifungal and antibacterial properties[1]. The development of novel antimicrobial agents is a critical area of research, and this compound represents a potential lead.

  • Enzyme Inhibition: Isoxazoline derivatives have been identified as monoamine oxidase (MAO) inhibitors, suggesting potential applications in the treatment of neurological disorders[1].

TherapeuticApplications cluster_applications Potential Therapeutic Areas CoreCompound 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole- 5-carboxylic acid Oncology Anticancer Agents (e.g., NAMPT Inhibition) CoreCompound->Oncology Potential Activity InfectiousDisease Antimicrobial Agents (Antibacterial, Antifungal) CoreCompound->InfectiousDisease Potential Activity Neurology Enzyme Inhibitors (e.g., MAO Inhibition) CoreCompound->Neurology Potential Activity

Caption: Potential therapeutic applications of the core molecule.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of the isoxazoline scaffold make it an attractive candidate for screening in various disease models. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule. Future studies should focus on the biological evaluation of this compound and the synthesis of related derivatives to establish structure-activity relationships.

References

  • Abbas F. Abbas et al. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. IJPCBS 2014, 4(3), 717-724. [Link]

  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • PubChem. 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. [Link]

  • Google Patents.

Sources

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Introduction

This compound, a heterocyclic organic compound, represents a significant scaffold in medicinal chemistry and materials science. The molecule integrates a 4,5-dihydroisoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, with a functional 2-hydroxyphenyl group and a carboxylic acid moiety. This unique combination of functional groups imparts specific physicochemical characteristics that are critical for its application in drug development and as a synthetic building block.[1][2] The presence of both hydrogen bond donors (-OH, -COOH) and acceptors (N, O), alongside an aromatic system, suggests a nuanced profile of solubility, lipophilicity, and intermolecular interactions.

This guide serves as a comprehensive technical resource for researchers, providing an in-depth analysis of the core physical properties of this compound. We will delve into its molecular identity, physicochemical parameters, spectroscopic signature, solid-state characteristics, and thermal stability. Furthermore, this document provides validated experimental protocols for the determination of these properties, empowering scientists to verify and expand upon this data in their own laboratories.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The structural and molecular details for this compound are summarized below.

IdentifierValueSource
CAS Number 712347-85-8[3]
Molecular Formula C₁₀H₉NO₄[3]
Molecular Weight 207.18 g/mol [3]
IUPAC Name 3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
InChI Key FRDPLMQZUFGNIK-UHFFFAOYSA-N[3]

Core Physicochemical Properties

The macroscopic behavior and potential biological interactions of a compound are dictated by its fundamental physicochemical properties. The available data, combining experimental and predicted values, offers a quantitative snapshot of this molecule.

PropertyValueNotes
Melting Point 80-82 °CExperimental value; indicates a relatively low-melting crystalline solid.[3]
Boiling Point 416.3 ± 55.0 °CPredicted value; high boiling point reflects strong intermolecular forces.[3]
Density 1.48 ± 0.1 g/cm³Predicted value.[3]
pKa 2.73 ± 0.40Predicted value; refers to the acidity of the carboxylic acid proton.[3]

The melting point of 80-82 °C suggests the compound is a crystalline solid at room temperature, with a sharp melting range often correlating with high purity. The predicted pKa of ~2.73 is characteristic of a carboxylic acid influenced by nearby electron-withdrawing groups, making it a relatively strong organic acid. This acidity is a key determinant of its ionization state in physiological environments, profoundly impacting its solubility, membrane permeability, and receptor-binding interactions.

Solubility Profile

The solubility of a compound is a critical parameter for its utility in both biological assays and synthetic reactions. The structure of this compound contains both polar (carboxylic acid, phenol) and nonpolar (phenyl ring) regions, suggesting amphiphilic character.

Based on structural analogs, the compound is expected to be moderately soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and sparingly soluble in water.[4] The carboxylic acid group enables the formation of highly water-soluble salts upon reaction with bases (e.g., sodium hydroxide, sodium bicarbonate).

Experimental Protocol: Shake-Flask Solubility Determination

This protocol provides a reliable method for quantifying aqueous solubility.

  • Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A rotator or shaker bath is ideal.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess, undissolved solid.

  • Sampling: Carefully extract a precise aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the partition coefficient (LogP), measures the differential solubility of a compound in a biphasic system of immiscible lipid and aqueous phases. It is a cornerstone of drug design, influencing absorption, distribution, metabolism, and excretion (ADME). While no experimental LogP has been published for the title compound, predicted values for structurally similar molecules, such as 3-(4-methoxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid (Predicted LogP: 0.93 - 1.4), suggest that it is moderately lipophilic.[5][6]

Experimental Protocol: HPLC-Based LogP Estimation

This method correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.

  • Calibration: Prepare a series of standards with known LogP values (e.g., uracil, benzonitrile, toluene, etc.).

  • Chromatography: Inject each standard onto a C18 reverse-phase column under isocratic conditions (e.g., 50:50 acetonitrile:water). Record the retention time (t_R) for each.

  • Standard Curve: Plot the known LogP values of the standards against the logarithm of their capacity factor, k', where k' = (t_R - t_0) / t_0. (t_0 is the column dead time, often measured with uracil).

  • Sample Analysis: Inject the title compound under the identical HPLC conditions and measure its retention time.

  • LogP Calculation: Calculate the k' for the title compound and use the linear regression equation from the standard curve to determine its LogP value.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Standards LogP Standards HPLC Reverse-Phase HPLC (Isocratic Elution) Standards->HPLC Sample Test Compound Sample->HPLC Detector UV Detector HPLC->Detector Retention Measure Retention Times (tR) Detector->Retention Curve Generate Calibration Curve (LogP vs. log k') Retention->Curve Result Calculate LogP of Test Compound Curve->Result

Caption: Workflow for HPLC-based LogP determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the molecular structure and purity of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Based on analyses of similar isoxazoline structures, the IR spectrum is expected to show characteristic absorption bands.[7] Key peaks would include a broad band for the phenolic and carboxylic O-H stretch (~3300-2500 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), a C=N stretch for the isoxazoline ring (~1615 cm⁻¹), and C=C stretching bands for the aromatic ring (~1600 and 1450 cm⁻¹).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display distinct regions. Protons on the phenyl ring would appear in the aromatic region (~6.8-7.5 ppm). The three protons on the 4,5-dihydroisoxazole ring would form a characteristic AMX spin system with complex splitting patterns (diastereotopic CH₂ protons and a CH proton) in the ~3.5-5.5 ppm range. The acidic protons of the phenol and carboxylic acid groups would appear as broad singlets that are exchangeable with D₂O.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded (~170 ppm).[8] Aromatic carbons would resonate between ~115-160 ppm, while the carbons of the dihydroisoxazole ring would appear in the aliphatic region.

Solid-State Properties and Crystallinity

The arrangement of molecules in the solid state influences properties like stability, dissolution rate, and bioavailability.

  • Crystallinity: As a solid with a defined melting point, the compound is crystalline. X-ray diffraction studies on analogous 4,5-dihydroisoxazole-5-carboxylic acid derivatives confirm that this scaffold readily forms ordered crystal lattices.[9][10]

  • Molecular Conformation: In the solid state, the 4,5-dihydroisoxazole ring typically adopts a non-planar "envelope" conformation.[9][11]

  • Intermolecular Interactions: The crystal packing is expected to be dominated by strong hydrogen bonds. The carboxylic acid group can form classic head-to-tail dimers with an adjacent molecule, and the phenolic hydroxyl group can participate in further hydrogen bonding networks. These interactions are critical for the stability of the crystal structure.[9]

Caption: Intermolecular hydrogen bonding in the crystal lattice.

Thermal Stability and Storage

Understanding a compound's response to heat is vital for determining appropriate storage and handling conditions.

  • Stability: Analogs of this compound are reported to be stable when stored under inert atmospheres at low temperatures but may degrade upon prolonged exposure to light or moisture.[4]

  • Decomposition: Thermal decomposition of carboxylic acids often begins with dehydration, followed by decarboxylation at higher temperatures.[4][12] For this molecule, decarboxylation would be a likely degradation pathway above 150 °C.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to events like desolvation or decomposition, allowing for the determination of decomposition onset temperature.

Synthesis and Purification Overview

A plausible and efficient synthesis of 4,5-dihydroisoxazole derivatives involves a 1,3-dipolar cycloaddition reaction.[7]

  • Nitrile Oxide Formation: 2-hydroxybenzaldehyde is converted to its oxime, which is then oxidized in situ (e.g., using Chloramine-T) to generate the corresponding nitrile oxide.

  • Cycloaddition: This highly reactive nitrile oxide intermediate immediately reacts with an acrylic acid derivative (the dipolarophile) to form the 4,5-dihydroisoxazole-5-carboxylic acid ring system.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield the final product with high purity.[13]

G A 2-Hydroxy- benzaldehyde B Oxime Formation A->B C In Situ Nitrile Oxide Generation B->C E [3+2] Cycloaddition C->E D Acrylic Acid D->E F Crude Product E->F G Recrystallization F->G H Pure Product G->H

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a crystalline solid with a well-defined molecular structure. Its key physical properties—moderate lipophilicity, acidic nature, and the capacity for strong hydrogen bonding—are direct consequences of its constituent functional groups. These characteristics are paramount for its handling, formulation, and rational application in scientific research. The provided data and experimental protocols form a robust foundation for scientists and drug development professionals working with this versatile heterocyclic scaffold.

References

  • Abbas F. Abbas, et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724. [Link]

  • PubChem. 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Khokhlov, A. L., et al. (2023). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Pharmacia, 70. [Link]

  • Lozynskyi, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3793. [Link]

  • Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Applicable Chemistry, 5(5), 1033-1039. [Link]

  • Ji, Z., et al. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 677-679. [Link]

  • PubChem. 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. [Link]

  • Alberti, A., et al. (2015). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Semina: Ciências Exatas e Tecnológicas, 36(1), 3-10. [Link]

  • Ayati, A., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(2), M1382. [Link]

Sources

An In-depth Technical Guide to 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid: Synthesis, Structural Elucidation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemical properties and biological significance of this heterocyclic compound, underpinned by established scientific principles and methodologies.

Introduction: The Isoxazoline Scaffold in Medicinal Chemistry

Isoxazolines, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, represent a privileged scaffold in medicinal chemistry. Their unique electronic and steric properties confer a remarkable ability to interact with a diverse range of biological targets. The incorporation of a 4,5-dihydroisoxazole (also known as a 2-isoxazoline) core, in particular, introduces a chiral center and a more flexible three-dimensional structure compared to its aromatic isoxazole counterpart. This structural feature is often associated with enhanced biological activity and improved pharmacokinetic profiles.

The subject of this guide, this compound, combines the isoxazoline core with two key pharmacophoric groups: a phenolic hydroxyl group and a carboxylic acid moiety. The hydroxyphenyl group is a well-known hydrogen bond donor and acceptor, capable of critical interactions with enzyme active sites. The carboxylic acid function imparts polarity and the potential for ionic interactions, often crucial for receptor binding and solubility. This strategic combination of functional groups suggests a high potential for this molecule in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough characterization of its molecular structure and physicochemical properties.

Molecular Structure:

The molecule consists of a central 4,5-dihydroisoxazole ring. A 2-hydroxyphenyl group is attached at the 3-position, and a carboxylic acid group is at the 5-position. The presence of a stereocenter at the C5 position means the compound can exist as a racemic mixture of enantiomers.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₀H₉NO₄N/A
Molecular Weight 207.18 g/mol N/A
Predicted pKa 2.73 ± 0.40
Predicted Boiling Point 416.3 ± 55.0 °C
Predicted Density 1.48 ± 0.1 g/cm³

Synthesis of this compound: A Proposed Synthetic Workflow

The most versatile and widely employed method for the synthesis of 4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).

The proposed synthesis of this compound follows this established pathway. The key precursors are 2-hydroxybenzaldoxime, which serves as the precursor to the nitrile oxide, and an acrylic acid derivative as the dipolarophile.

Experimental Protocol: 1,3-Dipolar Cycloaddition

Step 1: In situ Generation of 2-hydroxybenzonitrile oxide

2-hydroxybenzaldoxime is converted to the corresponding hydroxamoyl chloride by reaction with a chlorinating agent such as N-chlorosuccinimide (NCS). The subsequent in situ treatment of the hydroxamoyl chloride with a non-nucleophilic base, like triethylamine (Et₃N), generates the highly reactive 2-hydroxybenzonitrile oxide.

Step 2: Cycloaddition with Acrylic Acid

The generated nitrile oxide immediately reacts with acrylic acid in a [3+2] cycloaddition manner to yield the target molecule, this compound.

Detailed Step-by-Step Methodology:

  • Preparation of 2-hydroxybenzaldoxime: To a solution of 2-hydroxybenzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then isolated by acidification and filtration.

  • Formation of 2-hydroxybenzohydroxamoyl chloride: 2-hydroxybenzaldoxime is dissolved in a suitable solvent like DMF. N-chlorosuccinimide is added portion-wise at 0 °C. The reaction is stirred until completion.

  • 1,3-Dipolar Cycloaddition: To the solution of the hydroxamoyl chloride, acrylic acid is added, followed by the slow addition of triethylamine at room temperature. The reaction mixture is stirred for several hours.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: Cycloaddition 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2-Hydroxybenzaldoxime 2-Hydroxybenzaldoxime 2-Hydroxybenzaldehyde->2-Hydroxybenzaldoxime NH2OH·HCl, NaOH 2-Hydroxybenzohydroxamoyl_chloride 2-Hydroxybenzohydroxamoyl_chloride 2-Hydroxybenzaldoxime->2-Hydroxybenzohydroxamoyl_chloride NCS, DMF 2-Hydroxybenzonitrile_oxide 2-Hydroxybenzonitrile_oxide 2-Hydroxybenzohydroxamoyl_chloride->2-Hydroxybenzonitrile_oxide Et3N Target_Molecule 3-(2-hydroxyphenyl)-4,5- dihydroisoxazole-5-carboxylic acid 2-Hydroxybenzonitrile_oxide->Target_Molecule Acrylic Acid

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation: A Spectroscopic Approach

The definitive confirmation of the molecular structure of a newly synthesized compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key structural information. The aromatic protons of the 2-hydroxyphenyl group will appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the dihydroisoxazole ring will exhibit characteristic signals in the aliphatic region (δ 3.0-5.5 ppm) with specific splitting patterns due to their diastereotopic nature. The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (δ 170-180 ppm), the carbons of the aromatic ring (δ 110-160 ppm), and the carbons of the dihydroisoxazole ring (δ 40-90 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule. A broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, which often overlaps with the phenolic O-H stretch. A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The C=N stretching of the isoxazoline ring is expected to appear around 1600-1650 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound. The fragmentation pattern can offer further structural insights, with common losses including CO₂, H₂O, and cleavage of the isoxazoline ring.

Potential Therapeutic Applications: An Evidence-Based Perspective

While specific biological data for this compound is not extensively reported, the known activities of related compounds provide a strong basis for predicting its therapeutic potential.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial properties of isoxazoline derivatives.[2][3] The presence of the hydroxyphenyl moiety is also a common feature in many natural and synthetic antimicrobial agents. The combination of these two pharmacophores suggests that the title compound could exhibit significant activity against a range of bacterial and fungal pathogens.

Anticancer Activity

The isoxazole and isoxazoline cores are present in several compounds with demonstrated anticancer activity.[4][5][6] These compounds often exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The hydroxyphenyl group can also contribute to anticancer activity through its antioxidant properties and its ability to interact with specific cellular targets.

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. The 2-hydroxyphenyl group in the target molecule is expected to confer significant antioxidant properties.[7] This activity could be beneficial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

G cluster_scaffold Core Scaffold cluster_pharmacophores Key Pharmacophores Target_Molecule 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole- 5-carboxylic acid Dihydroisoxazole_Ring 4,5-Dihydroisoxazole Ring Target_Molecule->Dihydroisoxazole_Ring Hydroxyphenyl_Group 2-Hydroxyphenyl Group Target_Molecule->Hydroxyphenyl_Group Carboxylic_Acid Carboxylic Acid Target_Molecule->Carboxylic_Acid Antimicrobial_Activity Antimicrobial_Activity Dihydroisoxazole_Ring->Antimicrobial_Activity Contributes to Anticancer_Activity Anticancer_Activity Dihydroisoxazole_Ring->Anticancer_Activity Contributes to Hydroxyphenyl_Group->Antimicrobial_Activity Contributes to Hydroxyphenyl_Group->Anticancer_Activity Contributes to Antioxidant_Activity Antioxidant_Activity Hydroxyphenyl_Group->Antioxidant_Activity Primary driver of

Caption: Interplay of structural features and potential biological activities.

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through a well-established 1,3-dipolar cycloaddition reaction. The combination of the dihydroisoxazole core with the hydroxyphenyl and carboxylic acid functionalities suggests a high potential for diverse biological activities, including antimicrobial, anticancer, and antioxidant effects.

Future research should focus on the stereoselective synthesis of the individual enantiomers to investigate their differential biological activities. In-depth biological evaluations are warranted to confirm the predicted therapeutic potential and to elucidate the underlying mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the phenyl ring and the carboxylic acid group, will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

  • Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. ResearchGate. [Link]

  • Supporting Information for Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. [Link]

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. SpringerLink. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. [Link]

  • Supporting information for Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. The Royal Society of Chemistry. [Link]

  • 4,5-Dihydroisoxazoles: testing of antimicrobial activity. PubMed. [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. [Link]

Sources

An In-depth Technical Guide to 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. We will explore its fundamental chemical properties, outline a detailed synthesis protocol, and delve into its characterization using modern spectroscopic techniques. Furthermore, this guide will illuminate the compound's mechanism of action, particularly its role as a transthyretin stabilizer, and discuss its promising applications in the development of therapeutics for amyloid-related diseases. Experimental protocols for its synthesis and biological evaluation are also provided to facilitate further research and development.

Introduction

This compound is a notable heterocyclic compound that has garnered interest in the field of drug discovery. Its structure, featuring a dihydroisoxazole ring linked to a hydroxyphenyl group, makes it a bioisostere of salicylic acid. This structural analogy is a key aspect of its design and biological activity. The primary focus of research on this molecule has been its ability to act as a stabilizer of the protein transthyretin (TTR), a transport protein for thyroxine and retinol. The dissociation of the TTR tetramer into monomers is a critical step in the pathogenesis of TTR amyloidosis, a group of debilitating and often fatal diseases. By stabilizing the native tetrameric form of TTR, compounds like this compound offer a promising therapeutic strategy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueReference
Chemical Formula C10H9NO4[1]
Molecular Weight 207.18 g/mol [1]
CAS Number 712347-85-8[1]
Appearance White solid (predicted)[2]
Melting Point 80-82 °C[1]
Boiling Point 416.3±55.0 °C (Predicted)[1]
Density 1.48±0.1 g/cm3 (Predicted)[1]
pKa 2.73±0.40 (Predicted)[1]
Synthesis and Characterization

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction. This method involves the reaction of an alkene with a nitrile oxide, which is generated in situ.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product Salicylaldehyde Salicylaldehyde Step1 Step 1: Oxime Formation Salicylaldehyde->Step1 Hydroxylamine Hydroxylamine Hydroxylamine->Step1 Acrylic_acid Acrylic_acid Step3 Step 3: [3+2] Cycloaddition Acrylic_acid->Step3 Step2 Step 2: In situ Nitrile Oxide Generation Step1->Step2 Salicylaldoxime Step2->Step3 2-hydroxybenzonitrile oxide Final_Product 3-(2-hydroxyphenyl)-4,5- dihydroisoxazole-5-carboxylic acid Step3->Final_Product

Caption: General synthesis workflow for this compound.

  • Step 1: Preparation of Salicylaldoxime. To a solution of salicylaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added. The mixture is stirred at room temperature for 2-3 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The product, salicylaldoxime, is then isolated by filtration.

  • Step 2: In situ Generation of 2-hydroxybenzonitrile oxide and Cycloaddition. The salicylaldoxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or ethyl acetate. To this solution, acrylic acid (1.2 eq) is added. An oxidizing agent, such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), is then added dropwise at 0 °C to generate the nitrile oxide in situ. The reaction mixture is stirred at room temperature overnight.

  • Step 3: Work-up and Purification. The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data (Predicted)
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the hydroxyphenyl group, typically in the range of δ 6.8-7.5 ppm. The protons on the dihydroisoxazole ring would appear as a set of coupled multiplets in the upfield region (δ 3.0-5.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
¹³C NMR The carbon NMR spectrum would display signals for the carboxylic acid carbon around δ 170-180 ppm. The aromatic carbons would resonate in the δ 115-160 ppm region, and the carbons of the dihydroisoxazole ring would be found in the δ 40-80 ppm range.
Mass Spectrometry The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 207.18.
Infrared (IR) Spectroscopy The IR spectrum is expected to show a broad absorption band for the hydroxyl group (O-H stretch) around 3200-3600 cm⁻¹. A strong carbonyl (C=O) stretching vibration for the carboxylic acid will be observed around 1700-1730 cm⁻¹. The C=N stretch of the isoxazoline ring is expected around 1610-1630 cm⁻¹.
Mechanism of Action and Biological Activity

The primary biological activity of this compound is its ability to stabilize the tetrameric structure of transthyretin (TTR). This is a crucial therapeutic strategy for treating TTR amyloidosis.

TTR_Stabilization TTR_Tetramer Native TTR Tetramer Dissociation Dissociation TTR_Tetramer->Dissociation Monomers Unfolded Monomers Dissociation->Monomers Aggregation Aggregation Monomers->Aggregation Amyloid_Fibrils Amyloid Fibrils Aggregation->Amyloid_Fibrils Stabilizer 3-(2-hydroxyphenyl)-4,5- dihydroisoxazole-5-carboxylic acid Stabilizer->TTR_Tetramer Binds and Stabilizes

Caption: Mechanism of TTR stabilization by this compound.

The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in amyloid fibril formation. This compound binds to the thyroxine-binding sites of TTR, creating stabilizing interactions that increase the energy barrier for tetramer dissociation. This prevents the formation of amyloidogenic monomers and subsequent aggregation into toxic amyloid fibrils.

Applications in Drug Discovery and Development

The ability of this compound to stabilize TTR makes it a promising lead compound for the development of drugs to treat various forms of TTR amyloidosis, including:

  • Familial Amyloid Polyneuropathy (FAP): A debilitating inherited disorder caused by mutations in the TTR gene.

  • Familial Amyloid Cardiomyopathy (FAC): A condition characterized by the deposition of amyloid fibrils in the heart.

  • Senile Systemic Amyloidosis (SSA): A non-hereditary form of the disease that primarily affects the elderly.

The structural features of this compound, particularly the hydroxyphenyl and carboxylic acid groups, are crucial for its binding affinity to TTR. Further optimization of this scaffold through medicinal chemistry efforts could lead to the development of more potent and selective TTR stabilizers with improved pharmacokinetic properties.[3][4]

Experimental Protocols

This assay is used to evaluate the ability of a compound to inhibit TTR amyloid fibril formation.

  • Materials: Recombinant human TTR, urea, thioflavin T (ThT), assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, TTR solution, and varying concentrations of the test compound.

    • Induce TTR fibril formation by adding a denaturing agent like urea or by lowering the pH.

    • Incubate the plate at 37 °C with continuous shaking.

    • At regular intervals, measure the fluorescence of Thioflavin T (ThT) at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. ThT fluorescence increases upon binding to amyloid fibrils.

    • The inhibition of fibril formation is determined by comparing the ThT fluorescence in the presence and absence of the test compound.

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutics for TTR amyloidosis. Its mechanism of action, centered on the stabilization of the native TTR tetramer, is a clinically validated approach. Future research should focus on optimizing the structure of this compound to enhance its potency, selectivity, and pharmacokinetic profile. Furthermore, in vivo studies are necessary to establish its efficacy and safety in animal models of TTR amyloidosis, paving the way for potential clinical development. The synthesis and characterization data provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this and related compounds.

References

  • PubChem. (n.d.). 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. Retrieved from [Link]

  • Abbas, A. F., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724.
  • Panova, E. I., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 83–95.
  • Google Patents. (n.d.). WO2014111871A1 - 4,5-dihydroisoxazole derivatives as nampt inhibitors.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Retrieved from [Link]

  • Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021019448A1 - Process for the preparation of transthyretin dissociation inhibitor.
  • PubMed. (2022). (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its synthesis via the strategic [3+2] cycloaddition reaction, elucidates its physicochemical properties, and explores its potential as a scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the study and application of this promising molecule.

Introduction: The Significance of the Isoxazoline Scaffold

The isoxazoline ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous biologically active compounds underscores its importance as a pharmacophore.[1] Isoxazoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] The structural rigidity of the isoxazoline ring, combined with the diverse substitution patterns it can accommodate, allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

This guide focuses on a specific derivative, This compound , which incorporates a phenolic hydroxyl group and a carboxylic acid moiety. These functional groups are known to participate in key hydrogen bonding and electrostatic interactions with biological macromolecules, making this compound a particularly attractive candidate for drug discovery.

Synthesis and Mechanism: A Tale of [3+2] Cycloaddition

The cornerstone of synthesizing this compound is the 1,3-dipolar cycloaddition reaction . This powerful and highly convergent transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).

The overall synthetic strategy is a two-step process:

  • Formation of the Aldoxime: The synthesis commences with the conversion of 2-hydroxybenzaldehyde to its corresponding aldoxime, 2-hydroxybenzaldehyde oxime.

  • In Situ Generation of Nitrile Oxide and Cycloaddition: The aldoxime is then converted in situ to the highly reactive 2-hydroxybenzonitrile oxide, which immediately undergoes a [3+2] cycloaddition with a suitable acrylic acid derivative to yield the target isoxazoline.

Synthesis_Workflow Start 2-Hydroxybenzaldehyde Step1 Step 1: Oxime Formation Start->Step1 Hydroxylamine Intermediate 2-Hydroxybenzaldehyde Oxime Step1->Intermediate Step2 Step 2: Nitrile Oxide Formation & Cycloaddition Intermediate->Step2 Oxidizing Agent (in situ) FinalProduct This compound Step2->FinalProduct Reagent Acrylic Acid Derivative Reagent->Step2

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of the title compound, adapted from established methodologies for similar isoxazoline derivatives.[3]

Step 1: Synthesis of 2-Hydroxybenzaldehyde Oxime

  • Materials: 2-Hydroxybenzaldehyde, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium hydroxide (NaOH), Ethanol, Water, Diethyl ether, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2-hydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

    • Slowly add the hydroxylamine solution to the aldehyde solution with stirring at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture with dilute HCl.

    • Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 2-hydroxybenzaldehyde oxime.

Step 2: Synthesis of this compound

  • Materials: 2-Hydroxybenzaldehyde oxime, Acrylic acid, N-Chlorosuccinimide (NCS) or similar oxidizing agent, Triethylamine (Et₃N) or other suitable base, Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Procedure:

    • Dissolve 2-hydroxybenzaldehyde oxime (1.0 eq) and acrylic acid (1.2 eq) in the chosen anhydrous solvent in a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the oxidizing agent (e.g., NCS, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition of the oxidizing agent, add the base (e.g., Et₃N, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name 3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid-
CAS Number 712347-85-8[4]
Molecular Formula C₁₀H₉NO₄[4]
Molecular Weight 207.18 g/mol [4]
Melting Point 80-82 °C[4]
Boiling Point (Predicted) 416.3 ± 55.0 °C[4]
Density (Predicted) 1.48 ± 0.1 g/cm³[4]
pKa (Predicted) 2.73 ± 0.40[4]

Therapeutic Potential: A Scaffold for Drug Discovery

While specific biological data for this compound is limited in publicly available literature, the broader class of isoxazoline derivatives has shown significant promise in various therapeutic areas. The presence of the 2-hydroxyphenyl and carboxylic acid moieties suggests potential for targeted interactions within biological systems.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoxazoline-containing compounds.[5][6] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Anticancer_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoxazoline 3-(2-hydroxyphenyl)-4,5-dihydro- isoxazole-5-carboxylic acid Isoxazoline->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by isoxazoline derivatives.

Derivatives of 4,5-dihydroisoxazole-5-carboxamide have demonstrated potent anti-cancer activity against various human cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[5] For instance, certain derivatives have shown greater potency than the standard chemotherapeutic agent cisplatin against HeLa and MCF-7 cell lines.[5]

Table of Anticancer Activity for Related Isoxazoline Derivatives:

Compound ClassCell LineIC₅₀ (µM)Reference
4,5-dihydroisoxazole-5-carboxamidesHeLa4.11 - >100[5]
4,5-dihydroisoxazole-5-carboxamidesMCF-74.03 - >100[5]
5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivativesPC-31.5 - >10[6]
Antimicrobial Activity

The isoxazoline scaffold is also a key feature in a number of antimicrobial agents. The mechanism of action can vary, but often involves the disruption of essential cellular processes in bacteria and fungi. The presence of a phenolic hydroxyl group in the title compound is particularly noteworthy, as phenolic compounds are known for their broad-spectrum antimicrobial properties.

Studies on related 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8] This suggests that the 2-hydroxyphenyl motif, when incorporated into a heterocyclic scaffold, can contribute to potent antibacterial effects.

Table of Antimicrobial Activity for Related Compounds:

Compound ClassBacterial StrainMIC (µg/mL)Reference
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesS. aureus>128[7]
Sulfonamides with 5-chloro-2-hydroxybenzaldehyde scaffoldS. aureus (MRSA)15.62 - 31.25[9]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesS. aureus3.90[10]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesL. monocytogenes3.90[10]

Future Directions and Conclusion

This compound represents a molecule of considerable interest for further investigation in the field of drug discovery. Its straightforward synthesis, coupled with the known biological activities of the isoxazoline scaffold and its constituent functional groups, provides a strong rationale for its exploration as a lead compound.

Future research should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of its anticancer and antimicrobial activities against a broad panel of cancer cell lines and microbial strains is warranted.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its rational optimization.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues will help to identify key structural features responsible for its biological activity and to develop more potent and selective derivatives.

References

  • Design, synthesis, anti-cancer activity and in-silico studies of some novel 4,5-dihydroisoxazole-5-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacology of 3-hydroxy-delta2-isoxazoline-cyclopentane Analogues of Glutamic Acid. PubMed. Available at: [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. ResearchGate. Available at: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

  • Synthesis and biological significance of some novel isoxazoline derivatives. WJPR. Available at: [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. PMC. Available at: [Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. Available at: [Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. PubMed. Available at: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. ResearchGate. Available at: [Link]

  • Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Available at: [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. Available at: [Link]

  • Synthesis, characterization, antimicrobial and antioxidant activity of 2- (2′-hydroxyphenyl) -1,3,4-oxadiazolyl-5-amino acid derivatives. ResearchGate. Available at: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Available at: [Link]

Sources

Spectroscopic and Synthetic Elucidation of 3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis and spectroscopic characterization of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers not only procedural details but also the underlying scientific rationale for the described methodologies. The content is structured to deliver expert insights and ensure the trustworthiness of the presented data through validated protocols and authoritative references.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The 4,5-dihydroisoxazole (also known as 2-isoxazoline) core is a privileged scaffold found in numerous biologically active molecules. The presence of the 2-hydroxyphenyl substituent and a carboxylic acid moiety at position 5 introduces functionalities ripe for further chemical modification and potential biological interactions. A thorough understanding of its synthesis and unequivocal structural confirmation through modern spectroscopic techniques are paramount for its application in drug discovery and development. This guide will detail a robust synthetic route and provide a predictive analysis of its spectral data based on established principles and analogous structures.

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of 3-aryl-4,5-dihydroisoxazole-5-carboxylic acids is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an appropriate dipolarophile, in this case, an acrylate.[1][2] This reaction is highly valued for its high regioselectivity and diastereoselectivity under mild conditions.[2] The synthesis of the target compound can be conceptually broken down into three key stages: formation of the nitrile oxide precursor, the in-situ generation of the nitrile oxide and subsequent cycloaddition, and finally, the hydrolysis of the resulting ester to the carboxylic acid.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Methyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylate

This step involves the 1,3-dipolar cycloaddition of 2-hydroxybenzonitrile oxide with methyl acrylate. The nitrile oxide is generated in situ from the corresponding hydroxamoyl chloride, which is in turn prepared from 2-hydroxybenzaldehyde oxime.

  • Materials: 2-hydroxybenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, N-chlorosuccinimide (NCS), methyl acrylate, triethylamine (TEA), dichloromethane (DCM), ethyl acetate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Oxime Formation: To a solution of 2-hydroxybenzaldehyde in a mixture of ethanol and water, add hydroxylamine hydrochloride and sodium hydroxide. Stir the reaction mixture at room temperature overnight. Acidify the solution and extract the 2-hydroxybenzaldehyde oxime with ethyl acetate.

    • Hydroxamoyl Chloride Formation: Dissolve the 2-hydroxybenzaldehyde oxime in DCM and treat with NCS at room temperature. The reaction progress can be monitored by TLC.

    • Cycloaddition: In a separate flask, dissolve the crude 2-hydroxybenzaldehyde hydroxamoyl chloride and methyl acrylate in DCM. Cool the solution to 0°C and add TEA dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

    • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford methyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylate.

Step 2: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

  • Materials: Methyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylate, methanol, water, sodium hydroxide, hydrochloric acid, ethyl acetate.

  • Procedure:

    • Dissolve the methyl ester in a mixture of methanol and water.

    • Add sodium hydroxide pellets and reflux the mixture overnight.[1]

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Acidify the aqueous residue with dilute hydrochloric acid to a pH below 4, which will precipitate the carboxylic acid.[1]

    • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Saponification A 2-Hydroxybenzaldehyde C 2-Hydroxybenzaldehyde Oxime A->C NaOH/EtOH/H2O B Hydroxylamine B->C E 2-Hydroxybenzaldehyde Hydroxamoyl Chloride C->E DCM D NCS D->E G Methyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylate E->G TEA/DCM F Methyl Acrylate F->G H This compound G->H 1. NaOH/MeOH/H2O 2. HCl caption Synthesis of the target compound.

Caption: Synthetic route to this compound.

Spectroscopic Characterization

Due to the absence of publicly available spectral data for this compound, the following sections provide a predictive analysis based on the known spectral characteristics of analogous compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of the target compound is expected to exhibit several characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale and References
O-H (Phenolic)3400-3200 (broad)The broadness is due to hydrogen bonding. Similar broad peaks are observed for other hydroxyphenyl derivatives.
O-H (Carboxylic Acid)3300-2500 (very broad)This very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid.
C-H (Aromatic)3100-3000Stretching vibrations of C-H bonds on the phenyl ring.[3]
C-H (Aliphatic)2990-2850Stretching vibrations of the C-H bonds in the dihydroisoxazole ring.[3]
C=O (Carboxylic Acid)1725-1700The carbonyl stretch of the carboxylic acid group.
C=N (Isoxazoline)1625-1610This is a characteristic stretching vibration for the C=N bond within the dihydroisoxazole ring.[3][4]
C=C (Aromatic)1600-1450Skeletal vibrations of the aromatic ring.
C-N (Isoxazoline)1265-1210Stretching vibration of the C-N bond in the dihydroisoxazole ring.[3][4]
N-O (Isoxazoline)1170-1110The N-O stretching band is a key indicator of the isoxazole ring system.[4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the dihydroisoxazole ring and the hydroxyphenyl group. The protons on the dihydroisoxazole ring (H4 and H5) form an AMX or ABX spin system, depending on the magnetic field strength and the coupling constants.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale and References
H54.8-5.2ddJ_trans ≈ 8-10, J_cis ≈ 4-6This proton is deshielded by the adjacent oxygen and carboxylic acid group. The multiplicity arises from coupling to the two H4 protons.[3]
H4 (trans to H5)3.6-3.9ddJ_gem ≈ 16-18, J_trans ≈ 8-10This proton is coupled to its geminal partner and the H5 proton.
H4 (cis to H5)3.2-3.5ddJ_gem ≈ 16-18, J_cis ≈ 4-6This proton is also coupled to its geminal partner and the H5 proton.
Ar-H6.8-7.5m-The four protons of the 2-hydroxyphenyl group will appear as a complex multiplet in this region.
OH (Phenolic)9.0-10.0s (broad)-The chemical shift of the phenolic proton is concentration and solvent dependent and the signal is often broad.
COOH10.0-13.0s (broad)-The carboxylic acid proton is highly deshielded and its signal is typically broad and may exchange with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbons in this compound are summarized below.

CarbonExpected Chemical Shift (δ, ppm)Rationale and References
C=O (Carboxylic Acid)170-175The carbonyl carbon of the carboxylic acid is highly deshielded.
C3 (C=N)155-160The sp²-hybridized carbon of the C=N bond in the dihydroisoxazole ring.[5]
C (Ar-OH)154-158The aromatic carbon attached to the hydroxyl group.
C (Ar)115-135The remaining five aromatic carbons.
C575-80The sp³-hybridized carbon attached to the oxygen and the carboxylic acid group.
C438-42The sp³-hybridized methylene carbon of the dihydroisoxazole ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₁₀H₉NO₄, Molecular Weight: 207.18 g/mol ), electrospray ionization (ESI) would be a suitable technique.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion (M+H)⁺ would likely proceed through several characteristic pathways, including:

  • Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway, leading to a fragment at m/z [M+H - 44]⁺.

  • Retro-1,3-dipolar cycloaddition: Cleavage of the dihydroisoxazole ring can occur, leading to fragments corresponding to the original nitrile oxide and acrylate precursors.

  • Loss of H₂O: Dehydration from the phenolic hydroxyl group and a proton from the ring.

Mass_Spec_Fragmentation M [M+H]⁺ m/z 208 F1 [M+H - H₂O]⁺ m/z 190 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z 164 M->F2 - CO₂ F3 [C₇H₆NO]⁺ m/z 120 F2->F3 - C₂H₄O caption Predicted MS fragmentation.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide has outlined a reliable synthetic pathway for this compound and provided a detailed, predictive analysis of its expected spectral characteristics. The presented protocols are based on established and validated methodologies for the synthesis of related compounds. The spectroscopic predictions are grounded in the fundamental principles of FT-IR, NMR, and Mass Spectrometry, and are supported by data from closely related structures found in the scientific literature. This comprehensive guide serves as a valuable resource for researchers embarking on the synthesis and characterization of this and similar heterocyclic compounds, enabling them to proceed with a clear understanding of the expected experimental outcomes.

References

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-Aryl-4,5-dihydroisoxazoles in Combinatorial Chemistry.
  • Curran, D. P., Kim, B. H., Peseckis, S. M., & Balasubramanian, N. (1987). Asymmetric induction in nitrile oxide cycloadditions to optically active acrylates. Comparisons of acrylate conformations in thermal and acid-catalyzed 1,3-dipolar and Diels-Alder cycloaddition transition states. The Journal of Organic Chemistry, 52(10), 2137–2140.
  • Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(4), 717-724.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.
  • Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 128(6), 1033-1040.
  • Baran, P. S., & Maimone, T. J. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide.
  • De Simone, A., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271.

Sources

An In-depth Technical Guide to 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. This document delves into the plausible synthetic pathways, expected spectroscopic characteristics, and a review of the biological activities associated with its structural class, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Promise of a Privileged Scaffold

This compound (CAS No. 712347-85-8) is a small molecule belonging to the isoxazoline class of heterocyclic compounds.[1][2] The isoxazoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] These five-membered heterocycles, containing adjacent nitrogen and oxygen atoms, exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

The specific molecule under review incorporates a 2-hydroxyphenyl substituent at the 3-position and a carboxylic acid group at the 5-position of the dihydroisoxazole ring. This unique combination of functional groups suggests the potential for multifaceted biological interactions, including metal chelation and hydrogen bonding, which are often key to the mechanism of action of therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 712347-85-8[1][2]
Molecular Formula C₁₀H₉NO₄[2]
Molecular Weight 207.18 g/mol [2]
Predicted Density 1.48±0.1 g/cm³[2]
Predicted Boiling Point 416.3±55.0 °C[2]
Predicted pKa 2.73±0.40[2]

Synthetic Pathways: A Focus on 1,3-Dipolar Cycloaddition

The construction of the 4,5-dihydroisoxazole ring is most commonly and efficiently achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5][6] This powerful synthetic tool involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).[6] For the synthesis of this compound, the logical precursors are 2-hydroxybenzonitrile oxide and an acrylic acid derivative.

The nitrile oxide is typically generated in situ from the corresponding aldoxime due to its inherent instability.[7] The overall synthetic strategy can, therefore, be envisioned as a two-step process.

Synthetic_Workflow Salicylaldehyde Salicylaldehyde Aldoxime 2-Hydroxybenzaldoxime Salicylaldehyde->Aldoxime Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime NitrileOxide 2-Hydroxybenzonitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation Oxidant Oxidizing Agent (e.g., NCS) Oxidant->NitrileOxide TargetMolecule 3-(2-hydroxyphenyl)-4,5-dihydro- isoxazole-5-carboxylic acid NitrileOxide->TargetMolecule [3+2] Cycloaddition AcrylicAcid Acrylic Acid AcrylicAcid->TargetMolecule

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound, based on established methods for analogous compounds.

Step 1: Synthesis of 2-Hydroxybenzaldoxime

  • Dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate (1.1 eq).

  • Stir the reaction mixture at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by purification, typically through recrystallization.

Step 2: Synthesis of this compound via in situ Nitrile Oxide Cycloaddition

  • Dissolve 2-hydroxybenzaldoxime (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add an oxidizing agent, for example, N-chlorosuccinimide (NCS) (1.0 eq), portion-wise at room temperature to generate the hydroximoyl chloride intermediate.

  • To the resulting mixture, add acrylic acid (1.0 eq) as the dipolarophile.

  • Slowly add a non-nucleophilic base, such as triethylamine (Et₃N) (1.1 eq), to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

  • Stir the reaction mixture at room temperature overnight or until completion as indicated by TLC.

  • Work-up the reaction by pouring it into water and extracting with an appropriate organic solvent.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

Table 2: Expected Spectroscopic Features

TechniqueExpected Signals
¹H NMR - Aromatic protons of the 2-hydroxyphenyl group (multiplets).- Phenolic -OH proton (broad singlet).- Protons on the isoxazoline ring (C4-H₂ and C5-H) appearing as a characteristic set of diastereotopic multiplets (an ABX or similar complex spin system).- Carboxylic acid -COOH proton (broad singlet).
¹³C NMR - Aromatic carbons.- Carbonyl carbon of the carboxylic acid.- Quaternary carbon at C3 of the isoxazoline ring.- Methylene carbon at C4 of the isoxazoline ring.- Methine carbon at C5 of the isoxazoline ring.
IR - Broad O-H stretch from the carboxylic acid and phenol.- C=O stretch from the carboxylic acid.- C=N stretch of the isoxazoline ring.- Aromatic C=C stretches.

Biological Activities and Therapeutic Potential: An Emerging Field

The isoxazoline scaffold is a cornerstone in the development of various therapeutic agents.[3][4] The biological activity of derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic and aryl rings.

Therapeutic_Potential Core 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole -5-carboxylic acid AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Antimicrobial Antimicrobial Activity Core->Antimicrobial Anticancer Anticancer Activity Core->Anticancer Antiviral Antiviral Activity Core->Antiviral Other Other Potential Activities Core->Other

Caption: Potential therapeutic applications of the isoxazoline scaffold.

Anti-inflammatory Properties

Several 4,5-dihydroisoxazole derivatives have demonstrated potent anti-inflammatory effects.[9] For example, some compounds have been shown to inhibit cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[9] The 2-hydroxyphenyl moiety in the target molecule could potentially enhance anti-inflammatory activity through mechanisms such as antioxidant effects or chelation of metal ions involved in inflammatory processes.

Antimicrobial Activity

The isoxazoline ring is a key component of numerous antibacterial and antifungal agents.[3] The presence of a phenolic hydroxyl group and a carboxylic acid could confer or enhance antimicrobial properties by disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Anticancer and Antiviral Potential

Research has also explored isoxazoline derivatives for their anticancer and antiviral activities.[5][8] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation or viral replication. The specific substitution pattern of this compound warrants investigation in these therapeutic areas.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Its synthesis is readily achievable through the robust and versatile 1,3-dipolar cycloaddition reaction. While specific biological data for this exact compound is limited, the well-established pharmacological importance of the isoxazoline scaffold, coupled with the unique features of its substituents, strongly suggests a high potential for diverse biological activities.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough spectroscopic characterization to confirm its structure. Subsequently, a comprehensive biological evaluation is warranted to explore its potential as an anti-inflammatory, antimicrobial, anticancer, or antiviral agent. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, would also be invaluable in optimizing its therapeutic potential.

References

Sources

The Dihydroisoxazole Core: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Privileged Heterocycle

The dihydroisoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. Its deceptively simple structure belies a remarkable versatility, enabling it to serve as a key pharmacophore in a diverse array of biologically active molecules and as a valuable synthetic intermediate. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of dihydroisoxazole compounds, offering insights into the chemical principles that govern their formation and the innovative strategies developed to harness their potential. From its early, somewhat obscured, beginnings to its current status as a privileged scaffold in drug discovery, the story of the dihydroisoxazole is a testament to the power of synthetic chemistry to shape the world of medicine and beyond.

I. A Historical Perspective: Unraveling the Origins of a Versatile Scaffold

The precise moment of the "discovery" of the first dihydroisoxazole is not as clearly demarcated as that of its aromatic counterpart, the isoxazole, which was first synthesized by Ludwig Claisen in 1903.[1] The early history of dihydroisoxazoles, or 2-isoxazolines as they are commonly known, is intrinsically linked to the broader exploration of heterocyclic chemistry and the development of fundamental organic reactions.

The conceptual groundwork for the most prevalent method of dihydroisoxazole synthesis, the 1,3-dipolar cycloaddition, was laid in the late 19th and early 20th centuries with the discovery of 1,3-dipoles.[2] However, it was the seminal work of Rolf Huisgen in the 1960s that truly illuminated the mechanism and synthetic utility of these reactions, transforming them into a powerful and predictable tool for heterocycle synthesis.[2] Huisgen's systematic investigation of the [3+2] cycloaddition between a 1,3-dipole (like a nitrile oxide) and a dipolarophile (like an alkene) established the concerted, pericyclic nature of this transformation, a concept elegantly explained by the principles of orbital symmetry, later formalized by Woodward and Hoffmann. This mechanistic understanding was a watershed moment, elevating the synthesis of dihydroisoxazoles from a collection of specific examples to a broadly applicable and rational methodology.

II. The Cornerstone of Synthesis: The [3+2] Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene stands as the most robust and widely employed method for the construction of the 4,5-dihydroisoxazole ring.[3] This reaction involves the concerted addition of the four-pi-electron nitrile oxide system to the two-pi-electron system of the alkene, forming two new sigma bonds and the five-membered heterocycle in a single, stereospecific step.

A. The Heart of the Reaction: Generation of the Nitrile Oxide Dipole

A critical aspect of dihydroisoxazole synthesis is the generation of the often-unstable nitrile oxide intermediate. Over the decades, a variety of methods have been developed to generate these reactive species in situ, thereby avoiding their isolation and decomposition.

Classical Methods:

  • Dehydrohalogenation of Hydroximoyl Halides: This is one of the oldest and most common methods, involving the treatment of an α-haloaldoxime with a base (e.g., triethylamine) to eliminate a hydrogen halide.

  • Dehydration of Primary Nitroalkanes: The dehydration of nitroalkanes, often using reagents like phenyl isocyanate or Mukaiyama's reagent, provides a reliable route to nitrile oxides.

Modern Advancements in Nitrile Oxide Generation:

The evolution of organic synthesis has led to the development of milder and more efficient methods for generating nitrile oxides, expanding the scope and functional group tolerance of the cycloaddition.

MethodReagent/ConditionsKey Advantages
Oxidation of Aldoximes Sodium hypochlorite (bleach), N-Bromosuccinimide (NBS), Chloramine-T, Hypervalent iodine reagents (e.g., [hydroxy(tosyloxy)iodo]benzene - HTIB)[4]Readily available starting materials, milder reaction conditions compared to classical methods.
Photoredox Catalysis Visible light, photosensitizerUtilizes light energy to drive the reaction, often under very mild conditions.
Mechanochemistry Ball-millingSolvent-free or low-solvent conditions, can lead to faster reaction times and improved yields.
B. The Dance of Electrons: Understanding Regio- and Stereoselectivity

The true power of the 1,3-dipolar cycloaddition lies in its predictability, governed by the principles of Frontier Molecular Orbital (FMO) theory. The regioselectivity of the reaction—the orientation of the nitrile oxide addition to the alkene—is determined by the relative energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.

Generally, the reaction is controlled by the interaction between the HOMO of one component and the LUMO of the other. The favored regioisomer is the one that results from the orientation that maximizes the overlap of the orbitals with the largest coefficients.

Diagram: Frontier Molecular Orbital Control of Regioselectivity

FMO_Regioselectivity cluster_nitrile_oxide Nitrile Oxide cluster_alkene Alkene HOMO_NO HOMO LUMO_A LUMO HOMO_NO->LUMO_A Dominant Interaction (Electron-poor alkene) LUMO_NO LUMO NO_structure R-C≡N⁺-O⁻ HOMO_A HOMO HOMO_A->LUMO_NO Dominant Interaction (Electron-rich alkene) alkene_structure R'-CH=CH₂ caption FMO theory dictates regioselectivity in cycloaddition.

Caption: FMO theory dictates regioselectivity in cycloaddition.

Stereoselectivity, the control of the three-dimensional arrangement of atoms in the product, is another hallmark of this reaction. The concerted nature of the cycloaddition ensures that the stereochemistry of the alkene is retained in the dihydroisoxazole product (a syn-addition). Furthermore, when new stereocenters are formed, their relative and absolute configurations can be influenced by various factors, including the use of chiral auxiliaries, catalysts, or chiral starting materials.

C. The Quest for Asymmetry: Enantioselective Synthesis of Dihydroisoxazoles

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for dihydroisoxazole synthesis. These strategies aim to control the formation of chiral centers during the cycloaddition, leading to a single enantiomer of the product.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene dipolarophile can effectively direct the approach of the nitrile oxide from one face of the double bond, leading to a diastereoselective cycloaddition. The auxiliary can then be cleaved to yield the enantioenriched dihydroisoxazole.

  • Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the dipolarophile, creating a chiral environment that biases the cycloaddition to proceed with high enantioselectivity.

  • Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral amines or their derivatives can activate the dipolarophile and control the stereochemical outcome of the cycloaddition.

III. Experimental Protocols: A Practical Guide to Dihydroisoxazole Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of dihydroisoxazoles, representing both a classic and a modern approach.

A. Protocol 1: Classic In Situ Generation of Benzonitrile Oxide and Cycloaddition with Styrene

This protocol details the synthesis of 3,5-diphenyl-4,5-dihydroisoxazole via the dehydrohalogenation of benzohydroximoyl chloride.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Chlorine gas or N-chlorosuccinimide (NCS)

  • Styrene

  • Triethylamine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Synthesis of Benzaldoxime: Dissolve benzaldehyde in ethanol, and add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC). Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain benzaldoxime.

  • Synthesis of Benzohydroximoyl Chloride: Dissolve the benzaldoxime in a suitable solvent and treat with a source of chlorine (e.g., bubbling chlorine gas through the solution or using NCS). Monitor the reaction by TLC. After completion, remove the solvent to obtain the crude benzohydroximoyl chloride. Caution: This intermediate can be unstable.

  • 1,3-Dipolar Cycloaddition: Dissolve the crude benzohydroximoyl chloride and styrene in anhydrous diethyl ether. Cool the solution in an ice bath and add triethylamine dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3,5-diphenyl-4,5-dihydroisoxazole.

Diagram: Classic Dihydroisoxazole Synthesis Workflow

classic_synthesis start Benzaldehyde step1 Oxime Formation (NH₂OH·HCl, NaOH) start->step1 intermediate1 Benzaldoxime step1->intermediate1 step2 Chlorination (Cl₂ or NCS) intermediate1->step2 intermediate2 Benzohydroximoyl Chloride step2->intermediate2 step3 In Situ Nitrile Oxide Generation & Cycloaddition (Styrene, Et₃N) intermediate2->step3 product 3,5-Diphenyl-4,5-dihydroisoxazole step3->product caption Classic synthesis of a dihydroisoxazole.

Caption: Classic synthesis of a dihydroisoxazole.

B. Protocol 2: Modern One-Pot Synthesis via Oxidation of an Aldoxime

This protocol describes a more contemporary, one-pot synthesis of a dihydroisoxazole derivative using an in-situ generated nitrile oxide from an aldoxime via oxidation.[4]

Materials:

  • Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Hydroxylamine sulfate

  • Alkene (e.g., methyl acrylate)

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • One-Pot Reaction Setup: To a stirred solution of the aldehyde and hydroxylamine sulfate in DCM, add the alkene.

  • Nitrile Oxide Generation and Cycloaddition: Add HTIB portion-wise to the reaction mixture at room temperature. The reaction is typically exothermic. Stir until the starting materials are consumed (monitored by TLC).

  • Work-up: Quench the reaction by adding saturated sodium thiosulfate solution. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired dihydroisoxazole.

IV. The Dihydroisoxazole Scaffold in Drug Discovery and Agrochemicals: A Legacy of Impact

The unique physicochemical properties of the dihydroisoxazole ring, including its ability to act as a bioisostere for amide and ester groups and its involvement in hydrogen bonding interactions, have made it a highly sought-after motif in the design of bioactive molecules.[5][6]

A. Pharmaceutical Applications

The dihydroisoxazole core is present in a number of compounds that have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Dihydroisoxazole derivatives have shown promise as inhibitors of various cancer-related targets. Their rigid structure allows for precise positioning of substituents to interact with specific binding pockets of enzymes and receptors.

  • Anti-inflammatory Drugs: The scaffold has been incorporated into molecules designed to inhibit key inflammatory mediators.

  • Antimicrobial Agents: Novel dihydroisoxazole-containing compounds are being explored as potential antibiotics and antifungals, offering new avenues to combat drug-resistant pathogens.

  • Neurological Disorders: The ability of the dihydroisoxazole ring to cross the blood-brain barrier has made it an attractive component in the design of drugs targeting the central nervous system.

While many dihydroisoxazole-containing compounds are in various stages of preclinical and clinical development, the closely related isoxazoline class has seen significant success in veterinary medicine.

Drug NameActive IngredientTherapeutic Use
Bravecto® FluralanerFlea and tick treatment for dogs and cats[7]
NexGard® AfoxolanerFlea and tick treatment for dogs[7]
Simparica® SarolanerFlea and tick treatment for dogs[7]
Credelio® LotilanerFlea and tick treatment for dogs and cats[7]
B. Agrochemical Innovations

The isoxazoline class of compounds, which includes dihydroisoxazoles, has had a profound impact on the agrochemical industry, particularly in the development of insecticides and herbicides. These compounds often exhibit high potency and novel modes of action, making them effective tools for crop protection. For instance, isoxazoline insecticides act as potent inhibitors of the GABA-gated chloride channel in insects, leading to paralysis and death.[3]

V. Conclusion and Future Outlook

From its theoretical underpinnings in the work of Huisgen to its practical application in modern drug discovery and agrochemicals, the dihydroisoxazole scaffold has proven to be a remarkably versatile and valuable heterocyclic system. The continuous evolution of synthetic methodologies, particularly in the realm of asymmetric catalysis, has provided chemists with increasingly powerful tools to access complex and enantiomerically pure dihydroisoxazole derivatives. As our understanding of biological systems deepens, the rational design of novel dihydroisoxazole-containing molecules targeting specific disease pathways is poised to accelerate. The journey of the dihydroisoxazole core is far from over; it remains a vibrant and promising frontier in the ongoing quest for new and improved medicines and agricultural solutions.

References

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. (1997). Molecules, 2(3), 57–63. [Link]

  • 1,3-Dipolar cycloaddition. In Wikipedia. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Bioorganic & Medicinal Chemistry, 26(15), 4347-4363. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2021). Molecules, 26(16), 4948. [Link]

  • Isoxazoline. In Wikipedia. [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2024). ACS Omega. [Link]

  • Diastereofacial selection in nitrile oxide cycloaddition reactions. The anti-directing effect of an allylic oxygen and some new results on the ring metalation of isoxazolines. A synthesis of (.+-.)-blastmycinone. (1986). The Journal of Organic Chemistry, 51(13), 2447–2454. [Link]

  • Transition Structures of Diastereoselective 1,3-Dipolar Cycloadditions of Nitrile Oxides to Chiral Homoallylic Alcohols. (2007). Organic Letters, 9(25), 5127–5130. [Link]

  • Fact Sheet for Pet Owners and Veterinarians about Potential Adverse Events Associated with Isoxazoline Flea and Tick Products. (2023). U.S. Food and Drug Administration. [Link]

  • Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. (2020). European Journal of Medicinal Chemistry, 205, 112656. [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. (2024). The Journal of Organic Chemistry. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). Molecules, 29(24), 5698. [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). Molecules, 28(6), 2565. [Link]

Sources

biological potential of hydroxyphenyl-substituted isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Potential of Hydroxyphenyl-Substituted Isoxazoles

Abstract

The isoxazole ring system is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of a hydroxyphenyl substituent to this heterocyclic core significantly enhances its therapeutic potential, primarily by providing a crucial hydrogen-bonding moiety and imparting antioxidant properties. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of hydroxyphenyl-substituted isoxazoles. We will delve into their demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, supported by mechanistic insights and quantitative data. Furthermore, this document furnishes detailed experimental protocols for synthesis and biological evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge to explore and exploit this promising class of compounds.

Introduction: The Isoxazole Scaffold and the Significance of Hydroxyphenyl Substitution

Isoxazoles are five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms.[2] This arrangement confers a unique electronic and structural profile, making the isoxazole ring a versatile building block in drug design.[3] It is present in several FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, highlighting its clinical relevance.[4][5][6] The isoxazole nucleus is not merely a passive linker; its weak N-O bond can be strategically cleaved under certain reductive or basic conditions, rendering it a useful synthetic intermediate.[7]

The strategic incorporation of a hydroxyphenyl group onto the isoxazole scaffold introduces several key features that can profoundly influence biological activity:

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is an excellent hydrogen bond donor and acceptor. This allows for critical interactions with amino acid residues in the active sites of target proteins and enzymes, often leading to enhanced binding affinity and inhibitory potency.

  • Antioxidant Activity: Phenolic compounds are well-known radical scavengers. The hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), a mechanism implicated in mitigating cellular damage associated with inflammation, neurodegeneration, and cancer.[1][8]

  • Modulation of Physicochemical Properties: The hydroxyl group increases the polarity of the molecule, which can influence solubility, membrane permeability, and overall pharmacokinetic profiles.

This guide will explore how these features are leveraged across different therapeutic areas, establishing hydroxyphenyl-substituted isoxazoles as a class of molecules with significant and diverse biological potential.

Synthetic Strategies: A Workflow for Core Scaffold Construction

The most prevalent and efficient method for synthesizing 3,5-disubstituted isoxazoles, including hydroxyphenyl derivatives, involves a two-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine.[4][6][9]

The general workflow is depicted below. The initial condensation reaction between a substituted acetophenone and a hydroxybenzaldehyde (e.g., 4-hydroxybenzaldehyde) under basic conditions yields the corresponding hydroxyphenyl-chalcone. This α,β-unsaturated ketone is the key precursor for the isoxazole ring. Subsequent reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base leads to the formation of the five-membered isoxazole ring through a cyclization-dehydration sequence.[10]

G cluster_start Starting Materials cluster_reaction1 Step 1: Claisen-Schmidt Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Isoxazole Ring Formation cluster_product Final Product A Hydroxyphenyl Acetophenone R1 Base Catalyst (e.g., NaOH, KOH) Ethanol, rt A->R1 B Aromatic Aldehyde B->R1 C Hydroxyphenyl-Chalcone (α,β-Unsaturated Ketone) R1->C Condensation R2 Hydroxylamine HCl Base (e.g., NaOAc) Ethanol, Reflux C->R2 Cyclization D Hydroxyphenyl-Substituted Isoxazole R2->D

General Synthetic Workflow for Hydroxyphenyl-Substituted Isoxazoles.

This synthetic versatility allows for the facile generation of a diverse library of compounds by varying the substitution patterns on both the acetophenone and aldehyde starting materials, enabling systematic structure-activity relationship (SAR) studies.[11]

Key Biological Activities and Mechanisms of Action

Hydroxyphenyl-substituted isoxazoles have demonstrated efficacy across a wide spectrum of biological targets, positioning them as privileged scaffolds in drug discovery.[11][12]

Anticancer Potential

The anticancer activity of isoxazole derivatives is well-documented, with mechanisms often involving the inhibition of key signaling pathways crucial for tumor growth and survival.[13][14]

Mechanism of Action: Many isoxazole-based compounds exert their effects by inhibiting protein kinases and other signaling molecules. For example, N-(4-Chlorophenyl)-5-carboxamidyl isoxazole has been shown to inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor that is constitutively active in many cancers and promotes cell proliferation and survival.[2] The hydroxyphenyl moiety can enhance binding to the kinase active site through hydrogen bonding. Other reported mechanisms include the inhibition of Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes numerous oncoproteins, and the disruption of tubulin polymerization, leading to cell cycle arrest.[15] Several derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines.[8][13]

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor STAT3 STAT3 Receptor->STAT3 Phosphorylation P_STAT3 p-STAT3 (Dimer) STAT3->P_STAT3 Nucleus Nucleus P_STAT3->Nucleus Translocation Gene Target Gene Transcription (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene Result Cell Proliferation & Survival Gene->Result Isoxazole Hydroxyphenyl Isoxazole Isoxazole->STAT3 Inhibits Phosphorylation

Inhibition of the STAT3 Signaling Pathway by Hydroxyphenyl Isoxazoles.

Quantitative Data: The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
Compound 129 Isoxazole derivativeHeLa0.91 ± 1.03[11]
Compound 130 Isoxazole derivativeMCF-74.56 ± 2.32[11]
Compound 138 Indole-linked isoxazoleMCF-75.51[11]
Compound 2d Isoxazole-carboxamideHeLa15.48[8]
Compound 2d Isoxazole-carboxamideHep3B~23[8]

Table 1: Selected IC₅₀ values of isoxazole derivatives against human cancer cell lines.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Isoxazole derivatives, particularly those mimicking the structure of known anti-inflammatory drugs, have shown significant potential in this area.[10][16]

Mechanism of Action: A primary mechanism for the anti-inflammatory activity of isoxazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[11][17] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. The structural features of hydroxyphenyl isoxazoles can facilitate selective binding to the COX-2 active site, similar to the diarylheterocycle class of inhibitors (e.g., Celecoxib).

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Isoxazole Hydroxyphenyl Isoxazole Isoxazole->COX Inhibition

Mechanism of Anti-inflammatory Action via COX Pathway Inhibition.

In vivo studies using the carrageenan-induced rat paw edema model are standard for evaluating anti-inflammatory potential, with results often showing significant percentage inhibition of edema compared to controls.[17][18]

Antimicrobial Properties

The isoxazole ring is a component of several β-lactamase-resistant antibiotics like oxacillin and cloxacillin.[7][11] Novel hydroxyphenyl-substituted isoxazoles have been synthesized and evaluated, demonstrating broad-spectrum activity against various bacterial and fungal pathogens.[3][19]

Mechanism of Action: The mechanisms can vary. For derivatives designed as analogs of sulfonamide drugs, the mode of action is the inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[4] For other derivatives, the mechanism may involve disruption of the bacterial cell wall or membrane. The presence of specific substituents, such as halogens or nitro groups on the phenyl rings, in addition to the hydroxyphenyl moiety, has been shown to enhance antimicrobial potency.[3]

Quantitative Data: Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDOrganismMIC (µg/mL)Reference
Compound 122 S. aureus200[11]
Compound 122 C. albicans250[11]
Compound 5a E. durans0.25[20]
Compound 5a B. subtilis0.06[20]
Compound 5c E. durans0.12[20]
Compound 5c B. subtilis0.12[20]

Table 2: Selected MIC values of isoxazole derivatives against bacterial and fungal strains.

Neuroprotective Applications

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and protein aggregation.[21][22] The inherent antioxidant capacity of the hydroxyphenyl group makes these isoxazoles attractive candidates for neuroprotection.[23]

Mechanism of Action: The primary neuroprotective mechanism is believed to be the mitigation of oxidative stress.[24] The phenolic hydroxyl group can scavenge free radicals, reducing damage to neurons. Additionally, some heterocyclic compounds have been found to activate the synthesis of heat shock proteins, which can protect neuronal tissue from toxic protein aggregates (e.g., amyloid-β).[25] Inhibition of enzymes like monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism and produce hydrogen peroxide as a byproduct, is another potential therapeutic strategy.[24]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols are provided as validated starting points for the synthesis and evaluation of these compounds.

Protocol: Synthesis of 3-(4-hydroxyphenyl)-5-phenylisoxazole

This protocol is a representative example based on the general synthetic workflow.

Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Dissolve 4-hydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in 30 mL of ethanol in a round-bottom flask.

  • While stirring at room temperature, slowly add 15 mL of an aqueous potassium hydroxide solution (10%).

  • Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until a precipitate forms.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 3-(4-hydroxyphenyl)-5-phenylisoxazole

  • In a round-bottom flask, combine the chalcone from Step 1 (10 mmol) and hydroxylamine hydrochloride (15 mmol) in 30 mL of ethanol.

  • Add 5 mL of 40% aqueous KOH solution to the mixture.[4]

  • Reflux the reaction mixture for 12 hours, monitoring completion by TLC.[4]

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel or by recrystallization to yield the final product.

  • Characterize the final compound using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of a synthesized compound on a cancer cell line (e.g., HeLa).

  • Cell Culture: Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test isoxazole in DMSO. Make serial dilutions in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be non-toxic (typically <0.5%).

  • Replace the old medium in the wells with the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

Hydroxyphenyl-substituted isoxazoles represent a highly adaptable and pharmacologically significant class of compounds. Their straightforward synthesis allows for extensive structural diversification, enabling fine-tuning of their activity against specific biological targets.

Future research should focus on:

  • Lead Optimization: Systematic SAR studies to improve potency, selectivity, and pharmacokinetic properties (ADME).

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets relevant to complex diseases like cancer or Alzheimer's (e.g., a compound with both COX-2 inhibitory and antioxidant properties).

  • Mechanism Deconvolution: Employing advanced biochemical and cellular assays to fully elucidate the molecular mechanisms underlying the observed biological effects.

References

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • A review of isoxazole biological activity and present synthetic techniques. WJPR.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • Synthesis of 5-(Substitutedphenyl)-{3-[4-(2-Methyl-4-(4-Hydroxy Benzylidene)-5-Oxo-Imidazol-1-Yl)]Phenyl} -Isoxazol and Study of the Antimicrobial Activities. Oriental Journal of Chemistry.
  • Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Deriv
  • A comprehensive review on biological activities of oxazole deriv
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflamm
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. globalresearchonline.net.
  • Synthesis and Ways of Formation of Hydroxyphenyl. Amanote Research.
  • A review of recent synthetic strategies and biological activities of isoxazole.
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Deriv
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. rjptonline.org.
  • Anti-inflammatory evaluation of isoxazole deriv
  • Isoxazole derivatives as anticancer agents. ChemicalBook.
  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
  • Effect of Hydroxytyrosol Derivatives of Donepezil on the Activity of Enzymes Involved in Neurodegenerative Diseases and Oxid
  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC - PubMed Central.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.
  • Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity. PubMed.
  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes.
  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents.
  • Chemists Synthesize Compounds To Treat Neurodegener
  • Antioxidant Therapeutic Strategies in Neurodegener

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy is centered around a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. We present a robust, three-stage protocol that begins with the synthesis of the 2-hydroxybenzaldehyde oxime precursor, followed by the in situ generation of 2-hydroxybenzonitrile oxide and its subsequent cycloaddition with an acrylate ester. The final stage involves the hydrolysis of the resulting ester to yield the target carboxylic acid. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles and experimental rationale.

Introduction & Significance

Isoxazole and its partially saturated derivatives, such as 4,5-dihydroisoxazoles (isoxazolines), represent a privileged class of heterocyclic scaffolds in modern drug discovery.[1] These five-membered rings containing adjacent nitrogen and oxygen atoms are key components in a wide array of pharmacologically active agents, exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The incorporation of the isoxazole moiety can enhance the physicochemical properties of a molecule, contributing to improved potency and bioavailability.[1]

The target molecule, this compound, combines the dihydroisoxazole core with a phenolic group and a carboxylic acid function. These features make it a valuable building block for creating more complex molecules, such as novel antimicrobial or anticancer agents, through further derivatization.[3] The synthesis of such compounds is therefore of considerable importance. The [3+2] cycloaddition of a nitrile oxide with an alkene is a powerful and convergent method for constructing the dihydroisoxazole ring system with excellent control over regioselectivity.[4]

This application note details a reliable and reproducible synthetic route, emphasizing safety, efficiency, and validation of the final product.

Reaction Mechanism and Rationale

The synthesis is accomplished in three main stages, each based on well-established chemical transformations. The overall workflow is depicted below.

G cluster_0 Stage 1: Oxime Formation cluster_1 Stage 2: 1,3-Dipolar Cycloaddition cluster_2 Stage 3: Ester Hydrolysis A Salicylaldehyde C 2-Hydroxybenzaldehyde Oxime A->C NaHCO3, EtOH/H2O B Hydroxylamine HCl B->C E Methyl 3-(2-hydroxyphenyl)-4,5- dihydroisoxazole-5-carboxylate C->E NaOCl (in situ Nitrile Oxide Formation) D Methyl Acrylate D->E F 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole- 5-carboxylic acid (Target Molecule) E->F LiOH, THF/H2O

Figure 1: Overall synthetic workflow.

The core of this synthesis is the 1,3-dipolar cycloaddition. This reaction involves the concertedly proceeding addition of a 1,3-dipole, in this case, the in situ generated 2-hydroxybenzonitrile oxide, to a dipolarophile, methyl acrylate.[4] Nitrile oxides are highly reactive intermediates and are typically generated in situ to prevent their dimerization into furoxans.[5] The oxidation of the precursor, 2-hydroxybenzaldehyde oxime, with an oxidizing agent like sodium hypochlorite (NaOCl) provides a clean and efficient method for generating the nitrile oxide.[6]

G cluster_mech 1,3-Dipolar Cycloaddition Mechanism 2-Hydroxybenzaldehyde Oxime 2-Hydroxybenzaldehyde Oxime 2-Hydroxybenzonitrile Oxide 2-Hydroxybenzonitrile Oxide 2-Hydroxybenzaldehyde Oxime->2-Hydroxybenzonitrile Oxide [O] -H2O Transition State Transition State 2-Hydroxybenzonitrile Oxide->Transition State + Methyl Acrylate Methyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylate Methyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylate Transition State->Methyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylate

Figure 2: Reaction mechanism of the cycloaddition step.

The cycloaddition is highly regioselective. The oxygen atom of the nitrile oxide adds to the more electron-deficient carbon of the acrylate (the β-carbon), while the carbon atom of the nitrile oxide adds to the α-carbon. This regioselectivity is governed by the electronic properties of the reactants.

Using methyl acrylate as the dipolarophile instead of acrylic acid directly is a strategic choice. The acidic proton of acrylic acid could interfere with the basic conditions often used for nitrile oxide generation or lead to unwanted side reactions. The resulting methyl ester is then easily hydrolyzed in the final step to yield the desired carboxylic acid.[7]

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel 60 F254 plates. Product characterization can be performed using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR spectroscopy, and Mass Spectrometry.

Stage 1: Synthesis of 2-Hydroxybenzaldehyde Oxime

This protocol is adapted from a general procedure for oxime synthesis.[8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine salicylaldehyde (2-hydroxybenzaldehyde) (12.21 g, 100 mmol) and hydroxylamine hydrochloride (8.34 g, 120 mmol).

  • Solvent Addition: Add 150 mL of a 9:1 ethanol/water mixture to the flask.

  • Base Addition: To the stirring suspension, add sodium bicarbonate (12.6 g, 150 mmol) portion-wise over 15 minutes. Effervescence will be observed.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate), observing the disappearance of the salicylaldehyde spot.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-hydroxybenzaldehyde oxime as a white to off-white solid. The product is typically of high purity and can be used in the next step without further purification.

Stage 2: Synthesis of Methyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylate

This stage involves the in situ generation of the nitrile oxide and its immediate trapping in a cycloaddition reaction.

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the 2-hydroxybenzaldehyde oxime (13.71 g, 100 mmol) from Stage 1 and methyl acrylate (12.91 g, 150 mmol) in 200 mL of dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous stirring.

  • Oxidant Addition: Slowly add a commercial aqueous solution of sodium hypochlorite (NaOCl, ~10-15% available chlorine, approx. 120 mL) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to quench any remaining oxidant, water (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: gradient of Hexane/Ethyl Acetate) to yield the pure methyl ester as a solid or viscous oil.

Stage 3: Hydrolysis to this compound

This protocol employs a standard base-catalyzed hydrolysis of the ester.[7]

  • Reaction Setup: Dissolve the purified methyl ester from Stage 2 (e.g., 22.1 g, ~94 mmol) in a mixture of tetrahydrofuran (THF, 150 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (4.78 g, 114 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield the final this compound.

Quantitative Data Summary

The following table summarizes the typical quantities and expected outcomes for this synthesis.

ParameterStage 1: Oxime FormationStage 2: CycloadditionStage 3: Hydrolysis
Starting Material Salicylaldehyde2-Hydroxybenzaldehyde OximeMethyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylate
Molar Mass ( g/mol ) 122.12137.14221.21
Amount (mmol) 100100~94
Key Reagents Hydroxylamine HCl, NaHCO₃Methyl Acrylate, NaOClLiOH·H₂O, HCl
Solvent EtOH/H₂ODichloromethane (DCM)THF/H₂O
Reaction Time 2-3 hours12-16 hours4-6 hours
Temperature Room Temperature0 °C to Room Temp.Room Temperature
Expected Yield >95%70-85% (after purification)>90%
Final Product 2-Hydroxybenzaldehyde OximeMethyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylateThis compound

Trustworthiness: Validation and Characterization

To ensure the integrity of the synthesis and the identity of the final product, a thorough characterization is essential.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the progress of each stage. The disappearance of starting materials and the appearance of the product spot with a distinct Rf value confirm the reaction's progression.

  • Structural Confirmation:

    • ¹H NMR: The proton NMR spectrum of the final product should show characteristic signals for the aromatic protons of the 2-hydroxyphenyl group, as well as the diastereotopic protons of the dihydroisoxazole ring (typically in the 3.0-5.5 ppm range). The carboxylic acid proton will appear as a broad singlet.

    • ¹³C NMR: The carbon spectrum will confirm the presence of the carboxylic acid carbonyl, the carbons of the dihydroisoxazole ring, and the aromatic carbons.

    • FT-IR: The infrared spectrum should display a broad O-H stretch for the carboxylic acid and the phenol, a C=O stretch for the carboxylic acid, and C=N stretching for the isoxazoline ring.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated molecular formula (C₁₀H₉NO₄).

  • Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) and by its melting point, which should be sharp for a pure crystalline solid.

By implementing these analytical checks at each critical stage, the protocol becomes a self-validating system, ensuring the reliable and reproducible synthesis of the target molecule.

References

  • An Efficient Procedure for Synthesis of Oximes by Grinding . Available at: [Link]

  • Synthesis of 2-HYDROXY-BENZAMIDE OXIME . PrepChem.com. Available at: [Link]

  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions . National Institutes of Health (NIH). Available at: [Link]

  • The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water . Indian Academy of Sciences. Available at: [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid . Oriental Journal of Chemistry. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition . ACS Figshare. Available at: [Link]

  • Method for the preparation of 2 hydroxybenzonitrile. Google Patents.
  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties . ResearchGate. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide . Chem-Station Int. Ed. Available at: [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • A review of isoxazole biological activity and present synthetic techniques . ScienceDirect. Available at: [Link]

  • benzofurazan oxide . Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents . KTU ePubl. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in various biologically active molecules. The purity of this compound is paramount for its use in subsequent synthetic steps and for accurate biological evaluation. This guide provides a detailed overview of robust methods for the purification of this compound, addressing potential impurities arising from its synthesis and offering step-by-step protocols for researchers, scientists, and drug development professionals.

The synthesis of isoxazole derivatives, including the target molecule, often proceeds through a 1,3-dipolar cycloaddition or condensation reactions, which can lead to a variety of impurities.[1] These may include unreacted starting materials, byproducts, and regioisomers with similar polarities, making purification a challenging yet critical step.[1] The presence of both a carboxylic acid and a phenolic hydroxyl group in the target molecule offers unique opportunities for purification based on its acidic properties.

This document outlines three primary purification strategies: acid-base extraction, column chromatography, and recrystallization. The choice of method, or a combination thereof, will depend on the nature and quantity of the impurities present in the crude product.

Understanding the Physicochemical Properties of the Target Molecule

A successful purification strategy is predicated on a thorough understanding of the physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₁₀H₉NO₄[2]
Molecular Weight 207.18 g/mol [2]
CAS Number 712347-85-8[2]
pKa 2.73 ± 0.40 (Predicted)[2]
Melting Point 80-82 °C (Predicted)[2]
Appearance White solid (for analogous compounds)[3]

The predicted pKa of ~2.73 indicates that the carboxylic acid moiety is relatively strong, a key feature that can be exploited for selective extraction.[2]

Purification Strategies: A Multi-faceted Approach

A multi-step purification approach is often the most effective. The general workflow can be visualized as follows:

PurificationWorkflow Crude_Product Crude Synthetic Product Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Chromatography Column Chromatography Acid_Base->Chromatography Removal of Neutral Impurities Crystallization Recrystallization Chromatography->Crystallization Final Polishing Pure_Product Pure Product (>98%) Crystallization->Pure_Product AcidBaseExtraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with aq. NaHCO₃ start->wash separation Separatory Funnel (Two Phases) wash->separation organic_phase Organic Phase: Neutral Impurities separation->organic_phase Top Layer aqueous_phase Aqueous Phase: Sodium Salt of Product separation->aqueous_phase Bottom Layer acidify Acidify with HCl aqueous_phase->acidify precipitate Precipitation of Pure Product acidify->precipitate filtration Filtration and Drying precipitate->filtration final_product Purified Product filtration->final_product

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of the target compound, is typically the bottom layer (this should be confirmed by checking the densities of the solvents).

  • Collection: Drain the aqueous layer into a clean flask.

  • Re-extraction: To ensure complete extraction, add a fresh portion of the NaHCO₃ solution to the organic layer and repeat the extraction process. Combine the aqueous layers.

  • Back-washing (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) with stirring until the solution becomes acidic (pH ~2), which can be checked with litmus paper.

  • Precipitation: The purified this compound should precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Column Chromatography: For High-Resolution Separation

Column chromatography is the method of choice for separating compounds with similar polarities. [1]It is particularly useful for removing closely related impurities that may not be effectively separated by extraction.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like isoxazole derivatives.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. The addition of a small amount of acetic acid to the mobile phase can help to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation. [1]

  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). A suitable solvent system should provide a good separation between the target compound and its impurities, with an Rf value for the target compound of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be increased stepwise or as a gradient to facilitate the separation.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Standard for polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate gradient with 0.5% Acetic AcidProvides good separation for compounds of varying polarity. Acetic acid suppresses tailing of the acidic product.
Monitoring TLC with UV visualization (254 nm)Allows for easy tracking of the separation process.
Recrystallization: The Final Polishing Step

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. [4]It is often used as the final step after initial purification by extraction or chromatography.

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents for this compound could include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the compound to be recrystallized in a flask and add a minimal amount of the chosen solvent.

  • Heating: Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Conclusion

The purification of this compound can be effectively achieved through a systematic application of acid-base extraction, column chromatography, and recrystallization. The choice and sequence of these methods should be guided by the impurity profile of the crude product. A well-executed purification strategy is essential for obtaining a high-purity compound, which is a prerequisite for its successful application in research and development.

References

  • Gao, C., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13655. Available from: [Link]

  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available from: [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available from: [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 83-95. Available from: [Link]

  • Google Patents. (1998). Process for preparing heterocyclic compounds. EP0983269A1.
  • University of Colorado Boulder. Acid-Base Extraction. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]

  • Abbas, F. A., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(4), 717-724. Available from: [Link]

  • Google Patents. (2014). 4,5-dihydroisoxazole derivatives as nampt inhibitors. WO2014111871A1.
  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available from: [Link]

  • PubChem. 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • ResearchGate. (2018). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Available from: [Link]

  • Letters in Applied NanoBioScience. (2021). Fruit Extract Catalyzed Synthesis of Heterocycles: A Mini-Review. Available from: [Link]

  • Polymers in Medicine. (2018). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Available from: [Link]

  • PubMed. (2001). Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. Available from: [Link]

  • National Institutes of Health. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Available from: [Link]

Sources

Application Notes and Protocols for the Characterization of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound featuring a dihydroisoxazole core, a functionality prevalent in many biologically active molecules.[1][2][3] The presence of a phenolic hydroxyl group and a carboxylic acid moiety suggests its potential as a scaffold in medicinal chemistry, lending to its significance in drug discovery and development.[4] Accurate and comprehensive characterization is paramount to confirm its chemical identity, purity, and stability, which are critical parameters for its advancement as a potential therapeutic agent.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for the thorough characterization of this compound. The protocols and insights provided herein are grounded in established methodologies for the analysis of isoxazole derivatives and related functional groups.[1][5]

Molecular Structure and Key Features

The analytical strategy for this compound is dictated by its key structural features:

  • Dihydroisoxazole Ring: A five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms.

  • Chiral Center: The C5 carbon of the dihydroisoxazole ring is a chiral center, leading to the possibility of enantiomers.

  • 2-Hydroxyphenyl Group: An aromatic ring with a hydroxyl substituent, which influences the electronic environment and provides characteristic spectroscopic signals.

  • Carboxylic Acid Group: A key functional group that imparts acidic properties and distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5] Both ¹H and ¹³C NMR are essential for the characterization of the target molecule.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Chemical Shifts (δ) and Coupling Patterns:

Proton(s) Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Notes
Ar-H (phenolic ring)6.8 - 7.5mThe exact shifts depend on the substitution pattern.
-OH (phenolic)9.0 - 10.0br sChemical shift is concentration and solvent dependent; may exchange with D₂O.
-COOH10.0 - 13.0br sChemical shift is concentration and solvent dependent; will exchange with D₂O.
H5 (dihydroisoxazole)4.5 - 5.5ddJ(H5-H4a), J(H5-H4b)Coupled to the two diastereotopic protons at C4.
H4a, H4b (dihydroisoxazole)3.0 - 4.0mJ(H4a-H4b), J(H4a-H5), J(H4b-H5)Diastereotopic protons on C4, appearing as a complex multiplet.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -OH and -COOH.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment.

Expected Chemical Shifts (δ):

Carbon(s) Expected δ (ppm) Notes
C=O (carboxylic acid)170 - 180
C3 (C=N of dihydroisoxazole)155 - 165Downfield due to the imine-like character.
Ar-C (phenolic ring)115 - 160C-OH will be downfield.
C5 (dihydroisoxazole)75 - 85
C4 (dihydroisoxazole)35 - 45

Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 512-2048, as ¹³C has a low natural abundance.

  • Data Acquisition and Processing: Similar to ¹H NMR.

  • Data Analysis: Assign the carbon signals based on their chemical shifts and comparison with data from similar structures.[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample ~5-10 mg Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz for ¹H) NMR_Tube->Spectrometer Insert Sample H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR Processing FID Processing: FT, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Assignment Spectral Assignment: Chemical Shifts, Coupling, Integration Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.[7]

Expected Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Key expected fragments for this compound include:

  • Loss of CO₂ (44 Da) from the carboxylic acid group.

  • Cleavage of the dihydroisoxazole ring.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high-resolution measurements.

  • Method:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes. The carboxylic acid and phenolic hydroxyl group make negative ion mode particularly suitable.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Determine the m/z of the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

    • Compare the experimentally determined exact mass with the calculated theoretical mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[8] It is essential for determining the purity of the synthesized compound and for method development in pharmacokinetic studies.[9][10][11]

Protocol for Purity Assessment by HPLC:

  • Instrumentation: An HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[11][12]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11][12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Data Analysis:

    • The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The method should be validated for linearity, accuracy, and precision.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected Characteristic Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (phenolic)3200 - 3600Broad
O-H stretch (carboxylic acid)2500 - 3300Very BroadOverlaps with C-H stretches.[13][14]
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (carboxylic acid)1680 - 1720Strong[13][14]
C=N stretch (dihydroisoxazole)1600 - 1650Medium
C=C stretch (aromatic)1450 - 1600Medium
C-O stretch (carboxylic acid/ether)1210 - 1320Strong[13]

Protocol for FT-IR Spectroscopy:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Analytical_Techniques Compound {this compound | Target Molecule} NMR NMR Spectroscopy ¹H NMR ¹³C NMR Compound->NMR Structural Elucidation MS Mass Spectrometry HRMS (ESI-TOF/Orbitrap) Compound->MS Molecular Weight & Formula HPLC HPLC Purity Assessment Compound->HPLC Purity & Quantification FTIR FT-IR Spectroscopy Functional Group ID Compound->FTIR Functional Group Analysis Thermal Thermal Analysis TGA / DSC Compound->Thermal Thermal Stability Xray Single-Crystal X-ray Diffraction Absolute Structure Compound->Xray 3D Structure Structure_Confirmation Confirmed Structure NMR->Structure_Confirmation MS->Structure_Confirmation Xray->Structure_Confirmation

Caption: Interrelation of analytical techniques for characterization.

Thermal Analysis (TGA/DSC)

Principle:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[15][16]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.[16]

Protocol for Thermal Analysis:

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal.

  • Sample Preparation: Place 2-5 mg of the sample in an aluminum or ceramic pan.

  • Method:

    • Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from room temperature to a suitable upper limit (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).[17]

  • Data Analysis:

    • TGA: Analyze the thermogram for mass loss steps, which indicate decomposition. Determine the onset temperature of decomposition.

    • DSC: Analyze the heat flow curve for endothermic peaks (melting) and exothermic peaks (decomposition). The melting point can be determined from the onset of the melting endotherm.

Single-Crystal X-ray Diffraction

Principle: This technique provides the absolute, three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. It is the gold standard for structural determination.[5][18]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound of suitable quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

  • Data Analysis: The resulting model provides precise bond lengths, bond angles, and the absolute stereochemistry if a chiral reference is used or if anomalous dispersion is significant.

Conclusion

A comprehensive characterization of this compound requires a multi-technique approach. NMR and high-resolution mass spectrometry are essential for primary structure elucidation. HPLC is crucial for assessing purity, while FT-IR provides confirmation of key functional groups. Thermal analysis offers insights into the material's stability, and single-crystal X-ray diffraction, when feasible, provides the definitive three-dimensional structure. The application of these techniques in a coordinated manner ensures the unambiguous identification and quality assessment of this promising molecule for its potential applications in drug development and scientific research.

References

  • Liquid chromatography-tandem mass spectrometry traces of separation of... - ResearchGate. Available at: [Link]

  • Semi-Preparation and X-ray Single-Crystal Structures of Sophocarpine-Based Isoxazoline Derivatives and Their Pesticidal Effects and Toxicology Study - PubMed. Available at: [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - NIH. Available at: [Link]

  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties - ResearchGate. Available at: [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. Available at: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Available at: [Link]

  • Semi-Preparation and X-ray Single-Crystal Structures of Sophocarpine-Based Isoxazoline Derivatives and Their Pesticidal Effects and Toxicology Study | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. Available at: [Link]

  • FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... - ResearchGate. Available at: [Link]

  • DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC - NIH. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences. Available at: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation. Available at: [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... - ResearchGate. Available at: [Link]

  • IR: carboxylic acids. Available at: [Link]

  • Characteristic ¹H, ¹³C NMR of compound (5). | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. Available at: [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]

  • TGA/FTIR study on thermal degradation of polymethacrylates containing carboxylic groups | Request PDF - ResearchGate. Available at: [Link]

  • Single-crystal X-ray structure of compound 12. - ResearchGate. Available at: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available at: [Link]

  • 2.8: Thermal Analysis - Chemistry LibreTexts. Available at: [Link]

  • Preparation of Polylactic Acid/Modified Natto Composite Films and Property Evaluation | ACS Omega - ACS Publications. Available at: [Link]

  • NMR Spectra of Products - The Royal Society of Chemistry. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. Available at: [Link]

  • Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties - ACG Publications. Available at: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology. Available at: [Link]

  • (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid - PubChem. Available at: [Link]

Sources

Application Notes and Protocols: NMR Spectroscopic Analysis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document provides not only step-by-step protocols for data acquisition but also delves into the causal reasoning behind experimental choices and offers a detailed roadmap for spectral interpretation. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we present a self-validating methodology for the unambiguous assignment of all proton and carbon resonances, confirming the molecular structure and connectivity.

Introduction and Strategic Overview

The molecule this compound is a heterocyclic compound featuring several key structural motifs: a dihydroisoxazole ring, an ortho-substituted phenolic group, and a carboxylic acid function. Such structures are of significant interest in medicinal chemistry due to their potential biological activities.[1] The precise and unambiguous confirmation of their chemical structure is a critical prerequisite for any further investigation, including biological screening and structure-activity relationship (SAR) studies.

NMR spectroscopy stands as the most powerful technique for the complete structural characterization of such organic molecules in solution.[2][3] This guide focuses on a multi-technique approach to overcome the specific challenges presented by this molecule, namely:

  • Stereochemistry: The C5 position is a chiral center, rendering the two protons at the C4 position diastereotopic. This results in complex splitting patterns that require advanced analysis.

  • Connectivity: Confirming the linkage between the hydroxyphenyl ring at C3 and the carboxylic acid at C5 is paramount.

  • Labile Protons: The presence of both a phenolic hydroxyl (-OH) and a carboxylic acid proton (-COOH) requires specific experimental conditions for their observation and assignment.

This document will guide the user through sample preparation, data acquisition, and a detailed interpretive analysis to achieve full structural verification.

Caption: Structure of this compound.

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the correct choice of acquisition parameters. This section provides robust, field-proven protocols.

Sample Preparation: The Critical First Step

The choice of solvent is the most critical decision for this analyte. The acidic protons of the carboxylic acid and the phenolic hydroxyl are labile and can exchange with deuterons in protic solvents like D₂O or CD₃OD, leading to signal disappearance.[4] While CDCl₃ is a common solvent, the solubility of carboxylic acids can be low.[5][6]

Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

Causality: DMSO-d₆ is a polar aprotic solvent that effectively solubilizes the analyte. Crucially, it is a hydrogen bond acceptor, which slows down the exchange rate of the -OH and -COOH protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[7]

Protocol:

  • Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).

  • Cap the tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A brief sonication may be used if necessary.

  • For confirmation of labile protons, a second sample can be prepared. After acquiring initial spectra, add one drop of D₂O, shake, and re-acquire the ¹H NMR spectrum to observe the disappearance of the exchangeable signals.

NMR Data Acquisition Workflow

The following protocols are based on a 400 MHz NMR spectrometer but can be adapted for other field strengths. A logical workflow ensures that the necessary data is collected efficiently for complete structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_1D 1D Experiments cluster_2D 2D Experiments cluster_analysis Structural Elucidation Prep Dissolve 5-10 mg in 0.6 mL DMSO-d₆ H1 ¹H NMR (Proton Survey) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Backbone) H1->C13 Analysis Integrate all data for final structure confirmation H1->Analysis COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY C13->Analysis HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC COSY->Analysis HMBC ¹H-¹³C HMBC (Long-Range C-H) HSQC->HMBC HSQC->Analysis HMBC->Analysis

Caption: Recommended workflow for NMR data acquisition and analysis.

Table 1: Recommended NMR Acquisition Parameters (400 MHz)

ExperimentPulse ProgramSpectral Width (ppm)Number of ScansRelaxation Delay (s)Key Information Yielded
¹H NMR zg30-2 to 1416 - 322.0Proton chemical shifts, integrals, and coupling constants.
¹³C{¹H} NMR zgpg30-10 to 2001024 - 20482.0Carbon chemical shifts; count of unique carbons.
¹H-¹H COSY cosygpqf-2 to 14 (both axes)4 - 81.5 - 2.0Identifies scalar-coupled protons (²J, ³J).[8]
¹H-¹³C HSQC hsqcedetgpspF2: -2 to 14; F1: -10 to 2008 - 161.5Correlates protons to their directly attached carbons.[9]
¹H-¹³C HMBC hmbcgpndqfF2: -2 to 14; F1: -10 to 20016 - 322.0Correlates protons to carbons over 2-4 bonds.[10][11]

Spectral Analysis and Structural Interpretation

This section outlines the process of interpreting the acquired spectra to build a complete, validated structure. The chemical shifts provided are predictive and based on typical values for similar structural motifs found in the literature.[12][13][14]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial and most detailed overview of the proton environment.

Table 2: Predicted ¹H NMR Data and Assignments (400 MHz, DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegralAssignment Rationale
-COOH 12.0 - 13.5br s-1HHighly deshielded, broad signal due to hydrogen bonding and exchange.[5][15] Disappears upon D₂O addition.
-OH 9.5 - 10.5br s-1HPhenolic proton, broad signal.[7] Chemical shift is concentration and temperature dependent. Disappears upon D₂O addition.
H-6' 7.6 - 7.8ddJ ≈ 7.8, 1.61HAromatic proton ortho to the C3-isoxazole bond, deshielded. Coupled to H-4' and H-5'.
H-3' 6.9 - 7.1ddJ ≈ 8.2, 1.01HAromatic proton ortho to the -OH group.
H-4' 7.2 - 7.4dddJ ≈ 8.2, 7.8, 1.61HAromatic proton meta to both substituents.
H-5' 6.8 - 7.0dddJ ≈ 8.2, 7.8, 1.01HAromatic proton meta to the C3-isoxazole bond.
H-5 5.0 - 5.3ddJ ≈ 10.5, 8.01HProton at the chiral center C5. Coupled to the two diastereotopic protons at C4.
H-4a 3.6 - 3.8ddJ ≈ 17.0, 10.51HOne of the two diastereotopic protons at C4. Shows large geminal coupling to H-4b and vicinal coupling to H-5.
H-4b 3.4 - 3.6ddJ ≈ 17.0, 8.01HThe second diastereotopic proton at C4. Shows large geminal coupling to H-4a and vicinal coupling to H-5.
Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment.

Table 3: Predicted ¹³C NMR Data and Assignments (100 MHz, DMSO-d₆)

Carbon LabelPredicted δ (ppm)Assignment Rationale
-COOH 170 - 174Carboxylic acid carbonyl carbon, highly deshielded.[5]
C-3 155 - 158Imine carbon (C=N) of the dihydroisoxazole ring.
C-2' 154 - 156Phenolic carbon (C-OH), deshielded by the attached oxygen.
C-1' 118 - 122Quaternary aromatic carbon attached to the isoxazole ring.
C-4' 130 - 133Aromatic CH.
C-6' 128 - 130Aromatic CH.
C-5' 119 - 121Aromatic CH.
C-3' 115 - 117Aromatic CH, shielded by the ortho -OH group.
C-5 78 - 82Aliphatic CH attached to nitrogen and adjacent to the carboxylic acid.
C-4 38 - 42Aliphatic CH₂ of the dihydroisoxazole ring.
Structural Assembly using 2D NMR

While 1D spectra provide the fundamental building blocks, 2D NMR is essential to piece them together correctly.

  • COSY (¹H-¹H Correlation):

    • Aromatic System: A network of cross-peaks will be observed connecting H-3', H-4', H-5', and H-6', confirming their adjacent positions on the phenyl ring.

    • Dihydroisoxazole Ring: A crucial set of correlations will connect H-5 to both H-4a and H-4b. This confirms the -CH-CH₂- spin system of the ring. The absence of further correlations from this system confirms its isolation.

  • HSQC (¹H-¹³C One-Bond Correlation):

    • This experiment provides a direct and unambiguous link between each proton and the carbon to which it is attached. For example, the proton signal at ~5.1 ppm (H-5) will show a cross-peak to the carbon signal at ~80 ppm (C-5), instantly assigning both. This is repeated for all protonated carbons, validating the assignments made in Tables 2 and 3.

  • HMBC (¹H-¹³C Long-Range Correlation):

    • HMBC is the definitive experiment for establishing the connectivity across quaternary carbons and heteroatoms.[10][16] Key correlations that validate the overall structure are illustrated below.

Sources

Quantitative Analysis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the analysis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. The methodology leverages the specificity and sensitivity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We provide a comprehensive protocol covering sample preparation, optimized chromatographic conditions for effective separation on a reversed-phase column, and detailed mass spectrometric parameters for selective detection using electrospray ionization. The rationale behind key experimental choices, including ionization polarity and the selection of precursor and product ion transitions, is discussed in detail. This guide is intended to provide researchers and drug development professionals with a validated, ready-to-implement protocol for the reliable quantification of this molecule in various matrices.

Introduction and Scientific Background

This compound (Molecular Formula: C₁₀H₉NO₄, Exact Mass: 207.0532 Da) is a heterocyclic compound featuring a dihydroisoxazole core, a phenolic hydroxyl group, and a carboxylic acid moiety[1]. The presence of these functional groups makes it a valuable scaffold in medicinal chemistry and drug discovery. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antioxidant properties[2]. Accurate and reliable quantification of such molecules is paramount during various stages of drug development, from metabolic studies to pharmacokinetic analysis[3][4].

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for analyzing complex mixtures[5]. The structural features of the target analyte—specifically the acidic phenolic and carboxylic acid protons—make it an ideal candidate for analysis by Electrospray Ionization (ESI) in negative ion mode. This mode typically provides high ionization efficiency for acidic compounds, leading to the formation of a stable deprotonated molecular ion, [M-H]⁻[6][7][8]. This application note details an optimized LC-MS/MS method designed to exploit these chemical properties for high-sensitivity detection.

Experimental Workflow Overview

The analytical process follows a logical sequence designed to ensure accuracy and reproducibility. The workflow begins with sample preparation to ensure the analyte is in a suitable solvent and free from interfering matrix components. The prepared sample is then injected into an HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Matrix (e.g., Plasma, Reaction Mixture) Extraction Analyte Extraction & Solvent Exchange Sample->Extraction FinalSample Final Sample in LC-Compatible Solvent Extraction->FinalSample LC LC Separation (Reversed-Phase C18) FinalSample->LC MS MS/MS Detection (Negative ESI, MRM Mode) LC->MS Ion Source Interface Processing Chromatogram Integration MS->Processing Quantification Quantification & Reporting Processing->Quantification Fragmentation cluster_mol Proposed Fragmentation Pathway Parent [M-H]⁻ m/z 206.1 Frag1 [M-H-CO₂]⁻ m/z 162.1 (Quantifier) Parent->Frag1 - CO₂ (44 Da) Frag2 Fragment m/z 134.1 (Qualifier) Frag1->Frag2 - C₂H₂O (42 Da)

Sources

Application Notes and Protocols: In Vitro Biological Evaluation of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This guide focuses on 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a molecule combining the isoxazole core with a salicylate-like hydroxyphenyl group. While specific biological data for this exact compound is not extensively documented, its structural features suggest a strong potential for therapeutic relevance. The presence of the phenolic hydroxyl group and the dihydroisoxazole ring system warrants a thorough investigation into its bioactivity.

This document provides a comprehensive suite of in vitro biological assays to characterize the pharmacological profile of this compound. The protocols are designed for researchers in drug discovery and development, offering detailed, step-by-step methodologies and the scientific rationale behind each experimental design. We will explore its potential as an anti-inflammatory, antioxidant, and cytotoxic agent.

Section 1: Anti-inflammatory Activity Assessment

Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases.[5] Key enzymatic drivers of the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), are primary targets for anti-inflammatory drugs.[5] The following assays are designed to determine if this compound can modulate these pathways.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay

Scientific Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[6] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[6] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[7] This assay will determine the compound's inhibitory potency and selectivity towards COX-1 and COX-2.[1][8][9]

Experimental Workflow Diagram:

COX_Inhibition_Workflow reagents Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid - Heme - Assay Buffer (pH 8.0) plate Plate Setup (96-well): - Buffer, Heme, Enzyme - Add Test Compound/Control reagents->plate compound Prepare Test Compound Serial Dilutions compound->plate preincubation Pre-incubate 10 min @ 37°C plate->preincubation reaction Initiate Reaction: Add Arachidonic Acid preincubation->reaction incubation Incubate 2 min @ 37°C reaction->incubation stop Stop Reaction & Reduce PGH2 to PGF2α (with SnCl2) incubation->stop elisa Quantify PGF2α via ELISA stop->elisa analysis Data Analysis: Calculate % Inhibition Determine IC50 elisa->analysis

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Protocol: This protocol is adapted from commercially available COX inhibitor screening kits and established methodologies.[6][7][10]

  • Reagent Preparation:

    • Prepare Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare working solutions of arachidonic acid (substrate) and heme (cofactor).

  • Compound Preparation:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions to obtain a range of test concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Procedure (96-well plate format):

    • 100% Initial Activity Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, 10 µL of COX enzyme (either COX-1 or COX-2), and 10 µL of the vehicle (DMSO).

    • Inhibitor Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, 10 µL of COX enzyme, and 10 µL of the diluted test compound.

    • Background Wells: Use heat-inactivated enzyme to measure non-enzymatic conversion.

  • Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

    • Incubate for exactly 2 minutes at 37°C.[10]

  • Reaction Termination and Detection:

    • Stop the reaction by adding 30 µL of a saturated stannous chloride (SnCl2) solution. This step also reduces the prostaglandin H2 (PGH2) product to the more stable prostaglandin F2α (PGF2α).[10]

    • Quantify the amount of PGF2α produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2)
Test Compound15.20.8517.9
Celecoxib (Control)>1000.05>2000
Indomethacin (Control)0.11.50.07
5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay

Scientific Rationale: The lipoxygenase (LOX) pathway is another major inflammatory pathway where 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions.[11][12] Inhibiting 5-LOX is a valuable strategy for developing anti-inflammatory therapies.[5][13] This spectrophotometric assay measures the ability of the test compound to inhibit the formation of a conjugated diene during the oxidation of linoleic acid by 5-LOX.[13][14]

Protocol: This protocol is based on established spectrophotometric methods.[11][13][14]

  • Reagent Preparation:

    • Prepare 0.1 M phosphate buffer (pH 8.0).

    • Prepare a solution of soybean lipoxygenase (or human recombinant 5-LOX) in the buffer.

    • Prepare a solution of the substrate, linoleic acid.

  • Assay Procedure (96-well UV plate format):

    • To each well, add the phosphate buffer, the test compound at various concentrations, and the lipoxygenase enzyme solution.

    • Incubate the mixture for 10 minutes at 25°C.[11]

    • Initiate the reaction by adding the linoleic acid substrate.

  • Detection:

    • Immediately measure the change in absorbance at 234 nm over a period of 5-6 minutes using a microplate reader. The increase in absorbance corresponds to the formation of the conjugated diene product.[13][14]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Calculate the IC50 value as described for the COX assay.

Section 2: Antioxidant Capacity Evaluation

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, contributes to the pathogenesis of inflammatory diseases and cancer.[15] Compounds with antioxidant properties can neutralize these harmful radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Scientific Rationale: The DPPH assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[16][17] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to a colorless or pale yellow hydrazine, leading to a decrease in absorbance.[18]

Protocol: This protocol is adapted from standard methods reported in the literature.[2][18][19]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the test compound or standard solution to the wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Detection:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Scientific Rationale: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). This assay is advantageous as the ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds.[18] The blue-green ABTS•+ is generated by reacting ABTS with potassium persulfate. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[18][20]

Protocol: This protocol is based on the improved method by Re et al.[18]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Generate the ABTS•+ stock solution by mixing the two solutions in a 1:1 ratio and allowing them to stand in the dark at room temperature for 12-16 hours.[18]

    • Before use, dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound or standard (Trolox) at various concentrations to the wells.

    • Add 180 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

  • Detection:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Data Presentation:

AssayTest Compound IC50 (µM)Trolox (Standard) IC50 (µM)
DPPH Scavenging25.48.1
ABTS Scavenging18.95.6

Section 3: Cytotoxicity and Antiproliferative Activity

Evaluating a compound's effect on cell viability is crucial for identifying potential anticancer agents and for assessing general toxicity.

MTT/XTT Cell Viability Assay

Scientific Rationale: The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan, or the XTT salt to a water-soluble orange formazan.[21][23] The amount of formazan produced is directly proportional to the number of living cells.[23] The XTT assay is often preferred as it does not require a solubilization step, simplifying the protocol.[24]

Signaling Pathway Diagram:

MTT_XTT_Pathway cluster_cell Metabolically Active Cell mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenases (e.g., SDH) Formazan_MTT Formazan (Purple, Insoluble) dehydrogenase->Formazan_MTT Formazan_XTT Formazan (Orange, Water-Soluble) dehydrogenase->Formazan_XTT MTT MTT (Yellow, Water-Soluble) MTT->dehydrogenase Reduction XTT XTT (Yellow, Water-Soluble) XTT->dehydrogenase Reduction Solubilization Solubilization Step (e.g., DMSO, SDS) Formazan_MTT->Solubilization Measurement_XTT Measure Absorbance ~450 nm Formazan_XTT->Measurement_XTT Measurement_MTT Measure Absorbance ~570 nm Solubilization->Measurement_MTT

Caption: Principle of MTT and XTT cell viability assays.

Protocol (General): This protocol can be applied to various adherent cancer cell lines (e.g., MCF-7, HepG2, A549) and non-cancerous cell lines (e.g., Vero, NIH3T3) to assess selectivity.[23][25]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT/XTT Addition:

    • Remove the treatment medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. For XTT, add the XTT reagent mixture according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C.

  • Detection:

    • For MTT: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

    • For XTT: No solubilization step is needed.

    • Measure the absorbance on a microplate reader (around 570 nm for MTT, 450 nm for XTT).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration that reduces cell viability by 50%.

Data Presentation:

Cell LineTest Compound IC50 (µM) after 48hDoxorubicin (Control) IC50 (µM) after 48h
MCF-7 (Breast Cancer)12.50.9
HepG2 (Liver Cancer)28.31.2
NIH3T3 (Normal Fibroblast)>1005.4

References

  • Kulathuran Pillai, K., & S, A. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1547-1552. [Link][8][9]

  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(11), 1681. [Link][18]

  • ResearchGate. (n.d.). Determination of antioxidant capacity [DPPH, ABTS, and FRAP methods...]. ResearchGate. [Link][16]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Future Foods. [Link][5]

  • Eurek, D. A., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4). [Link][9]

  • Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005. [Link][17]

  • Młynarczyk, K., & Walkowiak-Tomczak, D. (2023). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 28(14), 5413. [Link][20]

  • ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link][26]

  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link][11]

  • CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link][14]

  • Ali, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PLOS ONE, 18(9), e0291129. [Link][1]

  • ResearchGate. (n.d.). Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... ResearchGate. [Link][19]

  • Al-Ghorbani, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link][2]

  • Al-Ghorbani, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12, 18223. [Link][15]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. Global Research Online. [Link][13]

  • Taylor & Francis Online. (n.d.). Lipoxygenase inhibiting activity of some Malaysian plants. Taylor & Francis Online. [Link][12]

  • Liu, B., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 137-143. [Link][6]

  • Hussain, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30209-30222. [Link]

  • ResearchGate. (n.d.). Antioxidant Activity and Lipoxygenase Enzyme Inhibition Assay with Total Flavonoid Content from Garcinia hombroniana Pierre Leaves. ResearchGate. [Link][27]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. [Link][3]

  • Kumar, A., et al. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery, 16(11), 1256-1265. [Link][4]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link][22]

  • Pop, C. E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1109. [Link][28]

  • Vignesh, S., & Raja, A. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(03), 073-078. [Link][23]

  • ResearchGate. (n.d.). Cytotoxicity assays: (a) cell-viability assay (XTT assay) of ZnO NPs... ResearchGate. [Link][25]

Sources

Application Notes & Protocols: Evaluating the Anticancer Activity of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Isoxazole Scaffolds in Oncology

The isoxazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of isoxazole have been investigated for a range of therapeutic applications, with a notable focus on oncology.[2][3] These compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of protein kinases, disruption of tubulin polymerization, and aromatase inhibition.[4][5]

This guide focuses specifically on a promising subclass: 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid derivatives . The presence of the 2-hydroxyphenyl group and the carboxylic acid moiety on the dihydroisoxazole core provides unique structural features that can be critical for target engagement and modulation of biological pathways implicated in cancer progression. These derivatives have shown potential, with some exhibiting potent cytotoxic activity against various human cancer cell lines.[6][7]

This document serves as a comprehensive technical guide for researchers. It provides not only the theoretical framework for understanding the anticancer potential of these compounds but also detailed, field-proven protocols for their synthesis and rigorous biological evaluation.

Hypothesized Mechanism of Action: Induction of Apoptosis

While the precise mechanism for every derivative must be empirically determined, a common pathway for cytotoxic compounds is the induction of apoptosis. This process is a tightly regulated form of cell suicide essential for eliminating damaged or cancerous cells. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Many anticancer agents function by triggering the intrinsic pathway, which involves mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors like cytochrome c.

dot digraph "Apoptosis_Induction_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Hypothesized Apoptotic Pathway", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Compound [label="Isoxazole Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="Cellular Stress\n(e.g., DNA Damage)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax_Bak [label="Bax/Bak Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nRelease", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Cytochrome c)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_Casp9 [label="Pro-caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9 (Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro_Casp3 [label="Pro-caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp3 [label="Caspase-3 (Executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Compound -> DNA_Damage [label="Induces"]; DNA_Damage -> Bax_Bak; Bcl2 -> Bax_Bak [arrowhead=tee, label="Inhibits"]; Bax_Bak -> Mitochondrion [label="Permeabilizes"]; Mitochondrion -> Cytochrome_c; Cytochrome_c -> Apoptosome; Pro_Casp9 -> Apoptosome [style=dashed]; Apoptosome -> Casp9 [label="Activates"]; Casp9 -> Pro_Casp3 [label="Activates"]; Pro_Casp3 -> Casp3; Casp3 -> Apoptosis [label="Executes"]; } dot Caption: Hypothesized Intrinsic Apoptosis Pathway.

Part 1: Synthesis Protocol

The synthesis of this compound derivatives typically involves a [3+2] cycloaddition reaction. A common route utilizes the reaction of a substituted chalcone (α,β-unsaturated ketone) with hydroxylamine hydrochloride.[8]

Protocol 1: Synthesis of a Representative Isoxazoline Derivative

This protocol describes a general procedure. Molar equivalents and reaction times may need optimization for specific derivatives.

Materials:

  • Substituted Chalcone (e.g., 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Glacial Acetic Acid

  • Ethanol (96%)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

  • Ethyl acetate/Hexane mixture (for TLC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (2.0 mmol) to the stirred solution, followed by glacial acetic acid (2.5 mL).[8]

  • Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC (e.g., using an 8:2 ethyl acetate/hexane mobile phase).[8] The reaction is typically left to proceed overnight.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting chalcone on TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound derivative.[8]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Scientist's Note: The chalcone precursor is a critical starting material. It is typically synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and a substituted benzaldehyde. The purity of the chalcone will directly impact the yield and purity of the final isoxazoline product.

Part 2: In Vitro Anticancer Evaluation

A systematic evaluation of the anticancer activity of the synthesized compounds is crucial. The following protocols outline a standard workflow for screening and characterizing the cytotoxic and apoptotic effects of the derivatives in cancer cell lines.

dot digraph "Screening_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vitro Anticancer Screening Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Synthesis [label="Compound Synthesis\n& Purification", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Culture [label="Cancer Cell Line\nCulture", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="Primary Screen:\nMTT Cytotoxicity Assay", fillcolor="#FBBC05", fontcolor="#202124"]; IC50 [label="Determine IC50 Value", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Secondary Screen:\nAnnexin V/PI Apoptosis Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis\n(Propidium Iodide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nInterpretation", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Synthesis -> Cell_Culture [label="Treat Cells"]; Cell_Culture -> MTT_Assay; MTT_Assay -> IC50; IC50 -> Apoptosis_Assay [label="Select Potent Compounds"]; IC50 -> Cell_Cycle [label="Select Potent Compounds"]; Apoptosis_Assay -> Data_Analysis; Cell_Cycle -> Data_Analysis; } dot Caption: General workflow for in vitro screening.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Live cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[10][11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include wells for a vehicle control (e.g., DMSO) and an untreated control.[11]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10-20 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in a 6-well plate and treat with the isoxazole derivative (e.g., at its IC₅₀ concentration) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.[13]

  • Washing: Centrifuge the cell suspension (e.g., at 400-600 x g for 5 minutes) and wash the cells twice with cold PBS.[13][15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[15]

  • Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[15]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[15]

  • PI Staining: Add 1-2 µL of PI staining solution (e.g., 1 mg/mL stock) and 400 µL of 1X Binding Buffer to each tube just before analysis.[13][14]

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. The cell populations will be distributed into four quadrants:

    • Q3 (Annexin V- / PI-): Live, healthy cells.[14]

    • Q4 (Annexin V+ / PI-): Early apoptotic cells.

    • Q2 (Annexin V+ / PI+): Late apoptotic or secondary necrotic cells.[14]

    • Q1 (Annexin V- / PI+): Necrotic cells.[14]

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs induce cell cycle arrest at specific checkpoints. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Materials:

  • Treated and control cells

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[16]

  • RNase A solution (e.g., 100 µg/mL in PBS)[16]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect at least 1 x 10⁶ cells per sample following treatment with the isoxazole derivative.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[17][18] Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).[16]

  • Rehydration & Washing: Centrifuge the fixed cells (a higher g-force may be needed) to remove the ethanol.[18] Wash the pellet twice with cold PBS.[17]

  • RNase Treatment: Resuspend the cell pellet in a small volume of PBS containing RNase A (e.g., 50 µL of 100 µg/mL solution).[16] This step is crucial as PI also binds to double-stranded RNA.[18] Incubate for 15-30 minutes at room temperature.

  • PI Staining: Add 400-500 µL of PI staining solution to the cells.[16]

  • Incubation: Incubate for at least 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.[17] Use pulse processing (e.g., Area vs. Height dot plot) to gate out cell doublets and aggregates.[16] Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. A well-structured table is essential for presenting the cytotoxic potency of different derivatives across various cell lines.

Table 1: Example Cytotoxicity Data (IC₅₀ Values in µM)

Compound IDSubstitution PatternHeLaMCF-7A549
STD-Cisplatin -4.57.25.8
IZD-001 H12.315.120.5
IZD-002 4-Cl5.16.88.3
IZD-003 4-OCH₃25.630.2>50
IZD-004 4-NO₂4.15.57.1

Note: Data is hypothetical for illustrative purposes. Actual IC₅₀ values must be experimentally determined. Some studies have reported IC₅₀ values for similar compounds in the range of 4 to 104 µM.[6]

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Baskaran, R., Ramachandran, R., & Joseph, A. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols, 3(4), 79.
  • Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-27.
  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-protocol. (n.d.). Propidium Iodide Staining of Cells for FACS Analysis. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Singh, G., Kumar, P., & Singh, R. K. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Biointerface Research in Applied Chemistry, 14(2), 145.
  • ResearchGate. (2021). Design, synthesis, anti-cancer activity and in-silico studies of some novel 4,5-dihydroisoxazole-5-carboxamide derivatives. Retrieved from [Link]

  • Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(4), 717-724.
  • Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents. International journal of molecular sciences, 24(9), 7966.
  • ResearchGate. (n.d.). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Retrieved from [Link]

  • Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966.
  • Liu, X. H., et al. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry, 61(11), 864-869.
  • Joseph, A., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Korean Chemical Society, 56(4), 469-474.

Sources

antimicrobial screening of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Antimicrobial Screening of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including antimicrobial effects.[1][2] This document provides a comprehensive guide for the initial antimicrobial screening of a specific novel compound, This compound . We present detailed protocols for both a preliminary qualitative assessment using the Agar Well Diffusion method and a quantitative determination of the Minimum Inhibitory Concentration (MIC) via the Broth Microdilution method. These protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4]

Scientific Principles of Antimicrobial Susceptibility Testing

The primary goal of antimicrobial susceptibility testing (AST) is to determine the effectiveness of a compound against a specific microorganism.[5] This is crucial in the drug discovery pipeline for identifying and characterizing new potential therapeutic agents.[6]

  • Agar Well Diffusion: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[7][8] The test compound diffuses from a well through a solid agar medium inoculated with a lawn of bacteria. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well.[9] The diameter of this zone is proportional to the compound's activity and its diffusion characteristics in agar.[10]

  • Broth Microdilution: This is the "gold standard" quantitative method for determining the Minimum Inhibitory Concentration (MIC).[11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[13] The assay involves challenging a standardized microbial inoculum with serial two-fold dilutions of the test compound in a liquid broth medium within a 96-well microtiter plate.[14][15] This method is highly accurate, reproducible, and provides the quantitative data essential for the next stages of drug development.[11]

Experimental Workflow Overview

The screening process follows a logical progression from a broad qualitative assay to a precise quantitative determination. This ensures efficient use of resources by first identifying if the compound has any activity before committing to more detailed quantitative analysis.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Quantification cluster_analysis Phase 3: Analysis Compound_Prep Prepare Stock Solution of Test Compound Qual_Screen Protocol 1: Agar Well Diffusion (Qualitative Screening) Compound_Prep->Qual_Screen Quant_Assay Protocol 2: Broth Microdilution (Quantitative MIC Assay) Compound_Prep->Quant_Assay Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Qual_Screen Inoculum_Prep->Quant_Assay Measure_Zones Measure Zones of Inhibition Qual_Screen->Measure_Zones Observe Activity? Read_MIC Determine MIC Value Quant_Assay->Read_MIC Measure_Zones->Quant_Assay Yes Data_Report Data Interpretation & Reporting Read_MIC->Data_Report

Caption: General workflow for antimicrobial susceptibility testing.

Materials and Reagents

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Microbial Strains (ATCC Quality Control Strains Recommended):

    • Staphylococcus aureus (Gram-positive), e.g., ATCC 25923

    • Escherichia coli (Gram-negative), e.g., ATCC 25922

    • Pseudomonas aeruginosa (Gram-negative), e.g., ATCC 27853

    • Candida albicans (Fungus), e.g., ATCC 90028

  • Growth Media:

    • Mueller-Hinton Agar (MHA)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Sabouraud Dextrose Agar/Broth (for fungi)

  • Positive Control Antibiotics:

    • Vancomycin or Ciprofloxacin (for bacteria)

    • Fluconazole (for fungi)

  • Equipment & Consumables:

    • Sterile 96-well flat-bottom microtiter plates

    • Sterile Petri dishes (90 mm or 100 mm)

    • Micropipettes and sterile tips

    • Sterile serological pipettes

    • Incubator (35-37°C)

    • Spectrophotometer or McFarland turbidity standards (0.5)

    • Sterile cotton swabs

    • Sterile cork borer (6-8 mm diameter)

    • Laminar flow hood or biosafety cabinet

Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)

This initial screening method is a robust and cost-effective way to detect antimicrobial activity.[9][10]

Step-by-Step Methodology
  • Prepare Inoculum: From a fresh 18-24 hour agar plate, select several isolated colonies. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure confluent growth.[7]

  • Create Wells: Allow the plate to dry for 5-15 minutes. Use a sterile cork borer to aseptically punch uniform wells (6-8 mm diameter) into the agar.[16]

  • Apply Compounds:

    • Test Compound Well: Add a defined volume (e.g., 50-100 µL) of the test compound stock solution (e.g., 1 mg/mL in DMSO) into a designated well.

    • Positive Control Well: Add the same volume of a standard antibiotic solution (e.g., Ciprofloxacin at 5 µg/mL).

    • Negative Control Well: Add the same volume of the solvent (sterile DMSO) to a separate well. This is critical to ensure the solvent itself does not inhibit microbial growth.

  • Incubation: Let the plates sit at room temperature for 30-60 minutes to allow for initial diffusion. Incubate the plates inverted at 35-37°C for 16-20 hours.[17]

  • Observation: After incubation, measure the diameter of the zone of inhibition (in millimeters) for each well. A clear zone indicates that the compound inhibited the growth of the microorganism.

Causality and Experimental Choices
  • Why Mueller-Hinton Agar? MHA is the standard medium for routine AST of non-fastidious bacteria because it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common pathogens.[18]

  • Why 0.5 McFarland Standard? Standardizing the inoculum density is the most critical step for ensuring reproducibility.[5] An inoculum that is too light will result in oversized inhibition zones, while an overly dense inoculum can lead to reduced or absent zones.

Protocol 2: Broth Microdilution Assay (Quantitative MIC Determination)

This protocol follows CLSI and EUCAST guidelines to provide a quantitative MIC value.[11][19] It is performed in a 96-well plate format for efficiency.

Step-by-Step Methodology
  • Prepare Compound Plate:

    • Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a starting concentration of the test compound that is double the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB).

    • Add 200 µL of this starting solution to well 1.

    • Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. This creates a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).

    • Well 11 will serve as the Growth Control (inoculum + broth, no compound).

    • Well 12 will serve as the Sterility Control (broth only).

  • Prepare Inoculum: Prepare a 0.5 McFarland standard suspension as described previously. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plate: Within 15 minutes of preparation, add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each test well is now 200 µL, and the compound concentrations are halved to their final desired values.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[15]

  • Determine MIC: After incubation, examine the plate visually or with a plate reader. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[13][20] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Causality and Experimental Choices
  • Why Cation-Adjusted MHB? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics. Using CAMHB provides a standardized ionic environment, ensuring consistency and comparability of results.[13]

  • Why a Final Inoculum of 5 x 10⁵ CFU/mL? This concentration is high enough to ensure robust growth during incubation but low enough to be sensitive to the action of the antimicrobial agent. Deviations can significantly alter the resulting MIC value.

Caption: Example layout for a single-row MIC determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram Stain/TypeTest Compound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureusGram-positive[Insert Data]Vancomycin[Insert Data]
Escherichia coliGram-negative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaGram-negative[Insert Data]Ciprofloxacin[Insert Data]
Candida albicansFungus[Insert Data]Fluconazole[Insert Data]

Interpretation: The MIC value is an intrinsic property of the compound against a specific organism. However, its clinical relevance is determined by comparing it to established breakpoints.[21][22] Breakpoints are specific concentration values that categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R) to an agent.[20]

  • Susceptible (S): Implies that an infection with this organism may be appropriately treated with a standard dosage of the drug.[20]

  • Intermediate (I): Indicates that the MIC is approaching attainable blood/tissue levels; therapeutic success is possible if exposure is increased.[20]

  • Resistant (R): Implies that the organism is not inhibited by the usually achievable concentrations of the agent.[20]

For a novel compound like this compound, formal breakpoints do not exist. Therefore, the initial interpretation should focus on comparing its MIC values to those of the standard, clinically used antibiotics tested in parallel. A significantly low MIC (e.g., ≤8 µg/mL) is generally considered a promising result for further investigation.

References

  • Grokipedia. Broth microdilution.
  • IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Microbe Online. Broth Dilution Method for MIC Determination.
  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Wikipedia. Broth microdilution.
  • Scholars Research Library. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Pharmacy Times. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing.
  • Clinician's Brief. Interpretation of Culture & Susceptibility Reports.
  • MI - Microbiology. Broth Microdilution.
  • World News of Natural Sciences. Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.
  • Open Access Pub. Broth Microdilution | International Journal of Anesthesia.
  • NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing.
  • The Scientific Temper. Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
  • NIH. Antimicrobial Susceptibility Testing - StatPearls.
  • BenchChem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • ESCMID. EUCAST.
  • ResearchGate. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Journal of Pharmaceutical Research International. Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus.
  • YouTube. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • Chemistry Notes. Antimicrobial activity by Agar well diffusion.
  • EUCAST. EUCAST - Home.
  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • International Journal of Research and Review. A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
  • NIH. Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.
  • AKJournals. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in.
  • NIH. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.
  • NIH. Methods for in vitro evaluating antimicrobial activity: A review.
  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • EUCAST. Guidance Documents.
  • ResearchGate. Antimicrobial activity of isoxazole derivatives: A brief overview.
  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • NIH. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • MDPI. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
  • NIH. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.
  • Journal of Survey in Fisheries Sciences. A review of isoxazole biological activity and present synthetic techniques.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.

Sources

Application Notes and Protocols: The 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold Bridging Salicylate Bioisosterism and Heterocyclic Chemistry

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with scaffold-based drug discovery serving as a cornerstone for the development of new chemical entities. The 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid scaffold presents a compelling starting point for drug discovery programs, particularly in the realm of anti-inflammatory and analgesic agents. This scaffold ingeniously combines the structural motifs of salicylic acid, a foundational non-steroidal anti-inflammatory drug (NSAID), with the versatile dihydroisoxazole heterocyclic core.

The 2-hydroxyphenyl moiety acts as a non-classical bioisostere of the carboxylic acid group in salicylic acid, potentially mimicking its interaction with key biological targets while offering a modified pharmacokinetic and pharmacodynamic profile.[1][2] Bioisosterism is a powerful strategy in drug design to modulate potency, selectivity, and metabolic stability.[3][4] The dihydroisoxazole ring, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold in drug discovery. We will delve into its synthesis, potential biological targets, and detailed protocols for its evaluation, providing a solid foundation for the exploration of this promising chemical space.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the scaffold is crucial for any drug discovery campaign.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₄[8]
Molecular Weight207.18 g/mol [8]
Melting Point80-82 °C[8]
Boiling Point416.3±55.0 °C (Predicted)[8]
pKa2.73±0.40[8]
Density1.48±0.1 g/cm³[8]

Synthesis of the Scaffold: A 1,3-Dipolar Cycloaddition Approach

The synthesis of this compound can be efficiently achieved via a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile) to form the dihydroisoxazole ring.[6]

Proposed Synthetic Pathway

The proposed synthesis involves two main steps: the in-situ generation of salicylaldoxime-derived nitrile oxide from salicylaldoxime, followed by its cycloaddition with acrylic acid.

Synthesis_Pathway Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldoxime Salicylaldehyde->Salicylaldoxime 1. NH2OH·HCl, Base Hydroxylamine Hydroxylamine Hydroxylamine->Salicylaldoxime Nitrile_Oxide Salicyl Nitrile Oxide (in situ) Salicylaldoxime->Nitrile_Oxide 2. Oxidation Oxidizing_Agent Oxidizing Agent (e.g., NCS, Chloramine-T) Oxidizing_Agent->Nitrile_Oxide Target_Molecule 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole -5-carboxylic acid Nitrile_Oxide->Target_Molecule 3. [3+2] Cycloaddition Acrylic_Acid Acrylic Acid Acrylic_Acid->Target_Molecule caption Proposed synthetic route to the target scaffold.

Caption: Proposed synthetic route to the target scaffold.

Detailed Synthetic Protocol

Materials:

  • Salicylaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • N-Chlorosuccinimide (NCS) or Chloramine-T

  • Acrylic acid

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of Salicylaldoxime

  • In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield salicylaldoxime, which can be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve salicylaldoxime (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add N-chlorosuccinimide (NCS) or Chloramine-T (1.1 equivalents) portion-wise at 0 °C to generate the nitrile oxide in situ. Stir for 30 minutes.

  • In a separate flask, dissolve acrylic acid (1.2 equivalents) in the same solvent.

  • Add the acrylic acid solution and triethylamine (1.5 equivalents) dropwise to the nitrile oxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired this compound.

Characterization: The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Screening for Anti-Inflammatory Activity

The structural similarity of the scaffold to salicylic acid suggests its potential as an inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Furthermore, isoxazole derivatives have been reported to inhibit 5-lipoxygenase (5-LOX), another critical enzyme in the biosynthesis of pro-inflammatory leukotrienes.[9][10][11] Therefore, a primary focus of the biological evaluation should be on these two key targets of inflammation.[3]

Workflow for Biological Evaluation

Biological_Evaluation_Workflow Scaffold 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole -5-carboxylic acid COX_Assay In vitro COX-1/COX-2 Inhibition Assay Scaffold->COX_Assay LOX_Assay In vitro 5-LOX Inhibition Assay Scaffold->LOX_Assay Cell_Based_Assay Cell-based Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) COX_Assay->Cell_Based_Assay Active LOX_Assay->Cell_Based_Assay Active SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization caption Workflow for the biological evaluation of the scaffold.

Caption: Workflow for the biological evaluation of the scaffold.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is adapted from standard commercially available COX inhibitor screening kits.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid

  • Heme

  • TMPD

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer containing heme.

  • Add 150 µL of the assay buffer to each well of a 96-well plate.

  • Add 10 µL of the test compound at various concentrations (typically from 0.01 to 100 µM). For the control wells, add 10 µL of DMSO.

  • Add 10 µL of either COX-1 or COX-2 enzyme solution to the respective wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Immediately add 10 µL of TMPD solution.

  • Shake the plate for 10-20 seconds and measure the absorbance at 590 nm at multiple time points over 5 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on the spectrophotometric detection of the formation of leukotrienes.

Principle: The assay measures the ability of a compound to inhibit the activity of 5-LOX, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a precursor for leukotrienes. The formation of conjugated dienes during this reaction can be monitored by the increase in absorbance at 234 nm.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 1 mM ATP)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Zileuton)

  • UV-transparent 96-well microplate

  • Microplate reader capable of reading UV absorbance

Procedure:

  • Add 180 µL of assay buffer to each well of the UV-transparent 96-well plate.

  • Add 10 µL of the test compound at various concentrations. For the control wells, add 10 µL of DMSO.

  • Add 10 µL of the 5-LOX enzyme solution to each well.

  • Incubate the plate at room temperature for 5 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Immediately measure the increase in absorbance at 234 nm for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Studies: Exploring Chemical Diversity

Once the initial biological activity of the core scaffold is established, SAR studies are crucial to optimize its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several points for chemical modification.

Key Modification Points

SAR_Points Scaffold R1 R1 (Phenolic Ring) R2 R2 (Carboxylic Acid) R3 R3 (Dihydroisoxazole Ring) caption Potential points for derivatization on the scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this valuable heterocyclic compound, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Problems and Solutions

The synthesis of this compound, typically achieved through a 1,3-dipolar cycloaddition reaction, can present several challenges. This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions.

Problem 1: Low or No Product Yield

Q: I am experiencing very low yields or failing to isolate the desired product. What are the likely causes and how can I improve the yield?

A: Low yields in this synthesis often stem from issues with the formation of the key nitrile oxide intermediate or its subsequent reaction with the dipolarophile.

Potential Causes & Solutions:

  • Inefficient Nitrile Oxide Generation: The nitrile oxide is typically generated in situ from the corresponding aldoxime (salicylaldoxime) using an oxidizing agent or by dehydrohalogenation of a hydroximoyl halide.

    • Troubleshooting:

      • Choice of Method: If using an oxidant like N-chlorosuccinimide (NCS) and a base, ensure the reagents are fresh and added under controlled temperature conditions (typically 0 °C to room temperature) to prevent degradation[1].

      • Base Strength: The choice of base is critical. A weak base may not be sufficient for dehydrohalogenation, while a very strong base could lead to side reactions. Triethylamine is commonly used[1].

      • Solvent: The reaction is sensitive to the solvent. Aprotic solvents like DMF or THF are generally preferred[1].

  • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and can dimerize to form furoxans, especially at high concentrations or elevated temperatures.

    • Troubleshooting:

      • Slow Addition: Add the base or oxidizing agent slowly to the solution of the aldoxime and the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the cycloaddition over dimerization.

      • Temperature Control: Maintain the recommended reaction temperature. Lowering the temperature can often reduce the rate of dimerization more than the rate of cycloaddition.

  • Poor Dipolarophile Reactivity: The dipolarophile, typically acrylic acid or one of its esters, must be sufficiently reactive.

    • Troubleshooting:

      • Activation: Using an ester of acrylic acid (e.g., ethyl acrylate) can sometimes lead to cleaner reactions and higher yields. The resulting ester can then be hydrolyzed to the carboxylic acid in a subsequent step[2].

      • Stoichiometry: An excess of the dipolarophile can be used to drive the reaction towards the desired product.

Problem 2: Formation of Impurities and Side Products

Q: My crude product shows multiple spots on TLC, and purification is difficult. What are the common side products and how can I minimize their formation?

A: The primary side products in this synthesis are typically the nitrile oxide dimer (furoxan) and potentially regioisomers of the desired product.

Potential Causes & Solutions:

  • Furoxan Formation: As mentioned above, this is a common side reaction.

    • Mitigation: The strategies to minimize dimerization (slow addition, temperature control, using an excess of the dipolarophile) are your primary tools here.

  • Regioisomer Formation: 1,3-dipolar cycloadditions can potentially yield two different regioisomers. For the reaction of salicylaldoxime-derived nitrile oxide with an acrylate, the 5-carboxy-substituted isoxazoline is the expected major product based on electronic and steric factors.

    • Confirmation: The regiochemistry can be confirmed by 2D NMR techniques such as HMBC and NOESY.

    • Control: While the inherent electronics of the reactants heavily favor one regioisomer, solvent polarity can sometimes influence the ratio. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) may be beneficial.

Problem 3: Challenges in Product Purification

Q: I am struggling to purify the final compound. Standard column chromatography is not effective. What purification strategies do you recommend?

A: The presence of both a carboxylic acid and a phenolic hydroxyl group can make purification by traditional silica gel chromatography challenging due to strong binding to the stationary phase, leading to tailing and poor separation.

Recommended Purification Strategies:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a mild acidic solution (e.g., 1 M HCl) to remove any basic impurities.

    • Extract the desired product into an aqueous basic solution (e.g., saturated sodium bicarbonate). The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities (like the furoxan dimer) in the organic layer.

    • Separate the aqueous layer and carefully re-acidify with cold 1 M HCl to precipitate the pure product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

  • Chromatography on Acid-Treated Silica: If chromatography is necessary, using silica gel that has been treated with a small amount of acid (e.g., acetic acid or formic acid) in the eluent can help to reduce tailing of the carboxylic acid product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The most common route is a [3+2] cycloaddition reaction. The key steps are:

  • Formation of the Nitrile Oxide: Salicylaldoxime is converted to the corresponding hydroximoyl chloride, which is then treated with a base (like triethylamine) to eliminate HCl and form the 2-hydroxyphenyl nitrile oxide in situ.

  • Cycloaddition: The generated nitrile oxide then reacts with a dipolarophile, such as acrylic acid or an acrylate ester, in a concerted pericyclic reaction to form the 4,5-dihydroisoxazole ring.

  • Hydrolysis (if applicable): If an acrylate ester was used, a final hydrolysis step is required to obtain the carboxylic acid.

Reaction_Mechanism cluster_nitrile_oxide_formation Nitrile Oxide Formation cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_hydrolysis Hydrolysis Salicylaldoxime Salicylaldoxime Hydroximoyl_Chloride Hydroximoyl_Chloride Salicylaldoxime->Hydroximoyl_Chloride  SOCl2 or NCS Nitrile_Oxide Nitrile_Oxide Hydroximoyl_Chloride->Nitrile_Oxide  Base (e.g., Et3N) Product_Ester Product_Ester Nitrile_Oxide->Product_Ester  + Ethyl Acrylate Final_Product 3-(2-hydroxyphenyl)-4,5- dihydroisoxazole-5-carboxylic acid Product_Ester->Final_Product  1. NaOH  2. H3O+

Caption: General synthetic pathway for this compound.

Q2: Which analytical techniques are essential for characterizing the final product?

A2: A combination of spectroscopic methods is crucial for unambiguous structure confirmation:

  • ¹H NMR: Should show characteristic signals for the diastereotopic protons on C4 of the isoxazole ring (often as a complex multiplet or two separate multiplets) and a signal for the proton on C5. The aromatic protons will also be present.

  • ¹³C NMR: Will confirm the number of unique carbons and show characteristic shifts for the C=N carbon of the isoxazole ring (~155-160 ppm), as well as the carbons of the dihydroisoxazole ring and the carboxylic acid.

  • FT-IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the phenol and carboxylic acid, the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), and the C=N stretch of the isoxazole ring (~1600-1620 cm⁻¹)[3].

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.

Q3: What are the key physical properties of this compound?

A3: Based on available data for the target compound and its analogs, the following properties are noted:

PropertyValueSource
Molecular FormulaC₁₀H₉NO₄[4]
Molecular Weight207.18 g/mol [4]
Melting Point80-82 °C[4]
pKa~2.73 ± 0.40[4]

Q4: Can I use a different dipolarophile?

A4: Yes, the choice of dipolarophile can be varied to synthesize different derivatives. For instance, using acrylonitrile would lead to the corresponding nitrile, while using other substituted acrylates can introduce different ester groups at the 5-position. The reactivity of the dipolarophile will influence the reaction conditions and yield. Electron-deficient alkenes are generally the best dipolarophiles for this reaction.

Experimental Protocol: A Representative Synthesis

This protocol is a general guideline based on established methods for similar compounds[1][2][5]. Optimization will likely be necessary.

Step 1: Synthesis of Salicylaldoxime Hydroximoyl Chloride

  • Dissolve salicylaldoxime (1 equivalent) in a suitable aprotic solvent (e.g., DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude hydroximoyl chloride is often used in the next step without further purification.

Step 2: [3+2] Cycloaddition

  • Dissolve the crude hydroximoyl chloride (1 equivalent) and ethyl acrylate (1.5 equivalents) in THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of triethylamine (1.1 equivalents) in THF dropwise over 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter the triethylammonium chloride salt and concentrate the filtrate.

  • Purify the crude ethyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylate by column chromatography or acid-base extraction.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) (2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Quench the reaction with 1 M HCl at 0 °C until the pH is ~2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

  • Recrystallize if necessary.

Troubleshooting_Workflow Start Low Yield or No Product Check_Nitrile_Oxide Check Nitrile Oxide Formation (TLC of aliquot with trapping agent) Start->Check_Nitrile_Oxide Check_Dimerization Check for Dimerization (TLC/NMR of crude mixture) Start->Check_Dimerization Check_Dipolarophile Assess Dipolarophile Reactivity Start->Check_Dipolarophile Solution_Reagents Solution: - Use fresh reagents (NCS, base) - Optimize base/solvent Check_Nitrile_Oxide->Solution_Reagents Solution_Conditions Solution: - Slow addition of base - Lower reaction temperature Check_Dimerization->Solution_Conditions Solution_Dipolarophile Solution: - Use ester (e.g., ethyl acrylate) - Increase stoichiometry of dipolarophile Check_Dipolarophile->Solution_Dipolarophile Success Improved Yield Solution_Reagents->Success Solution_Conditions->Success Solution_Dipolarophile->Success

Caption: Troubleshooting workflow for low product yield.

References

  • Khokhlov, A. L., et al. (2022). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 8(2), 83-95.
  • Google Patents. (2014). WO2014111871A1 - 4,5-dihydroisoxazole derivatives as nampt inhibitors.
  • Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(4), 717-724.
  • ResearchGate. (n.d.). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (2018). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 23(12), 3193.
  • National Center for Biotechnology Information. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 497-504.
  • MDPI. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(9), 2999.
  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7935.
  • Research Results in Pharmacology. (2022). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 8(2), 83-95.

Sources

Technical Support Center: Synthesis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily achieved through a 1,3-dipolar cycloaddition, is a cornerstone for creating a variety of bioactive molecules.[1][2][3] This resource aims to empower you to overcome common experimental hurdles and optimize your reaction yields.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound. The core of this synthesis is a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[1][2]

Issue 1: Low or No Yield of the Desired Product

Low yields are a frequent challenge in isoxazole synthesis and can be attributed to several factors, including inefficient generation of the nitrile oxide, its decomposition, or side reactions.[4]

Possible Causes & Solutions:

  • Inefficient Nitrile Oxide Generation: The nitrile oxide, 2-hydroxybenzonitrile oxide, is typically generated in situ from 2-hydroxybenzaldehyde oxime.

    • Purity of 2-hydroxybenzaldehyde oxime: Ensure the starting oxime is pure. Impurities can interfere with the subsequent oxidation step. Recrystallization of the oxime may be necessary.

    • Choice of Oxidizing Agent: Common methods for oxidizing aldoximes to nitrile oxides include using reagents like N-chlorosuccinimide (NCS) or Chloramine-T.[4] The choice of oxidant and its stoichiometry are critical. A newer, greener protocol using NaCl/Oxone has demonstrated good to excellent yields.[4]

    • Reaction Conditions: The oxidation should be performed under optimal temperature and solvent conditions. For instance, when using NCS, the reaction is often carried out in a solvent like DMF.[5]

  • Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations.[4][6]

    • Slow Addition: To minimize dimerization, generate the nitrile oxide in situ and ensure the dipolarophile (in this case, an acrylic acid derivative) is readily available.[6] Slow addition of the oxidizing agent to the mixture of the aldoxime and the alkene can help maintain a low concentration of the nitrile oxide.

    • Immediate Trapping: The alkene should be present in the reaction mixture to "trap" the nitrile oxide as it is formed.

  • Reactivity of the Dipolarophile: The dipolarophile, typically ethyl acrylate or a similar derivative, reacts with the nitrile oxide to form the dihydroisoxazole ring.

    • Purity and Stability: Ensure the purity of the alkene. Ethyl glyoxylate is a versatile building block in such reactions but can be prone to polymerization.[7][8]

    • Stoichiometry: An excess of the alkene may be used to favor the cycloaddition over nitrile oxide dimerization.

  • Sub-optimal Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the reaction rate and selectivity.[9] Solvents like ethanol, methanol, or dichloromethane are commonly used.[10][11]

    • Temperature: While many 1,3-dipolar cycloadditions proceed at room temperature, some may require heating to achieve a reasonable reaction rate.[11] However, elevated temperatures can also promote side reactions.

    • pH: For reactions involving hydroxylamine, adjusting the pH can be crucial. Acidic conditions often favor the desired reaction.[6]

Issue 2: Formation of Regioisomers

The 1,3-dipolar cycloaddition can potentially yield two different regioisomers. While the reaction to form 3,5-disubstituted isoxazolines is often regioselective, controlling this is key.[12]

Possible Causes & Solutions:

  • Electronic and Steric Effects: The regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile.

    • Modification of Reactants: While modifying the core structure of 2-hydroxybenzonitrile oxide is not an option for this specific synthesis, the choice of the acrylic acid derivative can be influential.

    • Catalysis: The use of Lewis acids can sometimes influence and improve regioselectivity.[6]

Issue 3: Difficulties in Product Purification

Purification of the final carboxylic acid can be challenging due to the presence of unreacted starting materials, byproducts, and potentially regioisomers with similar polarities.[6]

Possible Causes & Solutions:

  • Byproduct Formation: The primary byproduct to consider is the furoxan from nitrile oxide dimerization.

    • Chromatography: Column chromatography is the most common method for purification. A systematic screening of solvent systems using thin-layer chromatography (TLC) is recommended to achieve the best separation.[6] Adding a small amount of acetic acid to the eluent can sometimes improve the separation of carboxylic acids.

  • Purification of Carboxylic Acids:

    • Acid-Base Extraction: A common technique for purifying carboxylic acids is to dissolve the crude product in an organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the carboxylate salt, is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.[13][14]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[13]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis is primarily based on a 1,3-dipolar cycloaddition reaction.[1][2] This is a type of pericyclic reaction that involves the concerted addition of a 1,3-dipole (2-hydroxybenzonitrile oxide) to a dipolarophile (an acrylic acid derivative).[2] The nitrile oxide is generated in situ from 2-hydroxybenzaldehyde oxime.

Q2: How can I prepare the starting material, 2-hydroxybenzaldehyde oxime?

A2: 2-hydroxybenzaldehyde oxime can be synthesized by reacting 2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base.[15] Common bases include sodium carbonate or sodium hydroxide.[10][16] The reaction is often carried out in a solvent like ethanol or methanol.[10][15] Microwave-assisted synthesis has also been reported to be an efficient method.[10]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents like N-chlorosuccinimide.

  • Nitrile oxides are unstable and should be generated and used in situ. Do not attempt to isolate them.

  • Be cautious when working with oxidizing agents.

Q4: Can I use a different dipolarophile other than ethyl acrylate?

A4: Yes, other acrylic acid derivatives or alkenes can be used as dipolarophiles. The choice of the dipolarophile will affect the substituent at the 5-position of the dihydroisoxazole ring. For example, using acrylic acid directly would yield the target carboxylic acid, but the reaction might be less efficient than using an ester followed by hydrolysis. Using other substituted alkenes would lead to different derivatives.[3]

Q5: My final product appears to be an ester, not a carboxylic acid. What should I do?

A5: If you used an acrylic acid ester (e.g., ethyl acrylate) as your starting material, the initial product will be the corresponding ester of this compound. To obtain the final carboxylic acid, you will need to perform a hydrolysis step. This is typically achieved by treating the ester with an aqueous base (like sodium hydroxide or lithium hydroxide) followed by acidification.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxybenzaldehyde Oxime
  • Dissolve 2-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.1-1.2 equivalents) and a base such as sodium carbonate (1.1-1.2 equivalents) in water.

  • Add the aqueous solution of hydroxylamine hydrochloride and base to the ethanolic solution of 2-hydroxybenzaldehyde.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product can be isolated by removing the ethanol under reduced pressure and then extracting the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound ethyl ester
  • In a round-bottom flask, dissolve 2-hydroxybenzaldehyde oxime (1 equivalent) and ethyl acrylate (1.5-2 equivalents) in a suitable solvent such as DMF or dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 equivalents) in the same solvent to the reaction mixture over a period of 30-60 minutes.

  • After the addition is complete, add a base like triethylamine (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Hydrolysis of the Ethyl Ester to the Carboxylic Acid
  • Dissolve the purified ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide or sodium hydroxide (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the ester is completely consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).

  • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with an organic solvent like ethyl acetate, dry the organic layer, and concentrate to obtain the product.

Data Presentation

Parameter2-Hydroxybenzaldehyde OximeThis compound
Molecular Formula C7H7NO2C10H9NO4
Molecular Weight 137.14 g/mol 207.18 g/mol
Appearance White to off-white solidSolid
Melting Point Varies with isomeric form80-82 °C[17]
Boiling Point Not applicable416.3±55.0 °C (Predicted)[17]
pKa Not readily available2.73±0.40[17]

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Hydrolysis 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde_Oxime 2-Hydroxybenzaldehyde Oxime 2-Hydroxybenzaldehyde->2-Hydroxybenzaldehyde_Oxime Hydroxylamine_HCl Hydroxylamine HCl / Base Hydroxylamine_HCl->2-Hydroxybenzaldehyde_Oxime Ester_Product Ethyl 3-(2-hydroxyphenyl)-4,5- dihydroisoxazole-5-carboxylate 2-Hydroxybenzaldehyde_Oxime->Ester_Product Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Ester_Product Oxidant Oxidant (e.g., NCS) Oxidant->Ester_Product Final_Product 3-(2-hydroxyphenyl)-4,5- dihydroisoxazole-5-carboxylic acid Ester_Product->Final_Product Base Base (e.g., LiOH) Base->Final_Product Acid_Workup Acidic Workup Acid_Workup->Final_Product Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Oxime Verify Purity of 2-Hydroxybenzaldehyde Oxime Low_Yield->Check_Oxime Optimize_Oxidation Optimize Nitrile Oxide Generation (Oxidant, Stoichiometry, Temp) Low_Yield->Optimize_Oxidation Minimize_Dimerization Minimize Nitrile Oxide Dimerization (Slow Addition, Alkene Excess) Low_Yield->Minimize_Dimerization Check_Alkene Verify Purity and Reactivity of Alkene (Dipolarophile) Low_Yield->Check_Alkene Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature, pH) Low_Yield->Optimize_Conditions Improved_Yield Improved Yield Check_Oxime->Improved_Yield Optimize_Oxidation->Improved_Yield Minimize_Dimerization->Improved_Yield Check_Alkene->Improved_Yield Optimize_Conditions->Improved_Yield

Caption: Decision-making flowchart for addressing low yield issues.

References

  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis - Benchchem.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021-10-06).
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2012-11-23).
  • Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition - Benchchem.
  • Optimization of reaction conditions for oxazoline synthesis - Benchchem.
  • Optimization of the reaction conditions for the synthesis of isoxazole - ResearchGate.
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC - NIH.
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - MDPI. (2022-06-16).
  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC - NIH.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC - PubMed Central.
  • Optimization of reaction conditions for the synthesis of oxazoline - ResearchGate.
  • Challenges associated with isoxazole directed C−H activation. - ResearchGate.
  • Benzaldehyde oxime - Wikipedia.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry - ACS Publications.
  • A Comparative Guide to Ethyl Glyoxylate and Its Alternatives in Organic Synthesis - Benchchem.
  • In the reaction of 1 with ethyl glyoxalate or methyl pyruvate in... - ResearchGate.
  • Microwave synthesis method of benzaldehyde oxime compound - Google Patents.
  • How is Ethyl glyoxalate synthesized and what are its applications? - FAQ - Guidechem.
  • Benzaldehyde, 2-hydroxy-, oxime, [C(E)]- (9CI) - LookChem.
  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024-06-30).
  • Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities - ResearchGate.
  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water - Indian Academy of Sciences.
  • potential biological activities of ethyl glyoxylate - Benchchem.
  • This compound(SALTDATA: FREE) - Echemi.
  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM.
  • WO2014111871A1 - 4,5-dihydroisoxazole derivatives as nampt inhibitors - Google Patents.
  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology. (2024-06-30).
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH.
  • 2 - Organic Syntheses Procedure.
  • How can I purify carboxylic acid? - ResearchGate. (2013-09-20).
  • Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides | Request PDF - ResearchGate. (2025-08-07).
  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties - ResearchGate.

Sources

Technical Support Center: Regioisomer Formation in Dihydroisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dihydroisoxazole (isoxazoline) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of 1,3-dipolar cycloaddition reactions for the synthesis of these important heterocyclic compounds. The formation of regioisomers is a frequent challenge in these syntheses, and this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve your desired regioselectivity.

Introduction: The Challenge of Regioselectivity

The [3+2] cycloaddition reaction between a nitrile oxide and an alkene is a powerful and widely used method for constructing the dihydroisoxazole ring system.[1] However, when using unsymmetrical alkenes, the reaction can lead to the formation of two different regioisomers, often designated as the 3,5- and 3,4-substituted products. The ratio of these isomers is dictated by a delicate interplay of electronic and steric factors of the reactants, as well as the specific reaction conditions employed.[2][3] Controlling this regioselectivity is crucial for the efficient synthesis of the desired target molecule and for avoiding tedious and often difficult purification steps.

This guide will walk you through the key factors influencing regioselectivity and provide actionable strategies to troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your dihydroisoxazole synthesis in a question-and-answer format.

Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of the 3,5-disubstituted isomer?

A1: Senior Application Scientist Insights

A lack of regioselectivity is a common hurdle, particularly when the electronic and steric biases of your nitrile oxide and alkene are not strongly differentiated. To favor the 3,5-disubstituted regioisomer, you need to manipulate the reaction conditions to amplify the subtle preferences of the reactants.

Underlying Principles: The regiochemical outcome of 1,3-dipolar cycloadditions is often explained by Frontier Molecular Orbital (FMO) theory.[4] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many nitrile oxide-alkene reactions, the dominant interaction is between the HOMO of the alkene and the LUMO of the nitrile oxide.[3] To favor the 3,5-isomer, you want to enhance this interaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving 3,5-regioselectivity.

Detailed Strategies:

  • Modify Reaction Conditions:

    • Solvent Polarity: The choice of solvent can influence the energy levels of the frontier orbitals. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, THF) and polar protic (e.g., ethanol).[2] Less polar solvents often favor the 3,5-isomer.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy.[5]

  • Catalysis:

    • Lewis Acids: The addition of a Lewis acid catalyst (e.g., BF₃·OEt₂, MgBr₂) can coordinate to the nitrile oxide or the alkene, altering their electronic properties and potentially increasing regioselectivity.[2][6]

    • Metal Catalysis: Copper(I) catalysts have been shown to promote high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes, and similar principles can apply to dihydroisoxazole synthesis.[5]

  • Reagent Control:

    • In Situ Generation of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization.[2] Generating the nitrile oxide in situ from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can maintain a low concentration of the dipole, which can improve selectivity.[5] Slow addition of the oxidant or the aldoxime precursor to the reaction mixture containing the alkene is a practical way to achieve this.

Q2: I am struggling to separate the regioisomers by column chromatography. What are some effective strategies for purification?

A2: Senior Application Scientist Insights

The similar polarity of regioisomers often makes their separation by standard column chromatography challenging.[2] A systematic approach to method development is key to achieving good separation.

Purification Strategies:

  • Systematic Solvent Screening (TLC): Before attempting a column, screen a wide range of solvent systems using thin-layer chromatography (TLC).

    • Start with standard binary mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

    • If separation is poor, try ternary mixtures (e.g., ethyl acetate/hexanes/dichloromethane).

    • Adding a small amount of a modifier like triethylamine or acetic acid can sometimes improve separation by interacting with polar functional groups on your molecules.[2]

  • Advanced Chromatographic Techniques:

    • Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for isomer separation compared to HPLC.[7]

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective.[8] Methodical screening of columns and mobile phases is necessary.

  • Protocol for Analytical Method Development:

    • Initial Screening: Run TLC plates in at least three different solvent systems of varying polarity.

    • Modifier Addition: If co-elution occurs, add a third solvent or a modifier to one of the systems.

    • Column Selection: Based on the best TLC separation, choose an appropriate stationary phase (e.g., silica gel, alumina, or a bonded phase for HPLC).

    • Gradient Elution: For column chromatography, a shallow gradient of the more polar solvent can improve separation.

Q3: How can I definitively identify which regioisomer is which?

A3: Senior Application Scientist Insights

Unambiguous characterization of the regioisomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Characterization Techniques:

  • 1D NMR (¹H and ¹³C):

    • The chemical shifts and coupling patterns of the protons on the newly formed heterocyclic ring are diagnostic.[9]

    • In the 3,5-disubstituted isomer, the proton at the C5 position is typically a doublet of doublets, coupled to the two protons at the C4 position.

    • In the 3,4-disubstituted isomer, the protons at the C5 position will appear as a different multiplet pattern.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, allowing you to trace the connectivity within the ring.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds and is often the most definitive experiment for assigning regiochemistry. For example, a correlation between the protons of a substituent and a specific carbon of the isoxazoline ring can confirm the point of attachment.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can show through-space proximity between protons on the substituents and protons on the dihydroisoxazole ring, which can help to confirm the regiochemistry.

  • X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides an unambiguous structural determination.

Frequently Asked Questions (FAQs)

  • What is the role of steric hindrance in determining regioselectivity?

    • Steric hindrance plays a significant role.[3][11] A bulky substituent on either the nitrile oxide or the alkene will disfavor the transition state where these bulky groups are in close proximity. This can often be used to drive the reaction towards a specific regioisomer.

  • Can I use computational chemistry to predict the major regioisomer?

    • Yes, Density Functional Theory (DFT) calculations can be a powerful predictive tool.[12][13] By calculating the activation energies for the transition states leading to both regioisomers, you can predict the likely product ratio. These calculations often consider both steric and electronic effects.

  • My nitrile oxide precursor is an α-nitroketone. Does this change the approach?

    • Yes, the method of generating the nitrile oxide can influence the reaction. α-nitroketones can be converted to nitrile oxides via dehydration, often promoted by an acid like p-toluenesulfonic acid (p-TsOH).[14][15][16] The reaction conditions for this dehydration step can also impact the overall regioselectivity.

  • Are there reaction conditions that favor the 3,4-disubstituted isomer?

    • While the 3,5-isomer is often the thermodynamic product, specific strategies can favor the 3,4-isomer. The use of internal alkynes can lead to 3,4,5-trisubstituted products, and careful substituent choice can influence the outcome.[5] Additionally, alternative synthetic routes, such as enamine-based [3+2] cycloadditions, have been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[5][17]

Quantitative Data Summary

The regioselectivity of the 1,3-dipolar cycloaddition is highly dependent on the specific substrates and conditions used. The following table provides illustrative data from the literature on how reaction conditions can influence the regioisomeric ratio.

Nitrile OxideAlkeneCatalyst/AdditiveSolventTemp (°C)Regioisomeric Ratio (3,5- : 3,4-)Reference
Benzonitrile oxideStyreneNoneToluene80>95:5General Observation
4-Methoxybenzonitrile oxideMethyl acrylateNoneCH₂Cl₂2580:20Illustrative
2,4,6-Trimethylbenzonitrile oxidePropyleneNoneTHF0>98:2 (Steric Control)Illustrative
Benzonitrile oxideAllyl alcoholMg(ClO₄)₂CH₂Cl₂255:95 (Lewis Acid Control)[6]

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide for Dihydroisoxazole Synthesis

This protocol describes the in-situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with an alkene.[2]

  • Reaction Setup: To a stirred solution of the alkene (1.0 eq) and the aldoxime (1.2 eq) in a suitable solvent (e.g., dichloromethane or THF, 0.1 M) at 0 °C, add N-chlorosuccinimide (NCS) (1.3 eq) portion-wise over 10 minutes.

  • Base Addition: After the addition of NCS, add triethylamine (2.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a pre-determined solvent system.

Protocol 2: Lewis Acid-Catalyzed Dihydroisoxazole Synthesis

This protocol illustrates the use of a Lewis acid to potentially influence regioselectivity.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Lewis Acid Addition: Cool the solution to -78 °C and add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise. Stir for 15 minutes.

  • Reactant Addition: Add a solution of the nitrile oxide precursor (e.g., a stable nitrile oxide or an aldoxime/oxidant mixture) in anhydrous dichloromethane dropwise to the cooled solution.

  • Reaction and Monitoring: Allow the reaction to proceed at -78 °C or to warm slowly to a higher temperature, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

References

  • MDPI. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Retrieved from [Link]

  • Yang, C., Hu, S., Pan, X., Yang, K., Zhang, K., Liu, Q., Xin, X., Li, J., Wang, J., & Yang, X. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2565. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Yang, C., Hu, S., Pan, X., Yang, K., Zhang, K., Liu, Q., Xin, X., Li, J., Wang, J., & Yang, X. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Molecules, 28(6), 2565. [Link]

  • Houk, K. N., & Liskamp, R. M. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]

  • Mokrosz, J. L., & Mokrosz, M. J. (1995). Regio- and stereochemistry of 1,3-dipolar cycloaddition of nitrile oxides to alkenes. Russian Chemical Reviews, 64(5), 399-418. [Link]

  • Al-Mughaid, H. (2024). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science. [Link]

  • de Oliveira, K. T., & dos Santos, H. F. (2018). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 29(1), 169-178. [Link]

  • Ilisz, I., Gecse, Z., Lajkó, G., Nonn, M., Fülöp, F., Lindner, W., & Péter, A. (2013). Investigation of the structure-selectivity relationships and van't Hoff analysis of chromatographic stereoisomer separations of unusual isoxazoline-fused 2-aminocyclopentanecarboxylic acids on Cinchona alkaloid-based chiral stationary phases. Journal of Chromatography A, 1317, 126-136. [Link]

  • Lipka, E., & Vaccher, C. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 115-124. [Link]

  • Kim, J. N., & Lee, K. Y. (2015). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical & Pharmaceutical Bulletin, 63(11), 1065-1074. [Link]

  • Padwa, A., & Rashatasakhon, P. (2003). REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. Arkivoc, 2003(5), 35-43. [Link]

  • Yang, X., Yang, K., Wang, M., Li, J., Wang, J., & Liu, Q. (2022). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 27(19), 6667. [Link]

  • Boykin, D. W., & Kumar, A. (1991). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Journal of Heterocyclic Chemistry, 28(7), 1749-1752. [Link]

  • Chen, W. C., & Liu, K. C. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(6), 10910-10927. [Link]

  • Żybowska, M., & Gniazdowska, E. (2024). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 68(3), 263-272. [Link]

  • Yang, C., Hu, S., Pan, X., Yang, K., Zhang, K., Liu, Q., Xin, X., Li, J., Wang, J., & Yang, X. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Molecules, 28(6), 2565. [Link]

  • ResearchGate. (2019). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. The Royal Society of Chemistry. Retrieved from [Link]

  • Jia, X., & Li, J. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Synthetic Communications, 50(12), 1835-1846. [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • ResearchGate. (2016). Steric interactions favoring the formation of regioisomer (I). ResearchGate. Retrieved from [Link]

  • Ismalaj, E., & MacMillan, D. W. C. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Angewandte Chemie International Edition, 61(13), e202116345. [Link]

  • Abbas, F. A., & Al-Amiery, A. A. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724.
  • de la Cruz, P., & Ordóñez, M. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6435-6444. [Link]

  • de la Cruz, P., & Ordóñez, M. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6435-6444. [Link]

  • Oxford Instruments. (2023). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Retrieved from [Link]

  • Faita, G., Mella, M., & Quadrelli, P. (2025). Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. Steroids, 217, 109598. [Link]

  • Kanemasa, S., & Tsuruoka, T. (1995). First Successful Metal Coordination Control in 1,3-Dipolar Cycloadditions. High-Rate Acceleration and Regio- and Stereocontrol of Nitrile Oxide Cycloadditions to the Magnesium Alkoxides of Allylic and Homoallylic Alcohols. Journal of the American Chemical Society, 117(22), 5971-5982. [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. ResearchGate. Retrieved from [Link]

  • Lurie, I. S., & Cooper, D. A. (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. Journal of Chromatography A, 866(2), 281-292. [Link]

Sources

Technical Support Center: Optimizing 1,3-Dipolar Cycloadditions of Nitrile Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 1,3-dipolar cycloaddition of nitrile oxides. This powerful transformation is a cornerstone in synthetic chemistry for the construction of isoxazoline and isoxazole heterocycles, which are pivotal intermediates in drug discovery and materials science.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and optimize conditions for maximal yield and selectivity.

The information herein is curated from peer-reviewed literature and established protocols to ensure scientific integrity and provide actionable insights based on both theoretical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

This section addresses fundamental and frequently encountered questions regarding the 1,3-dipolar cycloaddition of nitrile oxides.

Q1: What is the most significant side reaction in nitrile oxide cycloadditions, and how can it be minimized?

A1: The primary and most common side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[3] This occurs because nitrile oxides are highly reactive, unstable species. In the absence of a suitable dipolarophile, they readily react with themselves.[3]

To mitigate dimerization, the key strategy is to maintain a low instantaneous concentration of the free nitrile oxide throughout the reaction. The most effective method to achieve this is through the in situ generation of the nitrile oxide from a stable precursor in the presence of the dipolarophile.[4][5] This ensures the nitrile oxide is trapped by the dipolarophile as it is formed. Slow addition of the nitrile oxide precursor or the activating reagent is also a highly effective technique.[5] A specialized method known as "diffusion reagent mixing," where a volatile base is slowly introduced into the reaction headspace, has also proven effective for controlling the rate of nitrile oxide generation.[6]

Q2: What are the most common methods for the in situ generation of nitrile oxides?

A2: Several reliable methods exist for the in situ generation of nitrile oxides. The choice of method often depends on the stability of the starting materials and the functional group tolerance of the reaction.

  • Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the treatment of a hydroximoyl chloride or bromide with a base, typically a tertiary amine like triethylamine.[4][7] Molecular sieves can also be employed as a mild solid base for this purpose.[4]

  • Oxidation of Aldoximes: This is a very popular and versatile method due to the ready availability of aldoximes. A wide range of oxidants can be used, including:

    • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) followed by a base.[8]

    • Sodium hypochlorite (bleach).[8]

    • Oxone® in the presence of NaCl.[2][9][10]

    • tert-Butyl hypochlorite (t-BuOCl) or tert-Butyl hypoiodite (t-BuOI).[8][11]

  • Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate in the presence of a catalytic amount of triethylamine (the Mukaiyama reaction) can effectively dehydrate primary nitroalkanes to generate nitrile oxides.[1][3] This method is particularly useful for generating aliphatic nitrile oxides.

Q3: How do I control the regioselectivity of the cycloaddition?

A3: The regioselectivity of the 1,3-dipolar cycloaddition is primarily governed by the electronic properties of both the nitrile oxide and the dipolarophile, as dictated by Frontier Molecular Orbital (FMO) theory.[1] Generally, the reaction proceeds via the smallest HOMO-LUMO energy gap.

  • In most cases, the reaction is controlled by the interaction of the HOMO of the dipolarophile (alkene/alkyne) and the LUMO of the nitrile oxide.

  • For electron-rich dipolarophiles, this typically leads to the formation of 5-substituted isoxazolines.[1]

  • For electron-deficient dipolarophiles, the interaction between the LUMO of the dipolarophile and the HOMO of the nitrile oxide can become significant, potentially leading to the opposite regioisomer (4-substituted).

Steric factors also play a crucial role.[12][13] Bulky substituents on either reactant can disfavor the formation of one regioisomer over the other. Computational studies, such as Density Functional Theory (DFT) calculations, can be a powerful tool for predicting the regiochemical outcome.[13][14]

Q4: Can this reaction be performed under "green" or non-conventional conditions?

A4: Yes, significant progress has been made in adapting this reaction to more environmentally friendly conditions.

  • Water as a Solvent: 1,3-dipolar cycloadditions of nitrile oxides can often be successfully performed in water, which can sometimes lead to rate acceleration.[15][16]

  • Mechanochemistry: Ball-milling has been shown to be an efficient, solvent-free method for generating nitrile oxides from aldoximes and performing the cycloaddition.[2][17]

  • Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate the reaction, often leading to shorter reaction times and improved yields.[7][18][19]

  • Continuous Flow: Flow chemistry offers excellent control over reaction parameters, including temperature and reaction time, and can be advantageous for handling unstable nitrile oxide intermediates safely and efficiently.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the 1,3-dipolar cycloaddition of nitrile oxides.

Problem 1: Low or No Yield of the Desired Isoxazoline/Isoxazole

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or ¹H NMR) shows mainly unreacted starting materials or the formation of furoxan (nitrile oxide dimer).

G cluster_0 Diagnosis cluster_1 Solution Pathway Start Low/No Yield Check_Generation Is the Nitrile Oxide being generated effectively? Start->Check_Generation Check_Dimer Is Furoxan the major byproduct? Check_Generation->Check_Dimer Yes Check_Reactivity Is the dipolarophile sufficiently reactive? Check_Generation->Check_Reactivity No Optimize_Generation Optimize Nitrile Oxide Generation Method Check_Generation->Optimize_Generation Control_Concentration Control Nitrile Oxide Concentration Check_Dimer->Control_Concentration Activate_Dipolarophile Increase Reaction Temperature or Use Catalyst Check_Reactivity->Activate_Dipolarophile

Causality & Solutions:

  • Inefficient Nitrile Oxide Generation: The chosen method for generating the nitrile oxide may not be optimal for your specific substrate.

    • Protocol 1: Verify and Optimize Precursor Conversion.

      • Reagent Quality: Ensure all reagents, particularly the oxidant (e.g., NCS, Oxone®) and base (e.g., triethylamine), are fresh and of high purity. Triethylamine should be distilled before use.

      • Method Screening: If using an aldoxime, screen different oxidation conditions. The NaCl/Oxone® system is a robust and environmentally friendly option that works for a broad range of aliphatic and aromatic aldoximes.[9][10] For sensitive substrates, milder methods like using tert-butyl hypoiodite (t-BuOI) might be more suitable.[11]

      • Temperature Control: Some generation methods are exothermic. Ensure proper temperature control. For the classic dehydrochlorination of hydroximoyl chlorides, reactions are often initiated at 0 °C before warming to room temperature.[7]

  • Rapid Dimerization Outcompetes Cycloaddition: This is the most likely culprit if furoxan is the major byproduct. The rate of dimerization is second-order with respect to the nitrile oxide concentration, while the cycloaddition is first-order. Therefore, reducing the concentration is critical.

    • Protocol 2: Implement Slow Addition or High Dilution.

      • Setup: Prepare a solution of the dipolarophile in a suitable solvent (e.g., THF, CH₂Cl₂).

      • Slow Addition: Using a syringe pump, add the nitrile oxide precursor (e.g., hydroximoyl chloride) and the base (if required) as separate solutions simultaneously and slowly over several hours.

      • High Dilution: Alternatively, run the reaction at a much lower concentration (e.g., 0.01-0.05 M) to disfavor the bimolecular dimerization process.

  • Poor Dipolarophile Reactivity: The alkene or alkyne may be electron-poor or sterically hindered, leading to a sluggish reaction.

    • Protocol 3: Enhance Reaction Rate.

      • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation barrier. Monitor carefully to ensure the nitrile oxide does not decompose.

      • Lewis Acid Catalysis: For certain substrates, particularly those containing coordinating groups like allylic alcohols, Lewis acids (e.g., MgBr₂, Ni(II) complexes) can catalyze the reaction, increase the rate, and control stereoselectivity.[20][21]

      • Solvent Choice: Solvent polarity can influence the reaction rate. While often performed in solvents like THF or DCM, exploring more polar solvents or even aqueous conditions might be beneficial.[7][16]

ParameterRecommendation for Low YieldRationale
Nitrile Oxide Generation Screen multiple methods (e.g., Oxone/NaCl, NCS/base)Substrate-dependent efficiency.
Reagent Addition Use a syringe pump for slow additionMinimizes instantaneous nitrile oxide concentration, reducing dimerization.[5]
Concentration High dilution (0.01–0.05 M)Favors the first-order cycloaddition over the second-order dimerization.
Temperature Start at RT, then gently heat if no reactionIncreases reaction rate for unreactive dipolarophiles.
Catalysis Consider Lewis acid catalysis for specific substratesCan activate the dipolarophile and accelerate the reaction.[20]
Problem 2: Poor Regio- or Stereoselectivity

Symptom: ¹H NMR or LC-MS analysis reveals a mixture of regioisomers (e.g., 4- and 5-substituted isoxazolines) or diastereomers.

G Start Poor Selectivity Observed Regio_vs_Stereo Identify Issue: Regioisomers or Diastereomers? Start->Regio_vs_Stereo Regio Regioisomers Regio_vs_Stereo->Regio Stereo Diastereomers Regio_vs_Stereo->Stereo Electronic Modify Electronic Properties (Substituents on Dipole/Dipolarophile) Regio->Electronic Steric Modify Steric Hindrance (Bulky Groups) Regio->Steric Temp Lower Reaction Temperature Stereo->Temp Catalyst Use a Chiral Catalyst or Directing Group Stereo->Catalyst

Causality & Solutions:

  • Competing FMO Interactions (Regioselectivity): The HOMO-LUMO energy gaps for the two possible transition states are very similar, leading to a mixture of products.

    • Protocol 4: Modulate Electronic and Steric Factors.

      • Substituent Modification: If possible, modify the electronic nature of the substituents. Adding an electron-withdrawing group to the dipolarophile can more strongly favor the formation of the 5-substituted regioisomer.

      • Steric Bulk: Introduce a sterically demanding group near the reactive site of either the nitrile oxide or the dipolarophile to disfavor one approach over the other.[12]

      • Solvent Tuning: The regioselectivity can sometimes be influenced by solvent polarity. Screen a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile, water).

  • Low Diastereoselectivity: The facial selectivity of the cycloaddition to a chiral dipolarophile is poor. This often arises from small energy differences between the competing diastereomeric transition states.

    • Protocol 5: Enhance Diastereomeric Control.

      • Lower Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can amplify the small energy differences between transition states, often leading to improved diastereomeric ratios.

      • Coordinating Groups & Lewis Acids: If the dipolarophile contains a coordinating group (e.g., an allylic or homoallylic alcohol), the use of a chelating Lewis acid can lock the conformation of the dipolarophile, leading to highly selective facial addition.[21][22]

      • Chiral Auxiliaries: Attaching a chiral auxiliary to the dipolarophile can provide effective stereocontrol. This strategy has been well-documented and is a reliable method for asymmetric synthesis.[15]

ParameterRecommendation for Poor SelectivityRationale
Temperature Lower to 0 °C, -20 °C, or -78 °CEnhances selectivity by favoring the lower energy transition state.
Lewis Acid Add a chelating Lewis acid (e.g., MgBr₂, TiCl₄)Can enforce a specific conformation in dipolarophiles with coordinating groups.[21][23]
Substituents Modify electronics or stericsAlters the FMO interactions and steric repulsions that govern selectivity.[12][14][24]
Solvent Screen a range of solventsCan influence the stability of the transition states, affecting selectivity.

By systematically diagnosing the symptoms of a suboptimal reaction and applying these targeted, mechanistically grounded solutions, researchers can effectively optimize the 1,3-dipolar cycloaddition of nitrile oxides for their specific synthetic challenges.

References

  • MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoxazolines from Nitro Compounds: Synthesis and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Isoxazolines from Nitro Compounds: Synthesis and Applications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]

  • MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Retrieved from [Link]

  • Bentham Science. (n.d.). The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. Retrieved from [Link]

  • PubMed. (n.d.). Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. Retrieved from [Link]

  • ACS Publications. (n.d.). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Preprints.org. (n.d.). 1,3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds – an approach to spiro-N. Retrieved from [Link]

  • ACS Publications. (n.d.). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Molecular sieve 4 Е generates nitrile oxides from hydroximoyl chlorides. Development of catalyzed enantioselective nitrile oxid. Retrieved from [Link]

  • R Discovery. (n.d.). Mini-Review: Organic Catalysts in the 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Retrieved from [Link]

  • MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Retrieved from [Link]

  • PubMed. (n.d.). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Retrieved from [Link]

  • ResearchGate. (n.d.). 7 In situ generated nitrile oxides from hydroximoyl chloride or oxime.... Retrieved from [Link]

  • ACS Publications. (n.d.). First Successful Metal Coordination Control in 1,3-Dipolar Cycloadditions. High-Rate Acceleration and Regio- and Stereocontrol of Nitrile Oxide Cycloadditions to the Magnesium Alkoxides of Allylic and Homoallylic Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. Retrieved from [Link]

  • PubMed. (n.d.). Stereoselectivity of nitrile oxide cycloadditions to chiral allylic fluorides: experiment and theory. Retrieved from [Link]

  • PubMed. (n.d.). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and efficient method for the synthesis of nitrile oxide from aldoxime using trichloroisocyanuric acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydroximoyl fluorides as the precursors of nitrile oxides: synthesis, stability and [3 + 2]-cycloaddition with alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for generation of nitrile oxide.... Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrile Oxide Cycloadditions in Supercritical Carbon Dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling c. Retrieved from [Link]

  • Wikipedia. (n.d.). Mukaiyama aldol addition. Retrieved from [Link]

  • Chem-Station. (2014, February 21). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from [Link]

  • Maynooth University. (n.d.). Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. Retrieved from [Link]

  • YouTube. (2019, January 3). cycloadditions with nitrile oxides. Retrieved from [Link]

  • N.A. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]

  • Sci-Hub. (n.d.). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Diastereofacial selection in nitrile oxide cycloaddition reactions. The anti-directing effect of an allylic oxygen and some new results on the ring metalation of isoxazolines. A synthesis of (.+-.)-blastmycinone. Retrieved from [Link]

  • ResearchGate. (n.d.). In situ methods of nitrile oxide generation and cycloaddition. Retrieved from [Link]

Sources

stability issues of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Stability of 3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid in Solution Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are working with this molecule and may encounter stability challenges in solution. The 4,5-dihydroisoxazole (also known as a 2-isoxazoline) core is a valuable heterocyclic motif in medicinal chemistry, but like many such structures, it can be susceptible to degradation under certain experimental conditions.[1][2]

This guide provides in-depth, experience-driven advice through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols. While specific published stability data for this exact molecule is limited, the principles outlined here are derived from extensive knowledge of isoxazole chemistry and established industry practices for stability testing.[3][4] Our goal is to empower you to anticipate, identify, and resolve stability issues, ensuring the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound in solution.

Q1: My compound is showing rapid degradation after being dissolved. What are the most likely causes?

A: The primary factors influencing the stability of dihydroisoxazole derivatives in solution are pH, temperature, solvent choice, and exposure to light and oxygen.

  • pH-Mediated Hydrolysis: The isoxazole ring, particularly when unsubstituted at certain positions, is known to be susceptible to base-catalyzed ring opening.[3] Alkaline conditions (pH > 8) can significantly accelerate the cleavage of the N-O bond.

  • Elevated Temperature: Higher temperatures provide the activation energy needed for degradation reactions. Thermal decomposition of isoxazolines can occur, although this is more common at very high temperatures (>150°C).[5] However, even moderately elevated temperatures (e.g., 37°C) can dramatically increase the rate of pH-mediated hydrolysis.[3]

  • Oxidation: While the dihydroisoxazole ring itself is relatively stable to oxidation, the presence of the hydroxyphenyl group provides a potential site for oxidative degradation, especially in the presence of trace metals or reactive oxygen species.

  • Photodegradation: Many aromatic and heterocyclic compounds are sensitive to UV or even ambient light. Photoexcitation can lead to ring-opening or other structural rearrangements.[6]

Q2: You mentioned pH is critical. How does it specifically affect the stability of the dihydroisoxazole ring?

A: The stability of the isoxazole ring is highly dependent on pH. Studies on analogous compounds, such as the anti-inflammatory drug Leflunomide, provide a well-documented model for this behavior.[3]

  • Acidic to Neutral Conditions (pH 4.0 - 7.4): In this range, the isoxazole ring is generally stable, especially at ambient or refrigerated temperatures.[3] The N-O bond remains intact.

  • Basic Conditions (pH > 8.0): Under basic conditions, the molecule is susceptible to base-catalyzed hydrolysis. A hydroxide ion can initiate a reaction that leads to the cleavage of the weak N-O bond, resulting in a ring-opened structure.[3] This degradation is often the primary pathway for instability in aqueous buffers.

The degradation rate increases significantly with rising pH and temperature. For example, the half-life of Leflunomide at 37°C decreases from 7.4 hours at pH 7.4 to just 1.2 hours at pH 10.[3]

Q3: What is the most probable degradation pathway for this molecule under basic conditions?

A: Based on established isoxazole chemistry, the most likely degradation pathway involves a base-catalyzed E2-type elimination or hydrolysis, leading to the cleavage of the N-O bond. The resulting product is typically a β-hydroxy nitrile or a related cyanoenol derivative.

Below is a diagram illustrating this postulated pathway.

G cluster_0 Postulated Base-Catalyzed Degradation Pathway Parent This compound Intermediate Anionic Intermediate Parent->Intermediate  Attack by OH⁻ Product Ring-Opened Product (e.g., β-hydroxy nitrile derivative) Intermediate->Product  N-O Bond Cleavage  (Ring Opening)

Caption: Postulated degradation of the dihydroisoxazole ring via base-catalyzed hydrolysis.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A: To ensure maximum stability and reproducibility:

  • Solvent Selection: Use high-purity, anhydrous, aprotic solvents such as DMSO or DMF for initial stock preparation. These solvents minimize the risk of hydrolysis. For aqueous experimental buffers, prepare the final dilution immediately before use.

  • pH Control: If using aqueous solutions, buffer them to a slightly acidic or neutral pH (e.g., pH 6.0-7.4). Avoid basic buffers (e.g., Tris or carbonate buffers at pH > 8).

  • Temperature: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles by aliquoting the stock solution after preparation.

  • Protection from Light: Store vials in the dark or wrap them in aluminum foil to prevent photodegradation. Use amber vials when possible.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

Q5: How can I systematically determine the stability of my specific batch of the compound?

A: The most rigorous method is to conduct a forced degradation study .[7][8][9] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways. This is a standard practice in pharmaceutical development and is essential for developing stability-indicating analytical methods.[10][11] The typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., 80°C in solid state and in solution.

  • Photostability: Exposure to UV/Vis light as per ICH Q1B guidelines.

The results from these studies are crucial for understanding the molecule's intrinsic stability.[9]

Section 2: Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Rapid disappearance of the parent compound peak in HPLC analysis. Base-catalyzed hydrolysis. 1. Check the pH of your solvent or buffer. Ensure it is ≤ 7.4. 2. Prepare samples in an acidic or neutral mobile phase component (e.g., water with 0.1% formic acid) immediately before injection. 3. Rationale: This minimizes the time the compound spends in potentially basic conditions, where ring-opening is fastest.[3]
Appearance of new, unexpected peaks in the chromatogram over time. 1. Degradation: Could be hydrolysis, oxidation, or photodegradation. 2. Solvent Impurities: Reactive impurities in the solvent.1. To test for degradation: Re-run a freshly prepared sample and compare. 2. To test for photodegradation: Prepare a sample protected from light and compare it to one exposed to ambient light. 3. To test for oxidation: Prepare a sample using degassed solvents and compare. 4. Always use high-purity (e.g., HPLC or LC-MS grade) solvents.
Inconsistent bioactivity or analytical results between experimental days. Stock solution instability. 1. Prepare fresh stock solutions for each experiment. Do not rely on stocks stored for extended periods, especially at 4°C. 2. Aliquot stock solutions upon first preparation to avoid repeated freeze-thaw cycles. 3. Perform a quick purity check (e.g., by HPLC) on an aliquot of your stock before starting a critical experiment.
Precipitation of the compound in aqueous buffer. Poor solubility at the target pH. 1. The compound contains both a phenolic hydroxyl group and a carboxylic acid, giving it a complex pH-solubility profile. 2. Determine the pKa values experimentally or computationally. 3. Adjust the buffer pH away from the isoelectric point to increase solubility. 4. Consider using a co-solvent (e.g., up to 5% DMSO) in your aqueous buffer, ensuring it does not affect your downstream assay.

Section 3: Experimental Protocols

These protocols provide a framework for assessing and managing the stability of your compound.

Protocol 1: Forced Degradation Study Workflow

This workflow provides a systematic approach to investigating degradation pathways as recommended by regulatory agencies like the ICH.[8][9]

G start Prepare Concentrated Stock Solution (e.g., in ACN or DMSO) stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, RT) stress->base heat Thermal Stress (Solution, 60°C) stress->heat light Photolytic Stress (UV/Vis Light) stress->light oxid Oxidative Stress (3% H₂O₂, RT) stress->oxid control Control Sample (Stored at -20°C) stress->control sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling heat->sampling light->sampling oxid->sampling control->sampling analysis Neutralize/Dilute & Analyze (via Stability-Indicating HPLC/LC-MS) sampling->analysis evaluation Evaluate Data: - % Degradation - Identify Major Degradants - Mass Balance Assessment analysis->evaluation

Caption: A standard workflow for conducting a forced degradation study.

Protocol 2: Step-by-Step Guide for pH-Dependent Stability Assessment
  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate or citrate-phosphate) at various pH values (e.g., pH 4.0, 7.4, and 9.0).

  • Stock Solution: Prepare a 10 mM stock solution of the compound in acetonitrile or DMSO.

    • Rationale: Using an organic solvent for the stock minimizes degradation before the experiment begins.

  • Incubation: Dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers in triplicate. Place the vials in a temperature-controlled incubator (e.g., 25°C and 37°C). Include a control vial for each buffer to be stored at -20°C (t=0 sample).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the degradation by diluting the aliquot into a pre-chilled vial containing mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This neutralizes the pH and stops further reaction.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Processing: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plot the natural log of the concentration versus time to determine the degradation rate constant (k) and half-life (t₁/₂ = 0.693/k).

Section 4: Data Interpretation & Key Stability Parameters

Understanding the stability profile of your compound requires careful data analysis. Below is an example table summarizing stability data for an analogous isoxazole-containing drug, Leflunomide, which can serve as a benchmark for your expectations.

Table 1: pH and Temperature Stability Profile of Leflunomide (Isoxazole Analog) [3]

pHTemperature (°C)Apparent Half-Life (t₁/₂)Stability Classification
4.025Stable (>24h)Very Stable
7.425Stable (>24h)Stable
10.0 25 ~6.0 hours Unstable
4.037Stable (>24h)Very Stable
7.4 37 ~7.4 hours Moderately Unstable
10.0 37 ~1.2 hours Highly Unstable

Data synthesized from figures presented in reference[3].

This table clearly demonstrates that the combination of basic pH and elevated temperature leads to rapid degradation. You should expect this compound to exhibit a similar trend.

References

  • Lee, J., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • (2025). Structure and stability of isoxazoline compounds. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • George, A. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. CBER/FDA. Available at: [Link]

  • Anand, K. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • (n.d.). A review of isoxazole biological activity and present synthetic techniques. WOS. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. ResearchGate. Available at: [Link]

  • Chate, P., et al. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. Available at: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • (n.d.). Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]

  • Tsefrikas, V. M., et al. (2016). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]

  • Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. Available at: [Link]

  • Kopysov, V., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Available at: [Link]

  • Al-Hujran, T.A.S., et al. (2024). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. Scientific Reports. Available at: [Link]

  • Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: A Guide to Troubleshooting Column Chromatography of Polar Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers navigating the complexities of purifying polar isoxazole derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during column chromatography. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you with the expertise to proactively design robust purification strategies.

Introduction: The Challenge of Polar Isoxazoles

Isoxazoles are a vital class of heterocyclic compounds in drug discovery and development. However, their purification, particularly for polar derivatives, presents significant hurdles. The inherent polarity, arising from the nitrogen and oxygen heteroatoms and polar functional groups, can lead to strong interactions with traditional silica gel stationary phases. This often results in poor separation, low recovery, and even compound degradation.[1] This guide will address these challenges head-on, providing a structured approach to troubleshooting and optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the purification of polar isoxazole derivatives.

Q1: My polar isoxazole derivative won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A1: This is a classic sign that your mobile phase is not polar enough to effectively compete with the highly polar silica gel for your compound.[2] Ethyl acetate, while polar, may be insufficient for highly polar analytes.

Immediate Solutions:

  • Increase Mobile Phase Polarity: Introduce a stronger, more polar solvent into your mobile phase. Methanol is an excellent choice. Start by adding small percentages (e.g., 1-10%) of methanol to your current solvent system (e.g., ethyl acetate or dichloromethane).[3]

  • Use a "Priming" Solvent System: For very polar compounds, a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% component in dichloromethane.[3]

Underlying Principle: The principle of "like dissolves like" is at play. A more polar solvent will better solvate the polar isoxazole, reducing its interaction with the stationary phase and allowing it to move up the TLC plate.[2]

Q2: I'm observing significant tailing or streaking of my isoxazole spot on the TLC plate. What causes this and how can I fix it?

A2: Peak tailing for polar compounds, especially those containing basic nitrogen atoms like isoxazoles, is often due to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can also be caused by applying too much sample to the TLC plate.

Troubleshooting Steps:

  • Reduce Sample Concentration: Ensure you are not overloading the TLC plate. A dilute sample solution is crucial for sharp spots.

  • Modify the Mobile Phase:

    • For Basic Isoxazoles: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic silanol groups, preventing strong ionic interactions with your basic compound.[4]

    • For Acidic Isoxazoles: If your derivative has an acidic functional group (e.g., a carboxylic acid), add a small amount of a weak acid like acetic acid or formic acid (0.1-1%) to the mobile phase. This keeps the compound in its protonated, less polar form, reducing interactions with the silica.[4][5]

Q3: My isoxazole derivative seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A3: The isoxazole ring, while generally stable, can be susceptible to degradation under certain conditions. The N-O bond is relatively weak and can be cleaved by strongly acidic or basic conditions, as well as some transition metals.[4] Silica gel is acidic and can catalyze the degradation of sensitive compounds.[3]

Verification of Instability:

  • 2D TLC Analysis: This is a definitive way to check for on-plate degradation.

    • Spot your compound in one corner of a square TLC plate.

    • Run the TLC in your chosen solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[3]

Alternative Purification Strategies:

StrategyWhen to UseKey Considerations
Deactivated Silica Gel For acid-sensitive compounds.Reduce the acidity of silica gel by pre-treating it with a base like triethylamine.
Alumina Chromatography For compounds unstable on silica.Alumina is available in neutral, acidic, or basic forms. Choose the one that best suits your compound's stability.[4]
Reversed-Phase Chromatography For highly polar or water-soluble compounds.Uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[1][6]
Florisil® Chromatography An alternative to silica for some separations.A magnesium silicate adsorbent that can offer different selectivity.[3]
Q4: I'm struggling to separate regioisomers of my isoxazole derivative. They have very similar Rf values. What can I do?

A4: Separating regioisomers is a common and significant challenge in isoxazole chemistry due to their similar polarities.[4] Standard chromatography may not be sufficient.

Advanced Strategies:

  • Solvent System Screening: Systematically screen a wide range of solvent systems with varying polarities and compositions. Sometimes a three-component mobile phase can provide the necessary selectivity.[4]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.[4]

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for resolving challenging isomer separations.[4][7]

  • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate. The protecting group can then be removed after purification.[4]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving problems during the column chromatography process.

Problem 1: Poor or No Elution of the Compound

Your polar isoxazole derivative is sticking to the top of the column and not eluting, even with a seemingly polar mobile phase.

Logical Troubleshooting Workflow

start Compound Stuck at Column Top check_tlc Re-evaluate TLC: Does Rf > 0.1 in eluent? start->check_tlc increase_polarity Increase Mobile Phase Polarity (e.g., add 5-20% MeOH to DCM/EtOAc) check_tlc->increase_polarity No check_solubility Is the compound soluble in the loading solvent? check_tlc->check_solubility Yes add_modifier Add Modifier to Mobile Phase (0.5% TEA for basic compounds, 0.5% AcOH for acidic compounds) increase_polarity->add_modifier switch_stationary_phase Consider Alternative Stationary Phase (Alumina, Reversed-Phase C18) add_modifier->switch_stationary_phase Still no elution check_solubility->add_modifier Yes dry_loading Use Dry Loading Technique check_solubility->dry_loading No

Caption: Troubleshooting workflow for non-eluting polar compounds.

Problem 2: Co-elution of Product and Impurities

You have successfully eluted your compound, but it is contaminated with impurities of similar polarity.

Strategies for Improving Resolution
  • Optimize the Gradient Elution: If using a gradient, make it shallower. A slower increase in polarity can improve the separation between closely eluting compounds.[8][9]

  • Solvent Selectivity: The choice of solvents, not just the overall polarity, affects separation. Try switching one of the solvents in your binary mixture while keeping the polarity similar. For example, replace ethyl acetate with acetone or dichloromethane.

  • Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates and can enhance separation, although it will also increase the run time.

  • Flow Rate: Reduce the flow rate. Slower flow allows more time for the equilibrium between the stationary and mobile phases to be established, which can improve resolution.

Problem 3: Low Recovery of the Desired Compound

You've run the column, but the yield of your purified isoxazole is significantly lower than expected.

Investigating Low Recovery

start Low Product Recovery check_stability Check for Degradation (2D TLC) start->check_stability irreversible_adsorption Irreversible Adsorption Suspected check_stability->irreversible_adsorption No Degradation switch_stationary_phase switch_stationary_phase check_stability->switch_stationary_phase Degradation Observed dilute_fractions Compound Eluted in Very Dilute Fractions? irreversible_adsorption->dilute_fractions No add_modifier Add Competitive Modifier (TEA/AcOH) or Switch to a Less Active Stationary Phase irreversible_adsorption->add_modifier Yes concentrate_fractions Concentrate All Fractions and Re-analyze by TLC dilute_fractions->concentrate_fractions Yes

Caption: Decision tree for diagnosing low product recovery.

Part 3: Experimental Protocols

Protocol 1: Systematic Mobile Phase Selection using TLC

The foundation of a successful column separation is meticulous method development using Thin Layer Chromatography (TLC).[2][10]

Objective: To find a solvent system that gives a target Rf value of ~0.3 for the desired isoxazole derivative and provides good separation from impurities.[11]

Materials:

  • TLC plates (silica gel 60 F254)

  • A range of solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol)

  • Modifiers (triethylamine, acetic acid)

  • TLC development chambers

  • UV lamp for visualization

Procedure:

  • Prepare a Dilute Sample: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Carefully spot the dilute sample onto the baseline of several TLC plates.

  • Initial Screening: Develop the plates in solvent systems of increasing polarity. Start with a non-polar system (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the polar solvent.

  • Fine-Tuning: Once you find a system that moves your compound off the baseline, fine-tune the solvent ratio to achieve the target Rf of ~0.3.

  • Test Modifiers: If tailing is observed, add 0.5% TEA (for basic compounds) or 0.5% acetic acid (for acidic compounds) to the optimized solvent system and re-run the TLC.

  • Assess Separation: The ideal system will show a clear separation between your product spot and any major impurity spots.

Protocol 2: Dry Loading for Poorly Soluble Samples

When your crude product is not very soluble in the column eluent, dry loading is the preferred method to ensure a narrow sample band and good separation.[12]

Procedure:

  • Dissolve the Sample: Dissolve your crude isoxazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane, acetone).

  • Adsorb onto Silica: Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

  • Evaporate the Solvent: Thoroughly evaporate the solvent using a rotary evaporator until you have a fine, free-flowing powder of your compound adsorbed onto the silica.

  • Load the Column: Carefully add the dry, sample-impregnated silica as a uniform layer on top of the packed column bed.

  • Add a Protective Layer: Gently add a thin layer of sand or glass beads on top of the sample layer to prevent disturbance during solvent addition.

  • Begin Elution: Proceed with the chromatography as usual.

Conclusion

The purification of polar isoxazole derivatives by column chromatography is a multifaceted challenge that demands a systematic and informed approach. By understanding the principles of compound-stationary phase interactions and by methodically troubleshooting issues as they arise, researchers can significantly improve separation efficiency, product recovery, and purity. This guide serves as a foundational resource, empowering you to tackle these challenges with confidence and expertise.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. Available from: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Available from: [Link]

  • Harvey, D. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • Khan Academy. (n.d.). Column chromatography. Available from: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Available from: [Link]

  • University of Toronto Scarborough. Column chromatography. Available from: [Link]

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Available from: [Link]

  • Reddit. (2018). Gradient elution in column chromatography. r/chemhelp. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • Morlock, G., & Schwack, W. (2006). New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines. Journal of Planar Chromatography – Modern TLC. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available from: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • ResearchGate. (2025). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Available from: [Link]

  • Professor Dave Explains. (2019). Column Chromatography. YouTube. Available from: [Link]

  • ResearchGate. (2023). What reagent to use for visualization of isoxazole on TLC. Available from: [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Available from: [Link]

  • Chromedia. (n.d.). How to select a technique. Available from: [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • An-Najah Staff. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah National University. Available from: [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available from: [Link]

  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • University of California, Irvine. (n.d.). Thin Layer Chromatography. Available from: [Link]

  • University of California, Santa Barbara. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Chromatogram Problems. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Newer Stationary Phases for Reverse Phase-Liquid Chromatographic Analysis. Available from: [Link]

  • ResearchGate. (2020). Which chromatographic technique is suitable for isolating polar compounds from the n-butanol fraction?. Available from: [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available from: [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

  • Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available from: [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Available from: [Link]

Sources

Technical Support Center: Synthesis of Hydroxyphenyl-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hydroxyphenyl-substituted isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Hydroxyphenyl-Isoxazole

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the target isoxazole. What are the likely causes and how can I improve the outcome?

Answer: Low yields in hydroxyphenyl-isoxazole synthesis can often be traced back to several key factors, primarily related to the stability of intermediates and the reaction conditions. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Starting Materials: Ensure the integrity of your starting materials. For syntheses involving chalcones, verify the purity of the aromatic ketone and aldehyde used in the initial Claisen-Schmidt condensation.[2] When using 1,3-dicarbonyl compounds, be aware that they can exist as keto-enol tautomers, which can impact their reactivity.[1]

  • Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloadditions): If your route involves the 1,3-dipolar cycloaddition of a nitrile oxide, its efficient in-situ generation is critical. Nitrile oxides are often unstable and prone to side reactions if not trapped quickly by the dipolarophile.[3][4]

    • Optimization: The choice of precursor (commonly an aldoxime) and the oxidizing agent is crucial.[3] Reagents like N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine compounds are frequently used for the oxidation of aldoximes.[3]

  • Reaction Conditions:

    • Temperature: Temperature control is critical. For instance, the in-situ generation of nitrile oxides may necessitate low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[1]

    • Solvent: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Common solvents for these syntheses include ethanol, acetonitrile, DMF, and DMSO.[2][4]

    • pH Control: In syntheses starting from chalcones and hydroxylamine, the basicity of the medium is important. An aqueous solution of a base like KOH or NaOH is typically used.[1][2]

Problem 2: Formation of a Significant Amount of Furoxan Byproduct

Question: I am observing a significant byproduct in my reaction mixture, which I suspect is a furoxan. How can I prevent the dimerization of my nitrile oxide intermediate?

Answer: Furoxan (1,2,5-oxadiazole-2-oxide) formation is the most common side reaction when using nitrile oxide intermediates, arising from their dimerization.[3][4] The key to minimizing this is to ensure the nitrile oxide is consumed by the dipolarophile as soon as it is formed.

Strategies to Minimize Dimerization:

  • Increase Dipolarophile Concentration: Using a slight excess of the alkyne or alkene (the dipolarophile) can help to trap the nitrile oxide as it is generated.[4]

  • Slow Generation of Nitrile Oxide: The slow, in-situ generation of the nitrile oxide helps to maintain a low concentration of this reactive intermediate, thus reducing the likelihood of dimerization.[4] This can be achieved by the slow addition of the oxidizing agent.

  • Low Reaction Temperature: Generating the nitrile oxide at low temperatures can decrease the rate of dimerization.[1][4]

Problem 3: Formation of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions and the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds.[1]

Strategies to Improve Regioselectivity:

  • Substrate Modification:

    • The steric and electronic properties of the substituents on both the dipolarophile and the 1,3-dipole can be modified to favor the formation of one regioisomer.[1] For example, large, bulky substituents can sterically hinder one reaction pathway.[4]

    • Using β-enamino diketones instead of traditional 1,3-dicarbonyl compounds can provide better regiochemical control.[1][5]

  • Catalysis: The use of certain catalysts can direct the regioselectivity. For instance, copper(I) catalysts are well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[6] Ruthenium catalysts have also been employed for this purpose.[6][7]

  • Reaction Conditions: Varying the reaction conditions, such as the solvent and the use of Lewis acids like BF₃·OEt₂, can influence the regiochemical outcome, particularly in the cyclocondensation of β-enamino diketones.[5][6]

ParameterEffect on RegioselectivityRecommended Approach
Catalyst Can favor specific regioisomers (e.g., Cu(I) for 3,5-disubstituted).[6]Screen different catalysts (e.g., Cu(I), Ru) to find the optimal one for the desired isomer.
Substituents Steric bulk and electronic effects influence the approach of reactants.[1][4]Modify substituents on starting materials to sterically or electronically favor one orientation.
Lewis Acids Can alter the reactivity of substrates and favor a particular regioisomer.[5][6]In cyclocondensation reactions, titrate the amount of Lewis acid (e.g., BF₃·OEt₂) to optimize selectivity.
Solvent Can influence the transition state energies of different pathways.[5]Screen a variety of solvents with different polarities.
Problem 4: Difficulty in Purifying the Crude Hydroxyphenyl-Isoxazole Product

Question: I am struggling with the purification of my crude product. The impurities seem to have similar polarities to my desired compound.

Answer: The purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[1]

Purification Strategies:

  • Column Chromatography: This is the most common and effective method.

    • Solvent System Screening: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find conditions that provide the best separation. Sometimes a mixture of three solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve separation.[1]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method.

  • Protecting Groups: If regioisomers are the issue, it may be possible to selectively protect one isomer, allowing for easier separation of the other. The protecting group can then be removed to yield the pure isomer.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to hydroxyphenyl-substituted isoxazoles?

A1: The two most common and versatile methods for synthesizing the isoxazole ring are:

  • Reaction of a Chalcone with Hydroxylamine: This two-step procedure first involves the synthesis of a chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation, followed by its cyclization with hydroxylamine.[1][2][8]

  • 1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole (typically a nitrile oxide generated in-situ from an aldoxime) and a dipolarophile (an alkene or alkyne).[3][9][10] This method is highly versatile for creating a wide range of substituted isoxazoles.

Q2: Can the isoxazole ring decompose during the reaction or workup?

A2: Yes, the isoxazole ring can be sensitive to certain conditions.

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

  • Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange.[1]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1] If you suspect product decomposition, consider using milder workup procedures, avoiding strongly acidic or basic conditions, and protecting the compound from light if it is photosensitive.[1]

Q3: What are the key safety precautions to consider during isoxazole synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically for isoxazole synthesis:

  • Many of the reagents used, such as hydroxylamine and its salts, can be toxic and corrosive.

  • Organic solvents are often flammable.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.[1]

Q4: Can microwave irradiation be used to accelerate the synthesis of hydroxyphenyl-isoxazoles?

A4: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of isoxazolines and isoxazoles.[11] Compared to conventional heating, microwave irradiation can significantly reduce reaction times, improve product yields, and minimize the formation of undesired side products.[11][12]

Experimental Protocols

Protocol 1: Synthesis of a Hydroxyphenyl-Substituted Isoxazole from a Chalcone

This protocol is a general guideline for the synthesis of a 3-(4-hydroxyphenyl)isoxazole derivative from the corresponding chalcone.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) [1][2]

  • Dissolve the appropriate aromatic ketone (1.0 eq.) and 4-hydroxybenzaldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration, wash with water, and dry.

Step 2: Isoxazole Formation [1][2][8]

  • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • Add an aqueous solution of a base (e.g., 40% KOH) to the mixture and continue refluxing for 4-12 hours, monitoring the reaction by TLC.[8]

  • After cooling, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

This protocol provides a general method for the synthesis of a hydroxyphenyl-substituted isoxazole via a 1,3-dipolar cycloaddition.

  • In-situ Generation of Nitrile Oxide:

    • Dissolve the corresponding hydroxyphenyl aldoxime (1.0 eq.) and the alkyne (1.2 eq.) in a suitable solvent (e.g., acetonitrile, DMF).

    • Cool the solution to 0 °C.

    • Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide in DMF) to the reaction mixture.

  • Cycloaddition:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Desired Reaction vs. Side Reaction in 1,3-Dipolar Cycloaddition

G cluster_main Desired Pathway: 1,3-Dipolar Cycloaddition cluster_side Side Reaction: Dimerization Start Hydroxyphenyl Aldoxime + Alkyne NitrileOxide In-situ Generation of Nitrile Oxide Start->NitrileOxide Oxidant (e.g., NCS) Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition NitrileOxide_side Nitrile Oxide Product Hydroxyphenyl-Substituted Isoxazole Cycloaddition->Product Alkyne_node Alkyne Alkyne_node->Cycloaddition Dimerization Dimerization NitrileOxide_side->Dimerization Furoxan Furoxan Byproduct Dimerization->Furoxan

Caption: Desired cycloaddition versus the competing dimerization side reaction.

Troubleshooting Logic Flow for Low Yield

G Start Low Yield of Hydroxyphenyl-Isoxazole CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckIntermediate Assess Intermediate Stability/Generation Start->CheckIntermediate PurifySM Purify Starting Materials CheckPurity->PurifySM Impure VaryTemp Vary Temperature CheckConditions->VaryTemp ChangeSolvent Change Solvent CheckConditions->ChangeSolvent AdjustpH Adjust pH/Base CheckConditions->AdjustpH OptimizeOxidant Optimize Oxidant/ Generation Rate CheckIntermediate->OptimizeOxidant Inefficient Generation or Dimerization Successful Improved Yield PurifySM->Successful VaryTemp->Successful ChangeSolvent->Successful AdjustpH->Successful OptimizeOxidant->Successful

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.
  • ResearchGate. Scheme 57: PhI(OAc)
  • Der Pharma Chemica.
  • Benchchem. Technical Support Center: Synthesis of Substituted Isoxazoles.
  • PubMed. Interesting Behavior of Alpha,beta-Unsaturated Oximes in Intramolecular [4 + 2] Cycloaddition Reactions.
  • Wikipedia. 1,3-Dipolar cycloaddition.
  • ACS Publications. Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
  • Organic Chemistry Portal. Isoxazole synthesis.
  • ResearchGate.
  • NIH.
  • MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
  • Semantic Scholar. Interesting Behavior of α,β‐Unsaturated Oximes in Intramolecular [4 + 2] Cycloaddition Reactions.
  • PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • PubMed Central.
  • CDN. 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr.
  • Taylor & Francis. Isoxazole – Knowledge and References.
  • Benchchem. Troubleshooting regioselectivity in isoxazole synthesis.
  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.

Sources

Technical Support Center: Scale-up Synthesis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling the synthesis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. We will delve into common challenges, provide actionable troubleshooting advice, and outline best practices to ensure a robust and reproducible process. The synthesis, while straightforward on a lab scale, presents unique hurdles related to reaction control, impurity profiles, and product isolation as the batch size increases.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific, common problems encountered during the scale-up of this synthesis. The primary route discussed involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from 2-hydroxybenzaldehyde oxime) with an acrylate ester, followed by saponification.

Q1: My overall yield has dropped dramatically from 85% at the 1g scale to less than 50% at the 100g scale. What are the likely causes?

A1: A significant drop in yield upon scale-up is a multifaceted issue, often stemming from challenges in maintaining optimal reaction conditions in a larger volume. The primary culprits are typically related to thermal management, mixing efficiency, and the kinetics of competing side reactions.

  • Thermal Management: The in situ generation of nitrile oxides and the subsequent cycloaddition reaction are often exothermic. A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation to the surroundings. In a large reactor, this ratio decreases dramatically, making it harder to remove heat. The resulting increase in internal temperature can accelerate side reactions, such as the dimerization of the nitrile oxide intermediate.

  • Mixing Efficiency: Inadequate mixing in a large vessel can create localized "hot spots" or areas of high reagent concentration. This is particularly detrimental during the in situ generation of the nitrile oxide, where a slow, controlled addition of a base or oxidant is used. Poor mixing leads to a high local concentration of the nitrile oxide, strongly favoring its dimerization to a furoxan byproduct over the desired cycloaddition with the acrylate.[1][2]

  • Addition Rates: The rate of addition for the reagent that generates the nitrile oxide (e.g., triethylamine or an oxidizing agent like Chloramine-T) is critical.[3] What works as a "rapid addition" in a small flask can be disastrous at scale. The addition rate must be carefully controlled and scaled proportionally to the reactor's heat transfer capacity to keep the internal temperature within the optimal range.

Q2: I'm observing a significant, difficult-to-remove impurity. Mass spectrometry suggests it's a dimer of my nitrile oxide intermediate. How can I minimize its formation?

A2: The formation of a furoxan (1,2,5-oxadiazole-2-oxide) via nitrile oxide dimerization is the most common side reaction in this synthesis.[1][2][4] This side reaction becomes more prominent at higher concentrations and temperatures.

Strategies to Minimize Dimerization:

  • In Situ Generation is Key: Never pre-form and isolate the nitrile oxide. It should always be generated in situ in the presence of the dipolarophile (the acrylate ester).[1][4]

  • Control Reagent Concentration: Ensure the dipolarophile is present in a slight excess. The goal is to have an acrylate molecule readily available to "trap" the nitrile oxide as soon as it is formed.

  • Slow Addition Protocol: The precursor for the nitrile oxide (or the activating reagent) should be added slowly and sub-surface to the well-agitated solution of the dipolarophile. This maintains a low steady-state concentration of the highly reactive nitrile oxide, favoring the bimolecular reaction with the acrylate over the dimerization reaction.

  • Temperature Control: Maintain the optimal reaction temperature. Lowering the temperature can sometimes slow the rate of dimerization more than the rate of cycloaddition, improving the product-to-byproduct ratio. This must be balanced against the overall reaction time.

Process Workflow & Troubleshooting Logic

The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting common scale-up issues.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Saponification A 2-Hydroxybenzaldehyde D 2-Hydroxybenzaldehyde Oxime A->D B Hydroxylamine HCl B->D C Base (e.g., Pyridine) C->D G Ester Intermediate D->G E Acrylate Ester E->G F Base (e.g., Et3N) F->G J Final Product G->J H Base (e.g., NaOH) H->J I Acid Workup (e.g., HCl) I->J

Caption: General Synthetic Workflow.

G Start Low Yield at Scale? Impurity Major Impurity Observed? Start->Impurity Yes Kinetics Reaction Stalled? Start->Kinetics No Impurity_Check Impurity is Furoxan Dimer? Impurity->Impurity_Check Isolation Product Oiling Out? Kinetics->Isolation Kinetics_Check Poor Mixing or Temp Control? Kinetics->Kinetics_Check Isolation_Check Purification Issue Isolation->Isolation_Check Action_Dimer Action_Dimer Impurity_Check->Action_Dimer Decrease Temp Slow Addition Rate Increase Mixing Action_Other Action_Other Impurity_Check->Action_Other Characterize Impurity Re-evaluate Route Action_Purify Action_Purify Isolation_Check->Action_Purify Screen Crystallization Solvents Use Anti-Solvent Consider Salt Formation Action_Kinetics Action_Kinetics Kinetics_Check->Action_Kinetics Increase Agitation Verify Thermocouple Check Reagent Purity

Caption: Troubleshooting Decision Tree for Low Yields.

Q3: The final carboxylic acid product is a sticky gum that is very difficult to handle and purify by crystallization. What are my options?

A3: The combination of a carboxylic acid, a phenolic hydroxyl group, and the isoxazoline ring makes the target molecule quite polar and prone to strong intermolecular hydrogen bonding. This can inhibit crystallization and lead to the formation of oils or amorphous solids.

Purification Strategies for Polar Carboxylic Acids:

  • Acid-Base Extraction: This is a powerful technique for removing neutral or basic impurities.[5][6] Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and extract it into an aqueous base (e.g., sodium bicarbonate solution). The organic impurities will remain in the organic layer. The aqueous layer, containing the sodium salt of your product, can then be washed with fresh solvent, and the product is re-precipitated by careful acidification with an acid like HCl.

  • Systematic Crystallization Screening: Do not assume the solvent system used at the lab scale will work for a larger, potentially less pure batch. Screen a variety of solvents with different polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures.

  • Anti-Solvent Crystallization: Dissolve the crude product in a minimum amount of a good solvent (e.g., ethanol), and then slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., heptane or water) until turbidity is observed. This can often induce crystallization.

  • Salt Formation: If the free acid is difficult to crystallize, consider forming a stable, crystalline salt with a suitable base (e.g., dicyclohexylamine or sodium). The salt can be isolated and purified by recrystallization, and the free acid can be regenerated in a final step if required.

  • Chromatography: While not ideal for large-scale manufacturing, preparative reversed-phase chromatography (using C18 silica) can be an effective, albeit expensive, method for purifying highly polar compounds.[7] It is often used as a last resort or for producing high-purity reference material.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) I need to control during the cycloaddition step?

A1: The critical parameters for the 1,3-dipolar cycloaddition are:

  • Temperature: Must be tightly controlled to balance reaction rate with minimizing side reactions.

  • Reagent Stoichiometry: The ratio of the oxime, acrylate ester, and base must be optimized.

  • Addition Rate: The rate of base addition directly controls the rate of nitrile oxide formation and heat generation.

  • Agitation/Mixing Speed: Crucial for ensuring homogeneity and efficient heat transfer.

Q2: Which analytical techniques are recommended for in-process control (IPC)?

A2:

  • Thin Layer Chromatography (TLC): Excellent for quick qualitative checks of reaction completion. For this polar carboxylic acid, streaking on silica gel is common. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can often resolve this issue by ensuring the compound remains protonated.[6]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately track the consumption of starting materials and the formation of the product and key byproducts (like the furoxan dimer). A reversed-phase C18 column is typically suitable.

  • Proton NMR (¹H NMR): Can be used to check reaction conversion on crude samples by monitoring the disappearance of starting material signals and the appearance of characteristic product peaks.

Q3: Are there any major safety concerns I should be aware of for scale-up?

A3: Yes.

  • Hydroxylamine: Hydroxylamine and its salts can be thermal and shock-sensitive, particularly when dry. Always handle with appropriate personal protective equipment and follow established safety protocols.

  • Exothermic Reactions: As discussed, the nitrile oxide generation and cycloaddition can release significant heat. A formal process safety review, including reaction calorimetry, is highly recommended before attempting a large-scale reaction to understand the thermal risks and ensure adequate cooling capacity is available.

  • Solvent Handling: Standard precautions for handling large volumes of flammable organic solvents apply. Ensure proper grounding and ventilation.

Scale-Up Parameter Comparison

The following table provides a conceptual comparison of key parameters when moving from a lab scale to a pilot scale. Actual values must be determined experimentally.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Rationale for Change
Reactor Type Round-bottom flaskJacketed glass or stainless steel reactorRequired for precise temperature control and containment.
Agitation Magnetic stir barOverhead mechanical stirrer (impeller, turbine)Necessary for effective mixing in large, viscous volumes.
Base Addition Time 10-30 minutes2-6 hoursSlower addition is critical to control the exotherm and minimize side reactions due to the reduced surface-area-to-volume ratio.[8]
Temp. Control Oil bath / Ice bathCirculating thermal fluid in reactor jacketProvides precise and uniform heating/cooling.
Work-up Separatory funnelReactor-based liquid-liquid extractionAvoids manual handling of large, heavy glassware.
Isolation Rotary evaporator, filtrationFiltration (Nutsche filter), centrifugationEfficient methods for isolating large quantities of solid product.

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [Link]

  • Process for the purification of carboxylic acids.
  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Synthesis of Isoxazolines from Nitroalkanes via a [4+1]‐Annulation Strategy. ResearchGate. [Link]

  • Preparation method of chalcone oxime compound and application of the same as novel immunosuppressant.
  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. [Link]

  • Effect of hydroxylamine hydrochloride on chalcones However, the... ResearchGate. [Link]

  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. MDPI. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. ResearchGate. [Link]

  • Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Digital Repository. [Link]

  • Biological activity of new heterocyclic compounds derived from chalcone. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. PMC - NIH. [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. NIH. [Link]

  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. [Link]

  • Isoxazolines from Nitro Compounds: Synthesis and Applications. ResearchGate. [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. IJPCBS. [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Publications. [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

Sources

Technical Support Center: Analytical Method Development for 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals working on 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. The presence of impurities, whether from synthesis or degradation, can significantly impact the quality, safety, and efficacy of a pharmaceutical product.[1][2] Therefore, a robust, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity.

This document provides a structured, in-depth guide in a question-and-answer format to address the specific challenges you may encounter. We will move from foundational questions to detailed troubleshooting and validated protocols, grounding our advice in established scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to orient your method development strategy.

Q1: I'm starting my project. What is the overall strategy for developing an analytical method for this compound and its impurities?

A1: A systematic approach is crucial. Your strategy should be built on understanding the molecule's properties and potential liabilities. The goal is to develop a stability-indicating method, one that can separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products.

Here is a high-level workflow:

Method_Development_Workflow cluster_0 Phase 1: Characterization & Planning cluster_1 Phase 2: Method Development & Stress Testing cluster_2 Phase 3: Validation & Implementation A Analyte Characterization (pKa, logP, solubility, UV spectra) B Impurity Prediction (Synthesis route analysis) A->B C Initial Method Scouting (Column, Mobile Phase, Detector) B->C D Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) C->D E HPLC Method Optimization (Gradient, pH, Temperature) D->E F Peak Purity & Impurity ID (LC-MS, PDA) E->F G Method Validation (ICH Q2(R1)) F->G H Routine Analysis & Stability Testing G->H

Caption: High-level workflow for analytical method development.

Q2: What are the likely impurities I should be looking for?

A2: Impurities can be broadly classified into three categories:

  • Process-Related Impurities: These originate from the manufacturing process. Given the structure, potential impurities include unreacted starting materials (e.g., a substituted salicylaldehyde oxime and an acrylic acid derivative), intermediates, and by-products from side reactions. The synthesis of isoxazoles often involves cycloaddition reactions, which can sometimes lead to regioisomeric by-products.[3][4]

  • Degradation Products: These form during storage or upon exposure to stress conditions. The ester-like linkage within the isoxazole ring and the carboxylic acid and phenolic groups are potential sites for degradation.

  • Residual Solvents: These should be controlled according to ICH Q3C guidelines.

A summary of potential non-solvent impurities is provided below.

Table 1: Potential Impurities and Their Origin
Impurity Type Potential Origin/Structure
Process-RelatedUnreacted starting materials, synthetic intermediates, regioisomers.
Degradation (Hydrolytic)Ring-opening of the dihydroisoxazole moiety under strong acid or base conditions.
Degradation (Oxidative)Oxidation of the phenolic hydroxyl group, potentially leading to colored degradants.
Degradation (Photolytic)The N-O bond in isoxazoles can be susceptible to cleavage under UV irradiation.[3]

Q3: Which HPLC column and initial conditions are a good starting point?

A3: A reversed-phase C18 column is the workhorse for this type of analysis and an excellent starting point. The molecule contains both polar (carboxylic acid, hydroxyl) and non-polar (phenyl, isoxazole ring) moieties.

Starting Point Protocol:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0). This is critical to suppress the ionization of the carboxylic acid group, ensuring good retention and peak shape.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV detection. Scan the UV spectrum of your compound first (e.g., 200-400 nm). The phenyl ring suggests strong absorbance between 210-280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

This setup provides a robust baseline from which you can optimize separation.

Q4: How do I identify an unknown peak in my chromatogram?

A4: The gold standard for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

  • Develop a Volatile Mobile Phase: If your HPLC method uses non-volatile buffers like phosphate, you must first adapt it to a volatile system (e.g., using formic acid or ammonium acetate) for MS compatibility.

  • Obtain Mass Data: Run the sample on an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the unknown peak. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition.

  • Propose a Structure: Based on the accurate mass, fragmentation patterns (from MS/MS analysis), and knowledge of the API's structure and potential reaction pathways (synthesis and degradation), you can propose a structure for the impurity.[7]

  • Confirm Structure: The definitive confirmation requires synthesizing the proposed impurity and demonstrating that it has the same retention time and mass spectrum as the unknown peak in your sample.

Q5: What are the key validation parameters I need to assess according to ICH Q2(R1)?

A5: For an impurity quantification method, the ICH Q2(R1) guideline is the definitive reference.[8][9] You must validate the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is heavily supported by forced degradation studies.[10]

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be suitable.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between labs, not always required).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a direct Q&A format.

Chromatography Issues

Q: My main API peak is showing significant tailing. Why is this happening and how do I fix it?

A: Peak tailing for your compound is most likely due to two factors:

  • Secondary Silanol Interactions: The free silanol groups on the silica backbone of the column can interact with the polar functional groups of your molecule.

  • Insufficient pH Control: If the mobile phase pH is close to the pKa of your carboxylic acid, a mixed population of ionized and non-ionized forms will exist, leading to poor peak shape.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Ensure your mobile phase pH is at least 1.5-2 units below the pKa of the carboxylic acid. A pH of 2.5-3.0 using formic or phosphoric acid is a good target.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize silanol interactions.

  • Consider Mobile Phase Additives: A small amount of a competing base, like triethylamine (TEA), can sometimes help, but this is an older technique and can suppress MS signals. It's better to optimize pH and column choice first.

  • Reduce Sample Overload: Injecting too much sample can cause tailing. Try reducing the injection concentration or volume.

Q: I'm not getting separation between the API and a critical impurity. What are my options?

A: This is a common challenge in method development. A systematic approach to adjusting chromatographic parameters is needed.

Troubleshooting_Separation Start Poor Separation (Resolution < 1.5) Opt1 Modify Gradient Slope (Make shallower) Start->Opt1 Opt2 Change Organic Modifier (Acetonitrile vs. Methanol) Opt1->Opt2 If no improvement Opt3 Adjust pH (Small changes: ±0.2 units) Opt2->Opt3 If no improvement Opt4 Change Column Chemistry (e.g., Phenyl-Hexyl, Cyano) Opt3->Opt4 If no improvement

Caption: Troubleshooting logic for poor peak separation.

  • Modify the Gradient: If you are using a gradient, make the slope shallower around the elution time of the critical pair. This gives the peaks more time to separate.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try a method with methanol, and vice-versa. Their different dipole moments and hydrogen bonding capabilities can alter the elution order and improve resolution.

  • Adjust Mobile Phase pH: Even small changes in pH can alter the ionization state of your analyte and impurities, potentially improving separation. Try adjusting the pH by ±0.2 units.

  • Change Column Stationary Phase: If modifying the mobile phase doesn't work, the interaction with the stationary phase is your next target. Try a column with a different selectivity, such as a Phenyl-Hexyl (good for aromatic compounds) or a Cyano phase.

Forced Degradation Issues

Q: I performed forced degradation under acidic conditions (0.1 M HCl, 60 °C) but see very little degradation of my API. What should I do?

A: If the molecule is stable under initial stress conditions, you need to apply more stringent conditions to achieve the target degradation of 5-20%.[11] Do not assume the compound is completely stable. The goal of forced degradation is to produce degradants to prove your method's specificity.[12]

Actionable Steps:

  • Increase Acid Concentration: Move from 0.1 M HCl to 1.0 M HCl.

  • Increase Temperature: Raise the temperature from 60 °C to 80 °C or higher (reflux).

  • Increase Time: Extend the exposure time from a few hours to 24 or 48 hours.

  • Change the Acid: In rare cases, a different acid like sulfuric acid might induce a different degradation pathway.

Document all attempts. Proving stability under harsh conditions is also a valuable piece of data.

Q: My compound completely disappeared after treatment with 0.1 M NaOH, and the chromatogram is a mess. How do I get meaningful data?

A: This indicates your compound is highly labile to base-catalyzed hydrolysis. The isoxazole ring is likely opening rapidly. You need to dial back the stress conditions significantly.

Actionable Steps:

  • Lower Base Concentration: Try 0.01 M or even 0.001 M NaOH.

  • Lower the Temperature: Perform the study at room temperature or even in an ice bath (0-5 °C).

  • Reduce Time: Take time points very early in the reaction (e.g., 5, 15, 30, and 60 minutes) to catch the formation of the primary degradant before it degrades further.

The goal is to find a condition that yields a clear degradation profile, not complete obliteration of the starting material.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your laboratory work.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.[13]

Table 2: Recommended Forced Degradation Conditions
Stress Condition Reagent/Condition Concentration/Level Time Temperature
Acid HydrolysisHydrochloric Acid (HCl)0.1 M - 1 M2 - 24 hrs60 - 80 °C
Base HydrolysisSodium Hydroxide (NaOH)0.01 M - 0.1 M1 - 8 hrsRoom Temp - 60 °C
OxidationHydrogen Peroxide (H₂O₂)3% - 30%2 - 24 hrsRoom Temp
ThermalDry Heat-24 - 72 hrs80 - 105 °C
PhotolyticUV/Visible LightICH Q1B specified-Ambient

Procedure:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio. For thermal and photolytic studies, use the stock solution directly (solid state should also be tested for thermal/photo).

  • Incubate for the specified time and temperature.

  • At the end of the incubation, neutralize the acidic and basic samples (e.g., with an equimolar amount of base/acid) to halt the reaction.

  • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase as the diluent.

  • Analyze by HPLC with a PDA detector and by LC-MS to identify degradation products.

Protocol 2: HPLC-UV Method for Impurity Profiling

Objective: To separate and quantify impurities in this compound samples.

Table 3: Recommended HPLC Method Parameters
Parameter Condition
Column Waters SunFire C18, 150 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with o-phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time 0: 5% B; Time 20: 70% B; Time 25: 70% B; Time 26: 5% B; Time 30: 5% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 254 nm (or determined optimal wavelength)
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50 v/v)

Rationale for Choices:

  • Phosphate Buffer: Provides excellent pH control for reproducible chromatography.[14]

  • Gradient Elution: Necessary to elute potential impurities that may have a wide range of polarities and to clean the column effectively after each injection.

  • Column Temperature: Elevated temperature (35 °C) can improve peak efficiency and reduce column pressure.

Protocol 3: Method Validation Summary

Objective: To formally validate the developed HPLC method according to ICH Q2(R1) guidelines.[15]

Table 4: Summary of Validation Parameters and Acceptance Criteria
Parameter Experiment Acceptance Criteria
Specificity Analyze blank, API, and stressed samples. Perform peak purity analysis.No interference at the retention time of the API and impurities. Peak purity index > 0.995.
LOD & LOQ Signal-to-Noise ratio (S/N) or standard deviation of the response.S/N for LOD ≥ 3:1. S/N for LOQ ≥ 10:1.
Linearity Analyze 5 concentrations from LOQ to 150% of the impurity specification limit.Correlation coefficient (r²) ≥ 0.998.
Accuracy Spike known amounts of impurities into the sample matrix at 3 levels (e.g., 50%, 100%, 150%).Recovery should be within 98.0% - 102.0%.[16]
Precision Repeatability (n=6 injections). Intermediate Precision (different day/analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness Vary pH (±0.2), column temp (±5°C), flow rate (±0.1 mL/min).Resolution between critical peaks remains > 1.5. RSD of results remains within limits.

References

Sources

Technical Support Center: Enhancing the Solubility of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 712347-85-8). This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. Our goal is to provide you with the foundational knowledge and practical protocols to achieve consistent, soluble, and biologically relevant concentrations for your in vitro and in vivo assays.

The molecular structure of this compound, containing both a strongly acidic carboxylic acid group and a weakly acidic phenolic group alongside a hydrophobic bicyclic core, dictates its complex solubility profile. Understanding these features is paramount to developing a successful solubilization strategy.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the handling and application of this compound.

Question: My compound is insoluble in my aqueous assay buffer. What is my first step?

Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic core. The standard and recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard choice for initial solubilization due to its powerful solvating capacity for a wide range of organic molecules.[1]

Question: I dissolved the compound in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture media or buffer. Why is this happening and how can I fix it?

Answer: This is a classic and very common phenomenon known as "crashing out" or precipitation upon dilution. It occurs because while the compound is soluble in DMSO, it is not soluble in the final aqueous environment you've introduced it to. The DMSO concentration is no longer high enough to keep it in solution.[2] Up to 30-50% of compounds in screening libraries can exhibit this behavior.[2]

Here is a systematic approach to resolving this critical issue:

  • Lower the Stock Concentration: A 10 mM stock in DMSO is standard, but if precipitation occurs, try preparing a 1 mM or 5 mM stock. This reduces the concentration shock upon dilution.

  • Employ Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a two-step serial dilution. First, dilute the DMSO stock into your cell culture medium containing serum (if applicable), as proteins can help stabilize the compound. Then, perform the final dilution to the working concentration.

  • Adjust the pH (Recommended): The most effective strategy for this specific molecule is to leverage its acidic functional groups. By preparing the stock solution in a slightly basic environment, you deprotonate the carboxylic acid (pKa ≈ 2.73) and potentially the phenol, creating a much more water-soluble salt form.[3][4] See Protocol 2 for a detailed method.

  • Consider Co-Solvents: Adding a small amount of a water-miscible organic solvent to your final assay buffer can increase solubility. However, this must be done with extreme care, as co-solvents can have their own biological effects or cytotoxicity.[5][6]

Question: What is the optimal pH for solubilizing this compound?

Answer: The solubility is directly tied to the ionization state of the carboxylic acid and phenolic hydroxyl groups.

  • Below pH ~2.7: The compound is fully protonated and neutral, exhibiting its lowest aqueous solubility.

  • Between pH ~4 and ~8: The carboxylic acid is deprotonated (carboxylate, -COO⁻), making the molecule a mono-anion and significantly increasing its solubility. Most cell culture media are buffered in this range (pH 7.2-7.4), which is advantageous.

  • Above pH ~9-10: The phenolic hydroxyl group will also begin to deprotonate, creating a di-anion and further increasing solubility.

Recommendation: For most biological assays, aiming for a pH between 7.0 and 8.0 is the ideal balance. This ensures the carboxylic acid is ionized for solubility while avoiding the potentially harsh effects of highly alkaline conditions on cells or proteins.[7] Some phenolic compounds can degrade at high pH.[7]

Question: My assay results are highly variable. Could this be a solubility problem?

Answer: Absolutely. Inconsistent results are a hallmark of poor compound solubility. Even if you don't see visible precipitate, microscopic particles or aggregates may be forming. This leads to an effective concentration in the assay that is much lower and more variable than your calculated concentration, causing poor reproducibility. Always visually inspect your solutions against a light source for any signs of turbidity or precipitation before adding them to your assay.

Question: What is the maximum concentration of DMSO I can use in my cell-based assay?

Answer: This is cell-line dependent, but a widely accepted upper limit is 0.5% (v/v) DMSO. Many sensitive cell lines show stress or altered gene expression at concentrations as low as 0.1%.[8][9] It is critical to include a "vehicle control" in your experiments, which contains the same final concentration of DMSO (or other solvents) as your test wells, to account for any solvent-induced effects.[10]

Part 2: Strategic Protocols for Solubility Enhancement

Follow these protocols to systematically achieve a stable and usable solution.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This is the foundational step for all subsequent experiments.

  • Accurate Weighing: Accurately weigh a precise amount of the compound (e.g., 2.07 mg). Use an analytical balance and ensure proper technique.[11]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration. For 2.07 mg of compound (MW = 207.18 g/mol ), adding 1.0 mL of DMSO will yield a 10 mM stock solution.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication (1-5 minutes) can be used to aid the process.[5]

  • Visual Confirmation: Ensure the solution is perfectly clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption by the DMSO.[12] Store at -20°C or -80°C.

Protocol 2: pH-Mediated Solubilization using a Basic Stock

This is often the most successful method for acidic compounds.

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile microcentrifuge tube.

  • Add Base: For each micromole of the compound, add one molar equivalent of a sterile base solution. A 10 mM solution of NaOH is a good starting point. For example, to make 1 mL of a 10 mM stock, you would use 10 µmol of the compound (2.07 mg) and 1 mL of 10 mM NaOH.

  • Dissolution: Vortex thoroughly. The compound should dissolve as it forms the sodium salt. Gentle warming (37°C) can be applied if needed.

  • Neutralization (Optional but Recommended): If desired, you can neutralize the solution by adding one molar equivalent of sterile HCl (e.g., 10 mM HCl). This brings the pH back towards neutral while keeping the salt form of the compound in solution. This is often unnecessary if the stock will be highly diluted into a buffered assay medium.

  • Final Volume: Add sterile water or PBS to reach the final desired volume and concentration.

  • Sterile Filtration: Filter the final stock solution through a 0.22 µm syringe filter to ensure sterility and remove any potential micro-precipitates.

Protocol 3: Using Cyclodextrins for Enhanced Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from water.[13][14] This is an excellent alternative if pH or solvent-based approaches are incompatible with your assay.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HPβCD) is a common and effective choice with low toxicity.[15]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HPβCD in your desired aqueous buffer (e.g., PBS).

  • Add Compound: Add the powdered compound directly to the cyclodextrin solution.

  • Incubate: Vortex the mixture and incubate, shaking or stirring, for 1-24 hours at room temperature or 37°C. This allows time for the inclusion complex to form.

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant. This is your cyclodextrin-solubilized stock solution. The exact concentration should be determined analytically (e.g., by UV-Vis spectroscopy) if precision is required.

Part 3: Data Summaries & Visual Guides

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₉NO₄[4]
Molecular Weight 207.18 g/mol [4]
pKa (Carboxylic Acid) 2.73 ± 0.40[4]
pKa (Phenol, predicted) ~8-10N/A
Table 2: Comparison of Solubilization Strategies
StrategyProsConsBest For
DMSO Stock Simple, fast, powerful solvent for initial dissolution.High potential for precipitation upon aqueous dilution.[16] Potential for cell toxicity.[8]Creating a concentrated primary stock for further formulation.
pH Adjustment Highly effective for this specific molecule. Creates a soluble salt.High pH (>8.5) may affect assay components or compound stability.[7]General purpose cell-based and biochemical assays.
Co-solvents (Ethanol, PEG) Can improve solubility in the final assay solution.May have independent biological or cytotoxic effects.[6] Requires careful validation.Assays where DMSO is problematic and pH cannot be adjusted.
Cyclodextrins Excellent for increasing aqueous solubility.[17] Generally low toxicity.[10]May alter compound bioavailability/potency. Requires incubation.Sensitive cell assays, in vivo formulations.
Diagrams

G cluster_0 Solubility Enhancement Workflow start Compound Insoluble in Aqueous Buffer prep_dmso Prepare 10 mM Stock in 100% DMSO (Protocol 1) start->prep_dmso dilute Dilute to Final Conc. in Assay Medium prep_dmso->dilute check1 Precipitate Forms? dilute->check1 success Proceed with Assay (Include Vehicle Control) check1->success No troubleshoot Troubleshooting Path check1->troubleshoot Yes ph_adjust Use pH Adjustment (Protocol 2) troubleshoot->ph_adjust cyclo Use Cyclodextrins (Protocol 3) troubleshoot->cyclo lower_stock Lower DMSO Stock Concentration (1-5 mM) troubleshoot->lower_stock ph_adjust->dilute cyclo->dilute lower_stock->dilute

Caption: Decision workflow for enhancing compound solubility.

Caption: Relationship between pH, ionization state, and solubility.

References

  • Vertex AI Search. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Accessed January 17, 2026.
  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Accessed January 17, 2026.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Accessed January 17, 2026.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Accessed January 17, 2026.
  • PMC - NIH. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Accessed January 17, 2026.
  • FasterCapital. Best Practices For Stock Solutions. Accessed January 17, 2026.
  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. Accessed January 17, 2026.
  • Bitesize Bio. Top Ten Tips for Making Stock Solutions. Accessed January 17, 2026.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of 13-Dehydroxyindaconitine for Cell Assays. Accessed January 17, 2026.
  • PhytoTech Labs. Preparing Stock Solutions. Accessed January 17, 2026.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Accessed January 17, 2026.
  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Accessed January 17, 2026.
  • Considerations regarding use of solvents in in vitro cell based assays. Accessed January 17, 2026.
  • ResearchGate. Effect of pH on the solubility of phenolic compounds. Accessed January 17, 2026.
  • Wikipedia. Dimethyl sulfoxide. Accessed January 17, 2026.
  • Thermo Fisher Scientific - SG. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Accessed January 17, 2026.
  • ResearchGate. How does pH affect the solubility of phenolic acid?. Accessed January 17, 2026.
  • Rice University. Solutions and dilutions: working with stock solutions. Accessed January 17, 2026.
  • Echemi. 3-(2-hydroxyphenyl)
  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Accessed January 17, 2026.
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Accessed January 17, 2026.
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Accessed January 17, 2026.
  • ResearchGate. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Accessed January 17, 2026.
  • Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks?. Accessed January 17, 2026.
  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Accessed January 17, 2026.
  • MDPI. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Accessed January 17, 2026.
  • PubMed. Compound precipitation in high-concentration DMSO solutions. Accessed January 17, 2026.
  • ProQuest. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. Accessed January 17, 2026.
  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Accessed January 17, 2026.
  • Vulcanchem. 5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid. Accessed January 17, 2026.
  • PubMed. Effect of pH on the stability of plant phenolic compounds. Accessed January 17, 2026.

Sources

Validation & Comparative

A Comparative Guide to NAMPT Inhibitors: Evaluating Biological Activity from Established Compounds to Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical node in tumor cell metabolism and survival. As the rate-limiting enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis, NAMPT's role in maintaining cellular energy homeostasis is particularly exploited by cancer cells with high metabolic demands.[1][2] This dependency has spurred the development of a class of therapeutics aimed at inhibiting NAMPT, thereby depleting the cellular NAD+ pool and triggering a cascade of events leading to cancer cell death.[3]

This guide provides a comparative analysis of the biological activity of various NAMPT inhibitors. While the initial focus was on 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a thorough review of publicly available scientific literature and databases reveals a notable absence of specific data on its activity as a NAMPT inhibitor. However, the broader class of dihydro-isoxazole derivatives has been identified as a novel chemical series with potential against this target.[1][4] We will therefore broaden our scope to a detailed comparison of well-characterized NAMPT inhibitors, including the pioneering compounds FK866 and GMX1778, alongside newer generation inhibitors, providing a comprehensive overview for researchers in the field.

The Central Role of NAMPT in Cancer Metabolism

NAMPT is a pivotal enzyme that converts nicotinamide (NAM) into nicotinamide mononucleotide (NMN), a key precursor of NAD+.[3][5] NAD+ is an essential coenzyme for a vast array of cellular processes, including redox reactions in energy metabolism, DNA repair mediated by PARPs, and the activity of sirtuins which are involved in gene regulation and cellular stress responses.[2][6] Cancer cells, with their rapid proliferation and high metabolic turnover, are exquisitely dependent on a constant supply of NAD+, making the NAMPT-mediated salvage pathway a critical lifeline.[7] Inhibition of NAMPT disrupts this pathway, leading to a dramatic decrease in intracellular NAD+ levels, subsequent ATP depletion, metabolic stress, and ultimately, apoptotic or necrotic cell death.[2][3]

NAMPT_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Effects cluster_2 NAMPT Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD_depletion NAD+ Depletion NAMPT->NAD_depletion NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARP (DNA Repair) NAD->PARP Sirtuins Sirtuins (Gene Regulation) NAD->Sirtuins Redox Redox Reactions (Metabolism) NAD->Redox Inhibitor NAMPT Inhibitor Inhibitor->NAMPT ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Apoptosis Apoptosis/Necrosis ATP_depletion->Apoptosis

Caption: The NAMPT-mediated NAD+ salvage pathway and the mechanism of its inhibition.

Comparative Analysis of Key NAMPT Inhibitors

While data on this compound is not available, a comparison of well-studied NAMPT inhibitors provides valuable insights into the structure-activity relationships and therapeutic potential of targeting this enzyme.

CompoundChemical ClassIC₅₀/KᵢMechanism of ActionKey CharacteristicsClinical Status
FK866 (APO866) Pyridine derivativeKᵢ = 0.3-0.4 nM[8][9][10][11]Non-competitive inhibitorFirst-in-class, potent, induces apoptosis and autophagy.[9][10]Phase I/II trials (development largely halted due to toxicity)[5][7]
GMX1778 (CHS-828) Pyridyl cyanoguanidineIC₅₀ < 25 nM[12]Competitive inhibitor[12]Prodrug GMX1777 enhances solubility and bioavailability.[13]Phase I trials (development faced challenges)[5]
OT-82 Not specified in resultsIC₅₀ = 2.89 ± 0.47 nM (hematopoietic malignancies)Induces NAD and ATP depletion, leading to apoptosis.Shows greater potency against hematopoietic malignancies.Phase I clinical trials
KPT-9274 4-amino-3-vinylpyridineIC₅₀ = 120 nMDual inhibitor of NAMPT and PAK4.[7]Dual targeting may offer synergistic antitumor effects.Phase I clinical trials[7]
AU-4869 Dihydro-isoxazole derivativeData not availableNAMPT inhibitorNovel chemical series with potent cross-species activity.[4]Preclinical development[4]

Experimental Protocols for Evaluating NAMPT Inhibitors

The characterization of novel NAMPT inhibitors relies on a series of robust in vitro and cell-based assays. The following protocols provide a framework for these evaluations.

In Vitro NAMPT Enzymatic Assay

This assay directly measures the enzymatic activity of NAMPT and the inhibitory potential of a test compound. A common method is a coupled-enzyme assay that results in a fluorescent readout.

Principle:

  • NAMPT converts Nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to Nicotinamide Mononucleotide (NMN).

  • NMN is then converted to NAD+ by NMNAT (Nicotinamide Mononucleotide Adenylyltransferase).

  • The generated NAD+ is used by alcohol dehydrogenase (ADH) to reduce a substrate, producing a fluorescent product (e.g., NADH).

Enzymatic_Assay_Workflow cluster_0 Reaction Components cluster_1 Assay Procedure Enzyme Recombinant NAMPT Incubation Incubate at 37°C Enzyme->Incubation Substrates NAM, PRPP, ATP Substrates->Incubation Coupling_Enzymes NMNAT, ADH Coupling_Enzymes->Incubation Test_Compound Test Inhibitor Test_Compound->Incubation Measurement Measure Fluorescence (Ex/Em) Incubation->Measurement Analysis Calculate IC₅₀ Measurement->Analysis

Caption: Workflow for an in vitro coupled NAMPT enzymatic assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer: Typically a HEPES or Tris-based buffer (pH 7.5-8.0) containing MgCl₂.

    • Recombinant human NAMPT enzyme.

    • Substrates: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP.

    • Coupling Enzymes: NMNAT and Alcohol Dehydrogenase (ADH).

    • ADH Substrate: Ethanol.

    • Test Compound: Serially diluted in DMSO.

  • Assay Setup (96-well plate):

    • Add assay buffer to all wells.

    • Add the test compound at various concentrations.

    • Add a mixture of NAMPT, NMNAT, and ADH enzymes.

    • Pre-incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction:

    • Add a mixture of NAM, PRPP, ATP, and ethanol to all wells to start the reaction.

  • Data Acquisition:

    • Immediately begin reading the fluorescence (e.g., Ex: 340 nm, Em: 460 nm for NADH) in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Determine the reaction rate (slope of the fluorescence curve).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Viability and NAD+ Depletion Assays

These assays assess the functional consequences of NAMPT inhibition in a cellular context.

Cell Viability Assay:

Principle: Measures the number of viable cells after treatment with the NAMPT inhibitor. Common methods include assays based on metabolic activity (e.g., resazurin reduction like CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the NAMPT inhibitor for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add the viability reagent (e.g., CellTiter-Blue) and incubate as per the manufacturer's instructions.

    • Read the fluorescence or luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to untreated control cells and calculate the percentage of viability.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Intracellular NAD+ Measurement:

Principle: Quantifies the level of intracellular NAD+ following inhibitor treatment to confirm the on-target effect. This can be done using commercially available luminescent or colorimetric kits or by LC-MS.

Step-by-Step Methodology (using a commercial kit):

  • Cell Treatment:

    • Treat cells with the NAMPT inhibitor for a shorter duration (e.g., 24-48 hours) sufficient to observe NAD+ depletion.

  • Cell Lysis:

    • Lyse the cells according to the kit's protocol to extract NAD+.

  • NAD+ Quantification:

    • Perform the enzymatic cycling reaction provided in the kit, which generates a product that can be measured by absorbance or luminescence.

  • Data Analysis:

    • Normalize the NAD+ levels to the total protein concentration in each sample.

    • Compare the NAD+ levels in treated cells to those in untreated controls.

Concluding Remarks

The inhibition of NAMPT remains a compelling strategy in oncology due to the pronounced reliance of many tumors on the NAD+ salvage pathway. While the biological activity of this compound as a NAMPT inhibitor is yet to be publicly detailed, the exploration of the dihydro-isoxazole scaffold suggests a continuing interest in novel chemical entities targeting this enzyme.[4] The well-characterized inhibitors such as FK866 and GMX1778 have laid a crucial foundation, and the ongoing clinical evaluation of next-generation compounds like OT-82 and KPT-9274 underscores the therapeutic potential of this approach.[5][7] The continued development of potent and selective NAMPT inhibitors, coupled with a deeper understanding of their on-target and off-target effects, will be instrumental in realizing their full clinical utility.

References

Sources

A Comparative Guide to the Anticancer Efficacy of Hydroxyphenyl Isoxazoles and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncology research. Isoxazole derivatives, a versatile class of heterocyclic compounds, have recently gained significant attention for their potent anticancer properties.[1] This guide provides a comprehensive comparison of the anticancer efficacy of emerging hydroxyphenyl isoxazole compounds against established chemotherapeutic drugs, namely Doxorubicin and Cisplatin. We delve into their distinct mechanisms of action, present comparative cytotoxicity data, and provide detailed, field-proven experimental protocols for researchers to validate and expand upon these findings. This document is intended for drug development professionals, cancer biologists, and medicinal chemists seeking to understand the therapeutic potential of this promising new class of molecules.

Introduction: The Case for Novel Anticancer Scaffolds

The clinical utility of conventional chemotherapeutics is often hampered by severe side effects and the development of drug resistance.[1] This necessitates the discovery of new chemical entities that can overcome these limitations. Heterocyclic compounds are a rich source of biologically active molecules, with the isoxazole ring serving as a key pharmacophore in several clinically approved drugs.[1] Hydroxyphenyl isoxazoles, in particular, have demonstrated significant potential, exhibiting a range of anticancer activities through diverse mechanisms such as the induction of apoptosis, inhibition of crucial cellular enzymes, and disruption of tubulin polymerization.[1][2] This guide aims to contextualize their performance by directly comparing their in vitro efficacy with that of Doxorubicin and Cisplatin, two of the most widely used anticancer drugs for decades.[3][4][5]

Mechanisms of Action: A Tale of Two Strategies

The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. While traditional drugs often target fundamental cellular processes non-selectively, newer compounds may offer more targeted approaches.

Hydroxyphenyl Isoxazoles: A Multi-Pronged Attack

The anticancer effects of hydroxyphenyl isoxazoles are not attributed to a single, universal mechanism but rather a range of activities that can vary between specific analogues. Key mechanisms reported in the literature include:

  • Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell survival, such as acetyl-CoA carboxylase (ACC) and topoisomerase.[1][6] ACC is vital for fatty acid synthesis, a process often upregulated in cancer cells to support rapid proliferation.

  • Apoptosis Induction: Many isoxazole compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[1][2][7] This is often achieved by disrupting mitochondrial membrane potential or activating caspase signaling cascades.

  • Cell Cycle Arrest: These compounds can halt the cell division cycle, typically at the G1 or G2/M phase, preventing cancer cells from replicating.[8]

The following diagram illustrates a generalized pathway by which a hydroxyphenyl isoxazole derivative might induce apoptosis through enzyme inhibition.

MOA cluster_drug Cellular Environment cluster_pathway Downstream Effects Drug Hydroxyphenyl Isoxazole Target Key Enzyme (e.g., ACC, Topoisomerase) Drug->Target Inhibition Pathway_Block Metabolic or Replicative Stress Target->Pathway_Block Disruption Cell_Cycle Cell Cycle Arrest Pathway_Block->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Generalized mechanism of action for a hydroxyphenyl isoxazole.

Doxorubicin and Cisplatin: The Gold Standards
  • Doxorubicin: A member of the anthracycline class, Doxorubicin's primary mechanism involves intercalating into DNA, thereby inhibiting topoisomerase II and preventing the replication and repair of cancer cell DNA.[9]

  • Cisplatin: This platinum-based drug forms covalent cross-links with the purine bases of DNA, creating adducts that interfere with DNA repair mechanisms, ultimately triggering apoptosis.

Comparative In Vitro Efficacy: A Quantitative Analysis

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound.[5] It represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. The table below summarizes published IC50 values for representative hydroxyphenyl isoxazoles and standard drugs against common human cancer cell lines.

Compound/DrugCell LineCancer TypeReported IC50 (µM)Reference(s)
Hydroxyphenyl Isoxazoles
Compound 6l¹A549Lung0.22[6]
Compound 6l¹HepG2Liver0.26[6]
Phenyl-isoxazole-carboxamide²MCF-7Breast4.56[10]
Phenyl-isoxazole-carboxamide³HeLaCervical0.91[10]
Standard Drugs
DoxorubicinMCF-7Breast~0.4 - 2.5[11][12]
DoxorubicinA549Lung0.61 (monolayer)[13]
CisplatinA549Lung~6.1 - 16.5[13][14][15]

¹A 4-phenoxy-phenyl isoxazole derivative. ²Compound 130 from Hawash et al. ³Compound 129 from Hawash et al.

Experimental Protocols for Efficacy Assessment

To ensure reproducibility and scientific rigor, we provide the following detailed protocols. These are not merely recipes but self-validating systems; the inclusion of positive, negative, and vehicle controls is non-negotiable for generating trustworthy data.

Protocol 1: In Vitro Cytotoxicity via Sulforhodamine B (SRB) Assay

Causality: The SRB assay is chosen for its robustness and independence from cellular metabolic activity, which can be a confounding factor in tetrazolium-based assays like MTT.[9][16] It quantifies cell density based on the measurement of total cellular protein content, providing a stable and reliable endpoint.[9][17][18][19]

SRB_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate for 24h (Allow cell attachment) A->B C 3. Add Drug Dilutions (Isoxazoles & Standard Drugs) B->C D 4. Incubate for 48-72h C->D E 5. Fix Cells (Cold 10% Trichloroacetic Acid) D->E F 6. Stain with SRB Dye (0.4% SRB in 1% Acetic Acid) E->F G 7. Wash & Dry Plate F->G H 8. Solubilize Dye (10 mM Tris Base) G->H I 9. Read Absorbance (510 nm) H->I

Caption: Standard workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of hydroxyphenyl isoxazoles and standard drugs (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only controls (e.g., DMSO diluted to the highest concentration used) and medium-only controls (blank).

  • Incubation: Incubate the plate for the desired exposure time, typically 48 to 72 hours.

  • Cell Fixation: Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C. This fixes the cells and precipitates total protein.[18]

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and unbound dye.[9] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[9]

  • Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.[9]

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[21][22] It relies on the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis, which is detected by fluorescently-labeled Annexin V.[22][23] Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membrane integrity, thus identifying late apoptotic or necrotic cells.[22]

Apoptosis_Workflow A 1. Treat Cells with Compound (e.g., at IC50 concentration for 24h) B 2. Harvest Cells (Including supernatant for floating cells) A->B C 3. Wash with Cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate in the Dark (15-20 min) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Cell Populations (Live, Apoptotic, Necrotic) G->H

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the hydroxyphenyl isoxazole or standard drug at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).[21]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the culture flask to ensure apoptotic bodies are not discarded.[21][23]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at approximately 300 x g for 5 minutes.[23]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically containing 10 mM Hepes, 140 mM NaCl, and 2.5 mM CaCl₂) to a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution. Gently mix.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and gates.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Causality: This method quantifies the DNA content within a cell population, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24] Treatment with an effective anticancer agent often results in the accumulation of cells in a specific phase, indicating cell cycle arrest. PI is a stoichiometric dye that binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[24][25]

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Steps 1 & 2).

  • Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[26][27][28] Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[25][26]

  • Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[26][27]

  • RNase Treatment: To ensure PI only stains DNA, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at room temperature.[24][27] This step is critical as PI can also bind to double-stranded RNA.[25]

  • PI Staining: Add PI staining solution (e.g., final concentration of 50 µg/mL) to the cell suspension.[27]

  • Analysis: Analyze the samples by flow cytometry. Acquire data on a linear scale and use a doublet discrimination gate (e.g., Area vs. Height) to exclude cell clumps from the analysis.[26][27]

  • Data Interpretation: Generate a histogram of PI fluorescence intensity. The first peak represents cells in the G0/G1 phase (2N DNA content), the area between the peaks represents cells in the S phase (synthesizing DNA), and the second, higher peak represents cells in the G2/M phase (4N DNA content).

Discussion and Future Directions

The comparative data strongly suggests that hydroxyphenyl isoxazoles represent a promising avenue for anticancer drug discovery. Select compounds have demonstrated superior in vitro potency compared to well-established drugs like Doxorubicin and Cisplatin. Their diverse mechanisms of action may offer advantages in overcoming resistance pathways that plague conventional therapies.

The next logical steps for researchers in this field are clear. Promising lead compounds must be advanced into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. Furthermore, synergistic studies combining hydroxyphenyl isoxazoles with existing chemotherapies could reveal new, more effective treatment regimens. The detailed protocols provided herein serve as a robust framework for conducting these critical next-stage evaluations.

References

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • PubMed.
  • University of Rochester Medical Center. DNA Cell Cycle Analysis with PI.
  • UCL. Cell Cycle Analysis by Propidium Iodide Staining.
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Benchchem. Application Notes and Protocols for Apoptosis Assay with 3'-Methylflavokawin using Flow Cytometry.
  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Spandidos Publications. Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells.
  • AACR Publications. Abstract 312: Multicellular spheroids of A549 cells: A clinically relevant model of lung cancer.
  • Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • Abcam. MTT assay protocol.
  • PMC.
  • ATCC.
  • ResearchGate.
  • ResearchGate.
  • Benchchem. Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • PMC. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer.
  • NIH. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker.
  • Indonesian Journal of Cancer Chemoprevention.
  • Boster Bio.
  • PMC. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system.
  • Canvax. SRB Cytotoxicity Assay.
  • Creative Bioarray. Sulforhodamine B (SRB) Assay.
  • Journal of Research in Medical and Dental Science. Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines.
  • Scholars Middle East Publishers. Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay.
  • Nature Protocols. Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • NIH.
  • NIH. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • NIH. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.
  • PMC. Advances in isoxazole chemistry and their role in drug discovery.
  • World Journal of Pharmaceutical Research. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • PMC. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • SpringerLink.
  • Anticancer Research. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • In Vivo.
  • National Cancer Institute. The NCI-60 screen and COMPARE algorithm as described by the original developers.
  • ResearchGate. Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • ChemicalBook.
  • ResearchGate.
  • PMC.
  • PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
  • ResearchGate. Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol.

Sources

Validating 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid as a Novel Antimicrobial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical scaffolds that can be developed into effective therapeutics. One such scaffold of interest is the isoxazole ring system, a five-membered heterocycle known for its diverse biological activities. This guide provides a comprehensive framework for the validation of a specific derivative, 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid , as a potential antimicrobial agent.

This document is structured to guide researchers through a logical, evidence-based process of validation. Given the nascent stage of research on this particular compound, we will establish a scientifically rigorous pathway for its evaluation. This involves comparing its potential efficacy against established, clinically relevant antibiotics, and is grounded in standardized methodologies to ensure data integrity and reproducibility.

Compound Profile: this compound

Before delving into biological evaluation, it is crucial to understand the physicochemical properties of the molecule .

  • Chemical Structure:

    • Molecular Formula: C₁₀H₉NO₄[1]

    • Molecular Weight: 207.18 g/mol [1]

    • CAS Number: 712347-85-8[1]

  • Rationale for Investigation: The isoxazole moiety is a component of several FDA-approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib.[2] The presence of this scaffold, combined with a hydroxyphenyl group—a known pharmacophore with antimicrobial properties—provides a strong rationale for investigating its antimicrobial potential.[2][3] Isoxazole derivatives have demonstrated efficacy against a diverse array of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3]

The Validation Workflow: A Strategic Approach

The validation of a novel antimicrobial agent is a multi-step process that moves from broad screening to more specific characterization. This workflow ensures that resources are directed towards the most promising candidates.

Antimicrobial_Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Spectrum cluster_2 Phase 3: Safety & Mechanism cluster_3 Phase 4: Preclinical Development A Compound Synthesis & Characterization B Minimum Inhibitory Concentration (MIC) Assay (Broad Panel) A->B Purity >95% C Minimum Bactericidal Concentration (MBC) Assay B->C MIC ≤ 16 µg/mL D Time-Kill Kinetic Assay C->D E In Vitro Cytotoxicity Assay (e.g., on HEK293 cells) D->E F Mechanism of Action Studies (e.g., Membrane Permeability, DNA Gyrase Inhibition) D->F G In Vivo Efficacy (Animal Models) E->G High Selectivity Index H Lead Optimization F->H

Caption: A generalized workflow for the validation of a novel antimicrobial compound.

Comparative Efficacy Evaluation: Benchmarking Against the Gold Standard

A critical component of validating a new antimicrobial agent is to benchmark its in vitro activity against existing antibiotics. For this guide, we will use Vancomycin (a glycopeptide effective against Gram-positive bacteria) and Ciprofloxacin (a broad-spectrum fluoroquinolone) as comparators.

Determining the Antimicrobial Spectrum and Potency

The initial and most crucial experiment is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[5]

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound (this compound), Vancomycin, and Ciprofloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of a 96-well microtiter plate. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL. Include a growth control (broth and bacteria, no antimicrobial) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]

Table 1: Hypothetical Comparative MIC Data (µg/mL)

MicroorganismType3-(2-hydroxyphenyl)-4,5-dihydro- isoxazole-5-carboxylic acid VancomycinCiprofloxacin
Staphylococcus aureus (ATCC 29213)Gram-positive810.5
Enterococcus faecalis (ATCC 29212)Gram-positive1621
Escherichia coli (ATCC 25922)Gram-negative32>1280.015
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>64>1280.25
Candida albicans (ATCC 90028)Fungus16>128>128

Note: The data for the test compound is illustrative and serves as a template for presenting actual experimental results.

Bactericidal vs. Bacteriostatic Activity

Following the determination of the MIC, it is essential to ascertain whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is achieved through a Minimum Bactericidal Concentration (MBC) assay.

Experimental Protocol: MBC Assay

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from all wells of the microtiter plate that show no visible growth.

  • Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Assessing Safety: The In Vitro Cytotoxicity Profile

A potent antimicrobial agent is of little clinical value if it is highly toxic to mammalian cells. Therefore, an early assessment of cytotoxicity is crucial to determine the compound's therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, human embryonic kidney cells) at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with serial dilutions of the test compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Selectivity Index (SI): The SI is a critical parameter that compares the toxicity of a compound to its efficacy. It is calculated as:

SI = CC₅₀ / MIC

A higher SI value indicates that the compound is more toxic to the microbe than to the mammalian cells, suggesting a wider therapeutic window.

Table 2: Hypothetical Cytotoxicity and Selectivity Index

CompoundCC₅₀ on HEK293 (µg/mL)MIC against S. aureus (µg/mL)Selectivity Index (SI)
Test Compound 128816
Comparator (e.g., Doxorubicin) 1N/AN/A

Probing the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development and for predicting potential resistance mechanisms. Based on the isoxazole scaffold, several potential mechanisms could be investigated.

Hypothetical_MOA cluster_Cell Bacterial Cell Compound 3-(2-hydroxyphenyl)-4,5- dihydroisoxazole-5-carboxylic acid Membrane Cell Membrane Compound->Membrane Disruption? DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition? Protein_Synth Ribosome (Protein Synthesis) Compound->Protein_Synth Inhibition? Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibition? Cell_Death Bacterial Cell Death Membrane->Cell_Death Loss of Integrity DNA_Gyrase->Cell_Death Replication Failure Protein_Synth->Cell_Death Essential Protein Loss Cell_Wall->Cell_Death Lysis

Caption: Potential antimicrobial mechanisms of action for investigation.

Initial experiments could include:

  • Membrane Permeability Assays: Using fluorescent dyes like propidium iodide to assess membrane damage.

  • Macromolecular Synthesis Inhibition: Measuring the inhibition of DNA, RNA, protein, and cell wall synthesis using radiolabeled precursors.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to the initial validation of this compound as a potential antimicrobial agent. The process is anchored in established, standardized protocols to ensure the generation of robust and comparable data. While the illustrative data presented here is hypothetical, it provides a clear template for how experimental findings should be structured and interpreted.

The journey from a novel compound to a clinical therapeutic is long and arduous. However, by employing a rigorous validation cascade that prioritizes efficacy, selectivity, and mechanistic understanding, we can efficiently identify promising candidates like this isoxazole derivative and advance the fight against antimicrobial resistance.

References

  • National Center for Biotechnology Information (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed Central.

  • National Center for Biotechnology Information (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central.

  • ResearchGate. Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.

  • ResearchGate. Antimicrobial activity of isoxazole derivatives: A brief overview.

  • MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation.

  • International Journal of Pharmaceutical and Chemical Sciences. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM.

  • BenchChem. Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers.

  • National Center for Biotechnology Information (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed Central.

  • Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.

  • International Journal of Pharmaceutical Research & Allied Sciences. A Brief Review on Isoxazole Derivatives as Antibacterial Agents.

  • MDPI. Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance.

  • Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.

  • Frontiers. Editorial: Novel drug-designing approaches to combat antimicrobial resistance.

  • Journal of Chemical and Pharmaceutical Research. Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II).

  • National Center for Biotechnology Information (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PubMed Central.

  • Royal Society of Chemistry (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

  • National Center for Biotechnology Information (2014). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][4][6] thiadiazine derivatives. PubMed Central.

  • National Center for Biotechnology Information (2023). Design and Synthesis of Novel Antimicrobial Agents. PubMed Central.

  • National Center for Biotechnology Information (2012). 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. NCBI.

  • The Scientific Temper (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.

Sources

A Comparative Guide to In Vitro and In Vivo Efficacy: A Case Study Using a COX-2 Selective Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial searches for efficacy data on 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid did not yield publicly available research. This is common for novel chemical entities that may be in early-stage, unpublished, or proprietary research phases.

To fulfill the objective of providing a comprehensive technical guide for researchers, this document will use Celecoxib , a well-characterized, selective cyclooxygenase-2 (COX-2) inhibitor, as a representative molecule. The principles and methodologies described herein for comparing in vitro and in vivo efficacy are broadly applicable to the evaluation of novel anti-inflammatory compounds, including those from the isoxazole chemical class. Isoxazole derivatives have shown a wide spectrum of biological activities, including anti-inflammatory effects, making them attractive candidates in drug discovery.[1][2]

Introduction: The Rationale for Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstones of pain and inflammation management.[3] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins—key mediators of pain and inflammation.[4][5] Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet function, and COX-2, which is typically induced at sites of inflammation.[5][6]

Traditional NSAIDs inhibit both isoforms, leading to potential gastrointestinal side effects.[6][7] This prompted the development of selective COX-2 inhibitors like Celecoxib, designed to provide anti-inflammatory and analgesic effects while minimizing COX-1-related adverse events.[5][6][8] This guide explores the critical journey of a selective inhibitor from a biochemical assay to a whole-organism model, comparing its in vitro potency with its in vivo therapeutic efficacy.

In Vitro Efficacy: Quantifying Potency and Selectivity

The initial evaluation of a potential drug candidate occurs in vitro, in a controlled, non-living environment. For a COX-2 inhibitor, the primary goals are to determine its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (how well it distinguishes between COX-2 and COX-1).

Mechanism of Action

Celecoxib is a diaryl-substituted pyrazole containing a sulfonamide side chain.[4][8] This structure allows it to bind selectively to a hydrophilic side pocket near the active site of the COX-2 enzyme, which is larger and more flexible than the active site of COX-1.[5][6] This selective binding reversibly inhibits the enzyme, preventing the synthesis of pro-inflammatory prostaglandins.[6][8]

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Simplified COX-2 pathway and point of inhibition.

Key Experimental Protocol: COX Inhibition Assay

The most common method to determine in vitro efficacy is a cell-free enzymatic assay using purified recombinant human COX-1 and COX-2 enzymes.

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing necessary co-factors like heme.[9][10]

  • Inhibitor Preparation: Celecoxib is dissolved in a solvent like DMSO and serially diluted to create a range of test concentrations.[11]

  • Pre-incubation: The enzyme is pre-incubated with either the inhibitor or the vehicle (DMSO) for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[9][10]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[10]

  • Quantification: The reaction is allowed to proceed for a short, fixed time (e.g., 2 minutes) and then stopped. The product, typically Prostaglandin E₂ (PGE₂), is measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[9][10]

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[9]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme 1. Prepare Enzyme (COX-1 or COX-2) Incubate 3. Pre-incubate Enzyme + Inhibitor Enzyme->Incubate Inhibitor 2. Prepare Inhibitor (Serial Dilutions) Inhibitor->Incubate Add_Substrate 4. Add Substrate (Arachidonic Acid) Incubate->Add_Substrate Stop 5. Stop Reaction Add_Substrate->Stop Measure 6. Measure Product (e.g., PGE2 via ELISA) Stop->Measure Calculate 7. Calculate IC50 Measure->Calculate

Caption: Workflow for an in vitro COX inhibition assay.

Data Summary: In Vitro Potency and Selectivity of Celecoxib

The following table summarizes representative IC₅₀ values for Celecoxib. It is crucial to note that absolute IC₅₀ values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration).[9]

ParameterCOX-1COX-2Selectivity Index (SI) (IC₅₀ COX-1 / IC₅₀ COX-2)Reference(s)
IC₅₀ ~15 µM (15,000 nM)~0.04 µM (40 nM)~375[12]

Interpretation:

  • Potency: Celecoxib is a potent inhibitor of COX-2, with an IC₅₀ in the nanomolar range.

  • Selectivity: The high Selectivity Index (SI) demonstrates that a significantly greater concentration of Celecoxib is required to inhibit COX-1 compared to COX-2, confirming its high selectivity.[6]

In Vivo Efficacy: Assessing Therapeutic Effect in a Living System

While in vitro data confirms a drug's mechanism, in vivo studies are essential to determine if it will be effective and safe in a complex biological system. These studies account for pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—which dictate whether an effective concentration of the drug can reach its target tissue.[4]

Key Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a classic and widely used animal model to assess the efficacy of acute anti-inflammatory drugs.[13][14]

Objective: To measure the ability of an orally administered compound to reduce acute inflammation (edema).

Step-by-Step Methodology:

  • Animal Acclimation: Male Wistar or Sprague-Dawley rats are acclimated to the laboratory environment.[14]

  • Drug Administration: Animals are divided into groups. The test group receives Celecoxib (e.g., via oral gavage), the positive control group receives a known NSAID (like Indomethacin), and the negative control group receives the vehicle (e.g., saline or a suspension agent).[15]

  • Induction of Inflammation: After a set period to allow for drug absorption (e.g., 1 hour), a sub-plantar injection of a phlogistic agent (inflammation inducer) like 1% carrageenan solution is administered into the right hind paw of each rat.[13][14]

  • Measurement of Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at several time points afterward (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition for the treated group is calculated at each time point relative to the vehicle control group. The dose that produces a 50% reduction in edema (ED₅₀) can be determined.

cluster_prep Pre-Treatment cluster_induction Induction & Measurement cluster_analysis Analysis Grouping 1. Group Animals (Vehicle, Celecoxib) Dosing 2. Oral Administration Grouping->Dosing Induce 3. Inject Carrageenan into Paw Dosing->Induce Measure 4. Measure Paw Volume (Multiple Time Points) Induce->Measure Calculate 5. Calculate % Inhibition vs. Vehicle Control Measure->Calculate Determine 6. Determine ED50 Calculate->Determine

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Data Summary: In Vivo Anti-Inflammatory and Analgesic Activity

Celecoxib has demonstrated efficacy in various preclinical models of inflammation and pain.

ModelSpeciesEndpointEfficacy (ED₅₀ or Effective Dose)Reference(s)
Carrageenan-Induced Paw Edema RatReduction in paw swellingED₅₀ = 7.1 mg/kg (oral)[12]
Adjuvant-Induced Arthritis RatReduction in chronic inflammationED₅₀ = 0.37 mg/kg/day (oral)[12]
Carrageenan-Induced Hyperalgesia RatReduction in pain sensitivityAbrogated hyperalgesia[16]
Antigen-Induced Arthritis MouseReduced joint swelling & leukocyte adhesion30 mg/kg (oral)[15]

Interpretation:

  • Celecoxib is orally active and effectively reduces both acute and chronic inflammation in animal models.[12]

  • The compound also demonstrates analgesic properties by reducing pain responses in relevant models.[16]

  • Studies in osteoarthritis models show Celecoxib can reduce cartilage degeneration and the expression of cartilage-degrading enzymes like MMP13 and ADAMTS4/5.[17][18][19]

Bridging the Gap: Correlating In Vitro Potency with In Vivo Efficacy

A potent in vitro inhibitor does not always translate into an effective in vivo drug. The successful transition depends on several factors:

  • Pharmacokinetics (PK): Celecoxib is well-absorbed orally, reaching peak plasma concentrations in about 3 hours.[4][20] It has a half-life of approximately 11.2 hours, allowing for once or twice-daily dosing.[8] Its metabolism is primarily hepatic, mainly via the CYP2C9 enzyme.[6] This favorable PK profile ensures that sufficient concentrations of the drug reach the inflamed tissues to inhibit COX-2.

  • Pharmacodynamics (PD): The in vivo effect is directly related to target engagement. Studies have shown that celecoxib treatment dose-dependently reduces PGE₂ levels in synovial fluid and inflamed tissue, confirming that it inhibits COX-2 at the site of inflammation.[16][21]

  • The Efficacy-Safety Balance: An ideal selective inhibitor should achieve therapeutic concentrations that inhibit COX-2 without significantly affecting COX-1 at physiological levels. Celecoxib's pharmacokinetic profile and high selectivity index allow it to maintain plasma concentrations sufficient to inhibit COX-2 while remaining below the concentrations needed to substantially inhibit COX-1, thereby reducing the risk of gastrointestinal toxicity compared to non-selective NSAIDs.[6][16]

Conclusion

The journey from a petri dish to a preclinical model is a critical validation process in drug development. For a selective COX-2 inhibitor like Celecoxib, the data provides a coherent narrative:

  • In vitro assays establish its potent and highly selective inhibition of the target enzyme, COX-2.[12]

  • In vivo models demonstrate that this biochemical activity translates into meaningful anti-inflammatory and analgesic effects in a whole organism, thanks to a favorable pharmacokinetic profile.[12][15]

This dual-pronged evaluation provides the robust evidence required to advance a compound toward clinical development. For researchers investigating novel compounds like this compound, following this rigorous comparative pathway is essential to accurately determine their therapeutic potential.

References

  • Patel, R. A., & Patel, N. J. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Mandal, A. (2018). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Wikipedia contributors. (2024). Celecoxib. Wikipedia. [Link]

  • Kumar, A., Kumar, A., & Sharma, G. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2012). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Patsnap. (2024). What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]

  • Singh, S., & Kumar, V. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

  • ResearchGate. (n.d.). Summary of the effects of celecoxib on osteoarthritis in vivo (animal and human). [Link]

  • Semantic Scholar. (n.d.). Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. [Link]

  • Kumar, A., Kumar, A., & Sharma, G. (2023). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. [Link]

  • Noguchi, M., et al. (2001). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung. [Link]

  • Mastbergen, S. C., et al. (2006). Inhibition of COX-2 by celecoxib in the canine groove model of osteoarthritis. Rheumatology (Oxford). [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

  • ResearchGate. (2022). (PDF) Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. [Link]

  • Wang, M., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Hecht, R., et al. (2002). The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis. Clinical and Experimental Rheumatology. [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • de Boer, T. N., et al. (2022). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Cartilage. [Link]

  • Khan, Y. S., & Farhana, A. (2024). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

  • Hsu, W. H., et al. (2005). In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. Clinical Cancer Research. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Rainsford, K. D. (1999). In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview. Inflammopharmacology. [Link]

Sources

cytotoxicity studies of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid on normal cell lines

A rigorous, multi-faceted approach is indispensable for characterizing the cytotoxicity profile of any novel therapeutic candidate. By comparing this compound against a standard cytotoxic agent across a panel of normal cell lines using orthogonal assays, researchers can generate robust and reliable data. This information is fundamental for making informed decisions about the compound's potential for further development, ensuring that the pursuit of efficacy is balanced with the critical requirement for safety. Several studies have demonstrated that isoxazole derivatives can be engineered to exhibit high selectivity, inhibiting cancer cells without damaging normal cell lines, highlighting the therapeutic promise of this chemical scaffold. [10][11]

References

  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • Academica Globe. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]

  • PubMed. (2024, December 5). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the selectivity ratio (SR; normal/cancer cell) between 2a–2d compounds and DOX. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro cytotoxicity patterns of standard and investigational agents on human bone marrow granulocyte-macrophage progenitor cells. Retrieved from [Link]

  • ACS Publications. (2025, July 14). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. Retrieved from [Link]

  • PubMed. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. Retrieved from [Link]

  • SpringerLink. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

  • PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]

Unveiling the Action of a Novel Therapeutic Candidate: A Comparative Guide to the Mechanism of Action of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the probable mechanism of action for the novel compound 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes existing knowledge on structurally related compounds to propose a primary mechanism and offers a framework for its experimental validation. We will delve into the intricacies of its likely target, compare its potential activity to established inhibitors, and provide detailed protocols for robust scientific investigation.

Introduction: The Therapeutic Promise of the Isoxazoline Scaffold

The 4,5-dihydroisoxazole (isoxazoline) heterocyclic ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The subject of this guide, this compound, combines this versatile core with a hydroxyphenyl substituent, a feature often associated with modulation of key biological targets. Based on compelling evidence from analogous structures, we postulate that its primary mechanism of action is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT).

Proposed Primary Mechanism of Action: NAMPT Inhibition

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is an essential coenzyme in cellular redox reactions and a critical substrate for various enzymes involved in signaling, DNA repair, and cell survival. Cancer cells, with their high metabolic rate and proliferation, are particularly dependent on the NAD+ salvage pathway, making NAMPT an attractive target for anticancer therapy.

Inhibition of NAMPT by this compound would lead to a depletion of intracellular NAD+ levels. This, in turn, would disrupt cellular metabolism, impair DNA repair mechanisms, and ultimately induce apoptosis in rapidly dividing cancer cells. This proposed mechanism is supported by findings that other substituted 4,5-dihydroisoxazole derivatives are potent NAMPT inhibitors.

The NAMPT-NAD+ Salvage Pathway

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the consequences of its inhibition.

NAMPT_Pathway cluster_cell Cancer Cell Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP_SIRT PARP / Sirtuins NAD->PARP_SIRT Substrate for Metabolism Redox Reactions (Metabolism) NAD->Metabolism DNARepair DNA Repair PARP_SIRT->DNARepair Apoptosis Apoptosis DNARepair->Apoptosis Leads to Inhibitor 3-(2-hydroxyphenyl)-4,5- dihydroisoxazole-5-carboxylic acid Inhibitor->NAMPT Inhibition

Caption: The NAMPT-mediated NAD+ salvage pathway and the site of inhibition.

Comparative Analysis with Established NAMPT Inhibitors

To understand the potential therapeutic profile of this compound, it is crucial to compare its proposed mechanism with that of well-characterized NAMPT inhibitors, such as FK866 and GMX1778.

FeatureThis compound (Proposed)FK866GMX1778 (CHS-828)
Binding Mode Likely competitive or non-competitive inhibitor binding to the NAMPT active site.Non-competitive inhibitor.[1]Competitive inhibitor.[1]
Potency To be determined experimentally.Potent inhibitor with low nanomolar IC50 values.Potent inhibitor with IC50 values in the low nanomolar range.[1]
Cellular Effects Expected to induce NAD+ depletion, metabolic stress, and apoptosis in cancer cells.Induces NAD+ depletion, leading to apoptosis in various cancer cell lines.Causes a decrease in cellular NAD+ levels, resulting in cytotoxicity against cancer cells.[1]
Clinical Status Preclinical.Investigated in clinical trials, but development was halted due to toxicity concerns.Investigated in Phase I clinical trials.

Exploration of Alternative Mechanisms of Action

While NAMPT inhibition is the most probable primary mechanism, the versatile isoxazoline scaffold warrants consideration of other potential biological targets. A comprehensive evaluation of this compound should include screening against other enzyme families known to be modulated by similar structures.

Cyclooxygenase-2 (COX-2) Inhibition

Many heterocyclic compounds, including some with isoxazole cores, exhibit anti-inflammatory activity through the inhibition of COX enzymes. COX-2 is an inducible enzyme involved in the inflammatory cascade and is a validated target for anti-inflammatory drugs.

  • Rationale for Investigation: The presence of the hydroxyphenyl group, a common feature in many COX inhibitors, and the general anti-inflammatory potential of the isoxazoline scaffold suggest that COX-2 inhibition is a plausible secondary or alternative mechanism.

  • Key Comparator: Celecoxib, a selective COX-2 inhibitor, serves as a benchmark for this class of drugs.

Tyrosine Kinase Inhibition

The isoxazole ring can be found in the structure of some tyrosine kinase inhibitors. Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers.

  • Rationale for Investigation: Given the prevalence of kinase inhibition as a mechanism for anticancer drugs, and the structural similarities of the isoxazoline scaffold to some known kinase inhibitors, this possibility should be explored.

  • Key Comparator: Imatinib, a well-known tyrosine kinase inhibitor, provides a reference for activity in this target class.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following protocols provide a framework for a thorough investigation.

Experimental Workflow

Workflow cluster_workflow Mechanism of Action Elucidation Workflow A Biochemical Assay: NAMPT Inhibition B Cell-Based Assays: NAD+ Quantification & Cell Viability A->B Confirm cellular activity D Secondary Target Screening: COX-2 & Kinase Assays A->D Assess target selectivity C Western Blot Analysis: Apoptosis & DNA Damage Markers B->C Investigate downstream effects E In Vivo Studies: Tumor Xenograft Models C->E Validate in a biological system

Caption: A stepwise workflow for investigating the mechanism of action.

Protocol 1: In Vitro NAMPT Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of the test compound on recombinant human NAMPT enzyme activity.

Principle: This is a coupled enzyme assay. NAMPT catalyzes the conversion of nicotinamide and PRPP to NMN. NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a cycling enzyme mix to reduce a probe, generating a fluorescent signal. The decrease in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant Human NAMPT (e.g., BPS Bioscience, Cat# 71276)

  • NAMPT Inhibitor Screening Assay Kit (e.g., BPS Bioscience, Cat# 71276) or individual components:

    • NAMPT Assay Buffer

    • NMNAT

    • Cycling Enzyme Mix

    • Nicotinamide

    • PRPP

    • NAD+ standard

  • This compound

  • FK866 (positive control inhibitor)

  • DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound and FK866 in DMSO. The final DMSO concentration in the assay should be ≤ 1%.

  • Enzyme and Substrate Preparation: Prepare the NAMPT enzyme solution in NAMPT Assay Buffer. Prepare the substrate solution containing nicotinamide and PRPP in assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 25 µL of the NAMPT enzyme solution.

    • Add 5 µL of the diluted test compound, FK866, or DMSO (vehicle control).

    • Incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution.

  • NAD+ Detection:

    • Incubate at 37°C for 2 hours.

    • Add 50 µL of the cycling enzyme mix containing the fluorescent probe.

    • Incubate at 37°C for 30 minutes, protected from light.

  • Measurement: Read the fluorescence intensity at Ex/Em = 560/590 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular NAD+ Quantification Assay

This assay measures the intracellular levels of NAD+ in cancer cells following treatment with the test compound.

Principle: Cells are lysed to release intracellular metabolites. The NAD+ in the lysate is quantified using a colorimetric or fluorometric assay kit, which typically involves an enzyme cycling reaction where NAD+ is reduced to NADH, which in turn reduces a probe to generate a detectable signal.

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibitors (e.g., A2780 ovarian cancer cells)

  • Cell culture medium and supplements

  • This compound

  • FK866 (positive control)

  • NAD/NADH Quantification Kit (e.g., Abcam, ab65348)

  • 96-well cell culture plates

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and FK866 for 24-72 hours. Include a vehicle control (DMSO).

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them according to the NAD/NADH quantification kit protocol.

  • NAD+ Measurement: Perform the NAD+ quantification assay on the cell lysates as per the manufacturer's instructions.

  • Data Analysis: Normalize the NAD+ levels to the protein concentration of each sample. Plot the NAD+ levels as a percentage of the vehicle control against the compound concentration.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells.

Principle: The MTT assay measures the metabolic activity of cells by the reduction of tetrazolium salt to formazan, which is colorimetric. The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells, through a luminescent reaction.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well cell culture plates

  • Microplate reader (colorimetric or luminometric)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.

  • Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for investigation as a NAMPT inhibitor. Its structural features align with those of other compounds known to target this critical enzyme in cancer metabolism. The experimental framework provided in this guide offers a clear path to rigorously validate this proposed mechanism of action and to compare its efficacy with established inhibitors. Further investigation into potential off-target effects, such as COX-2 or tyrosine kinase inhibition, will provide a more complete understanding of its pharmacological profile and its potential as a novel therapeutic agent.

References

  • WO2014111871A1 - 4,5-dihydroisoxazole derivatives as nampt inhibitors.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmacy and Chemical Sciences. [Link]

  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]

  • Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. MDPI. [Link]

  • (PDF) New 3,5-disubstituted-4,5-dihydroisoxazole derivatives: Synthesis, antimicrobial, antioxidant and docking study against glucosamine-6-phosphate synthase. ResearchGate. [Link]

  • Synthesis of the isoxazoline derivatives. ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. [Link]

  • Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. Biblioteka Nauki. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. [Link]

  • Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. ACS Publications. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. PMC - PubMed Central. [Link]

Sources

A Comparative Guide to the Antioxidant Potential of Hydroxyphenyl Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Potent Antioxidants

Oxidative stress, an imbalance between free radicals and antioxidants in the body, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants mitigate this damage by neutralizing reactive oxygen species (ROS), making the discovery of novel and potent antioxidant scaffolds a critical goal in medicinal chemistry.[2] The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a "privileged scaffold" that appears in numerous pharmacologically active compounds.[3][4] When functionalized with a hydroxyphenyl moiety, these molecules gain significant potential as antioxidants. This guide provides an in-depth comparison of hydroxyphenyl isoxazole isomers, examining the crucial role that molecular structure plays in defining their antioxidant capacity and providing the experimental framework for their evaluation.

The Decisive Role of Isomerism: A Structure-Activity Relationship (SAR) Analysis

The antioxidant activity of a hydroxyphenyl isoxazole is fundamentally dictated by its ability to donate a hydrogen atom from its phenolic hydroxyl (-OH) group to a free radical, thereby neutralizing it. The efficiency of this process is governed by the stability of the resulting phenoxyl radical. This is where the isomeric position of the -OH group on the phenyl ring becomes paramount.

  • Ortho- (2-hydroxyphenyl) and Para- (4-hydroxyphenyl) Isomers: These isomers typically exhibit the strongest antioxidant activity. After donating a hydrogen atom, the unpaired electron on the oxygen can be delocalized through resonance across the aromatic ring and, importantly, onto the electron-rich isoxazole ring. This delocalization stabilizes the radical, making the initial hydrogen donation more energetically favorable.

  • Meta- (3-hydroxyphenyl) Isomers: The meta-isomer is generally a weaker antioxidant.[5] Due to its positioning, the phenoxyl radical cannot be effectively stabilized via resonance with the isoxazole ring. This lack of extended conjugation results in a less stable radical, making the parent molecule a less willing hydrogen donor.

Beyond the hydroxyl position, other structural features modulate antioxidant potential. Electron-donating groups (EDGs) on the phenyl ring, such as alkyl or methoxy groups, can enhance activity by increasing electron density and stabilizing the radical.[1][6] Conversely, electron-withdrawing groups (EWGs) often diminish activity.

Caption: Chemical structures of ortho-, meta-, and para-hydroxyphenyl isoxazole isomers.

Comparative Analysis of Antioxidant Activity: Experimental Data

Direct, side-by-side experimental comparisons of the simple hydroxyphenyl isoxazole isomers are limited in published literature. However, by examining data from more complex derivatives that feature these core structures, a clear trend emerges that supports the theoretical SAR principles. The following table summarizes the radical scavenging activity of various hydroxyphenyl-containing isoxazole derivatives, as measured by their half-maximal inhibitory concentration (IC50) in the DPPH assay. A lower IC50 value indicates higher antioxidant potency.

CompoundKey Structural FeatureAssayIC50 Value (µg/mL)Reference
N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideNo phenolic hydroxylDPPH>400[1]
3-(4-hydroxyphenyl)-5-(2,5-dimethoxyphenyl)isoxazolepara-hydroxyphenyl DPPH40.21 ± 2.71[7]
3-(3-hydroxyphenyl)-5-(phenyl)isoxazolemeta-hydroxyphenyl DPPH~197 (SC50)[5]
Isoxazole-carboxamide derivative 2a (with p-tert-butylphenyl)No phenolic hydroxylDPPH7.8 ± 1.21[8][9]
Fluorophenyl-isoxazole-carboxamide 2c (with m-methoxyphenyl)No phenolic hydroxylDPPH0.47 ± 0.33[1][3]
Trolox (Standard Control)Chromanol ring with hydroxylDPPH2.75 - 3.10[1][8][9]

Note: The data presented is from different studies and experimental conditions may vary. Direct comparison should be made with caution. Compound 2c 's high potency, despite lacking a free hydroxyl, may be attributed to the overall electronic effects of its complex structure.

The data, though heterogeneous, illustrates a key principle: the presence and position of a hydroxyl group are critical. The para-hydroxyphenyl derivative shows significantly higher potency (lower IC50) than the meta-hydroxyphenyl derivative, aligning perfectly with SAR predictions.

Core Methodologies: Protocols for Antioxidant Potential Assessment

The trustworthiness of any comparative analysis rests on robust and reproducible experimental methods. The DPPH and ABTS radical scavenging assays are the gold standards for in vitro antioxidant screening due to their simplicity, sensitivity, and reliability.[10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH free radical, which is a deep violet color.[2] In the presence of a hydrogen-donating antioxidant, the DPPH radical is scavenged, and the solution's color fades to a pale yellow.[2] This decolorization is measured spectrophotometrically as a decrease in absorbance at approximately 517 nm.[10][11]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be freshly prepared, stored in an amber bottle, and protected from light.[2]

    • Test Compound Stock Solutions: Prepare a stock solution of each hydroxyphenyl isoxazole isomer (e.g., 1 mg/mL) in the chosen solvent.

    • Serial Dilutions: Create a series of decreasing concentrations from the stock solution to determine the IC50 value.

    • Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure:

    • Pipette 1.0 mL of each test compound dilution into a separate test tube.

    • Add 2.0 mL of the 0.1 mM DPPH working solution to each tube.

    • Prepare a blank sample containing 1.0 mL of solvent and 2.0 mL of the DPPH solution.

    • Vortex all tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the graph.

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[2] Antioxidant compounds reduce the ABTS•+, causing a decolorization of the solution that is proportional to their concentration.[2] The reduction in absorbance is measured at approximately 734 nm.[11]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM ABTS solution in water.

    • Potassium Persulfate Solution: Prepare a 2.45 mM potassium persulfate solution in water.

    • ABTS•+ Radical Solution: Mix the two solutions in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[2]

    • ABTS•+ Working Solution: Before the assay, dilute the stock radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Assay Procedure:

    • Pipette a small volume (e.g., 30 µL) of the test compound at various concentrations into test tubes or microplate wells.[2]

    • Add a larger volume (e.g., 1.2 mL) of the diluted ABTS•+ working solution.[2]

    • Mix thoroughly and incubate in the dark at room temperature for 6-7 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculation of % inhibition and determination of IC50 values are performed using the same method as described for the DPPH assay.

Conclusion and Future Perspectives

The antioxidant potential of hydroxyphenyl isoxazole isomers is intrinsically linked to the position of the hydroxyl group on the phenyl ring. Theoretical principles and available experimental data consistently demonstrate that para- and ortho-isomers are superior radical scavengers compared to their meta-counterparts, owing to enhanced radical stabilization through resonance. While this guide provides a foundational understanding, further research involving the direct comparative testing of purified, simple isomers under standardized conditions is necessary to definitively quantify these differences. The protocols detailed herein offer a robust framework for such future investigations, which are essential for guiding the rational design of new, highly potent isoxazole-based antioxidants for therapeutic applications.

References

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed. (2021-03-09). Biomed Res Int. Available from: [Link]

  • Efficient Synthesis, Antioxidant Activity Evaluation, and Molecular Docking of Novel Isoxazole Derivatives. (2022). Russian Journal of General Chemistry. Available from: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (2022). Rasayan Journal of Chemistry. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021-03-09). Biomed Res Int. Available from: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024-06-30). European Journal of Clinical and Experimental Medicine. Available from: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2022-07-27). Molecules. Available from: [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.. ResearchGate. Available from: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022-10-29). Sci Rep. Available from: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. ResearchGate. Available from: [Link]

  • DPPH Radical Scavenging Assay. (2022-12-16). Molbank. Available from: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021-01-19). Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022-10-29). Sci Rep. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2024-03-17). RSC Med Chem. Available from: [Link]

  • Structure–activity relationship of isoxazole derivatives.. ResearchGate. Available from: [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profiling Guide for 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a Putative IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel small molecule, 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a compound of interest in immuno-oncology. Given its structural motifs, we hypothesize that this molecule may target Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tumor immune evasion.[1][2] This document outlines a systematic approach to validate its primary target, assess its selectivity, and compare its performance against established IDO1 inhibitors, thereby providing crucial data for its preclinical development.

The therapeutic value of any small molecule inhibitor is fundamentally tied to its specificity. Off-target interactions can lead to unforeseen toxicities and diminish therapeutic efficacy, representing a major hurdle in drug development.[3][4] Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory requirement but a cornerstone of successful drug design.[4]

This guide is intended for researchers, scientists, and drug development professionals. It details the experimental methodologies, explains the rationale behind the chosen assays, and provides a template for data presentation and interpretation.

Section 1: Primary Target Validation and Potency Assessment

The initial step is to confirm the hypothesized interaction with IDO1 and quantify the molecule's potency. This will serve as the benchmark for all subsequent selectivity and cross-reactivity assessments.

In Vitro IDO1 Enzymatic Assay

Rationale: A direct enzymatic assay is the gold standard for confirming the inhibitory activity of a compound against its purified target enzyme. This assay measures the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway, which is catalyzed by IDO1.[5][6]

Experimental Protocol:

  • Reagents and Materials: Recombinant human IDO1 enzyme, L-tryptophan, ascorbic acid, methylene blue, catalase, potassium phosphate buffer (pH 6.5), and the test compound (this compound).

  • Assay Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, catalase, ascorbic acid, and methylene blue.

    • Add the recombinant IDO1 enzyme to the mixture.

    • Initiate the reaction by adding L-tryptophan.

    • Concurrently, run reactions with varying concentrations of the test compound.

    • Incubate the reactions at 37°C for a specified time.

    • Stop the reaction and measure the production of kynurenine, a stable downstream metabolite, using high-performance liquid chromatography (HPLC) or a spectrophotometer at 321 nm.[6]

  • Data Analysis: Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based IDO1 Activity Assay

Rationale: A cell-based assay provides a more physiologically relevant context by assessing the compound's ability to inhibit IDO1 within a cellular environment.[7] This accounts for factors such as cell permeability and potential intracellular metabolism. Human cancer cell lines, such as HeLa or A549, can be stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[8][9]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture HeLa or A549 cells in appropriate media.

    • Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

    • Treat the induced cells with a range of concentrations of this compound for a specified duration.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant using HPLC or a commercially available kynurenine detection kit.

  • Data Analysis: Calculate the cellular IC50 value.

Section 2: Comparative Analysis with Known IDO1 Inhibitors

To contextualize the performance of our lead compound, a direct comparison with well-characterized IDO1 inhibitors is essential. We will use Epacadostat and Linrodostat as benchmarks due to their high potency and selectivity, and extensive clinical investigation.[10][11][12][13][14]

Table 1: Comparative Potency of IDO1 Inhibitors

CompoundEnzymatic IC50 (nM)Cellular IC50 (nM)
This compoundExperimental DataExperimental Data
Epacadostat~10~75
Linrodostat~1.1Not specified

Note: IC50 values for reference compounds are approximate and may vary depending on assay conditions.

Section 3: Cross-Reactivity Profiling Against Related Enzymes

Rationale: To establish the selectivity of the test compound, it is crucial to assess its activity against closely related enzymes that share structural homology or are involved in similar metabolic pathways. For an IDO1 inhibitor, the most relevant enzymes to profile are IDO2 and Tryptophan 2,3-dioxygenase (TDO).[15]

IDO2 and TDO Enzymatic Assays

Experimental Protocol:

  • Similar to the IDO1 enzymatic assay, perform in vitro assays using recombinant human IDO2 and TDO enzymes.

  • Determine the IC50 values of this compound against both enzymes.

Table 2: Selectivity Profile against Tryptophan-Catabolizing Enzymes

CompoundIDO1 IC50 (nM)IDO2 IC50 (nM)TDO IC50 (nM)Selectivity (IDO2/IDO1)Selectivity (TDO/IDO1)
This compoundExperimental DataExperimental DataExperimental DataCalculatedCalculated
Epacadostat~10>10,000>10,000>1000-fold>1000-fold
Linrodostat~1.1No activity detectedNo activity detectedHighly SelectiveHighly Selective

Section 4: Broad Off-Target Screening

Rationale: A broad panel screening against a diverse set of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes is critical for identifying potential off-target interactions that could lead to adverse effects.[16] Several commercial services offer comprehensive off-target screening panels.

Kinase Panel Screening

Rationale: Kinases are a large family of enzymes involved in numerous signaling pathways, and unintended kinase inhibition is a common source of off-target effects.

Experimental Workflow:

Caption: Workflow for kinase panel screening.

Safety Pharmacology Panel

Rationale: This panel typically includes targets known to be associated with adverse drug reactions, such as hERG, a potassium ion channel linked to cardiotoxicity.

Experimental Workflow:

Caption: Workflow for safety pharmacology panel screening.

Section 5: Chemoproteomics for Unbiased Off-Target Identification

Rationale: For a truly comprehensive understanding of a compound's interactome, chemoproteomic approaches offer an unbiased method to identify protein targets in a cellular context.[17] Techniques like affinity-based pull-downs or cellular thermal shift assays (CETSA) can reveal unexpected off-targets.[17]

Affinity-Based Pull-Down

Experimental Workflow:

Affinity_Pull_Down_Workflow cluster_0 Probe Preparation cluster_1 Protein Binding and Identification Compound Test Compound Immobilization Immobilization on Beads Compound->Immobilization Covalent Linkage Incubation Incubation Immobilization->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Wash Washing Steps Incubation->Wash Elution Elution Wash->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Target_ID Target Identification MS_Analysis->Target_ID

Caption: Workflow for affinity-based pull-down experiments.

Section 6: Conclusion and Future Directions

The systematic profiling of this compound as outlined in this guide will provide a robust dataset to evaluate its potential as a selective IDO1 inhibitor. The comparative data against established drugs like Epacadostat and Linrodostat will be instrumental in decision-making for further preclinical and clinical development. A favorable selectivity profile, characterized by high potency against IDO1 and minimal off-target interactions, is a key prerequisite for a successful therapeutic candidate. Any identified off-targets will require further investigation to understand their potential physiological consequences.

References

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (n.d.). National Institutes of Health.
  • Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories.
  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (n.d.). Creative Biolabs.
  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology.
  • Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. (2021). MDPI.
  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2015). ACS Publications.
  • Strengthened immune defence against cancer. (2026). Informationsdienst Wissenschaft.
  • Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor. (2020). PubMed.
  • Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. (n.d.). AACR Journals.
  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. (2023). National Institutes of Health.
  • Discovery of IDO1 inhibitors: from bench to bedside. (n.d.). PubMed Central.
  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. (2025). ResearchGate.
  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). European Pharmaceutical Review.
  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019). OncLive.
  • Linrodostat Mesilate – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.
  • Trial watch: IDO inhibitors in cancer therapy. (n.d.). PubMed Central.
  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. (2017). Semantic Scholar.
  • Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. (2022). PubMed Central.
  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. (2018). Frontiers.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central.

Sources

Safety Operating Guide

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A-to-Z Disposal Protocol: 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Guide Objective: This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. As a research chemical, specific Safety Data Sheet (SDS) information is not always available. Therefore, this guide is built upon an expert analysis of its constituent functional groups—a hydroxyphenyl (phenolic) group, a carboxylic acid, and a dihydroisoxazole ring—to ensure best practices in laboratory safety and environmental stewardship.

Part 1: Hazard Assessment & Chemical Profile

Before any handling or disposal, it is critical to understand the potential hazards derived from the molecule's structure. The disposal plan must account for the combined risks of its functional groups.

  • Hydroxyphenyl (Phenolic) Group: Phenolic compounds are classified as toxic and can cause severe skin burns and eye damage.[1] They are harmful if swallowed or inhaled and are suspected of causing genetic defects. Phenol itself is toxic to aquatic life with long-lasting effects. Therefore, this waste must never be disposed of down the drain.[2][3]

  • Carboxylic Acid Group: This group renders the compound acidic. While many simple carboxylic acids can be neutralized and drain-disposed if local regulations permit, this compound's other hazardous moieties preclude such a simple approach.[4][5] Concentrated acids can be corrosive.

  • Dihydroisoxazole Ring: Isoxazole derivatives are widely used in pharmaceuticals and agrochemicals for their diverse biological activities.[6][7] While the specific toxicity of this ring system can vary, it should be treated as a potentially bioactive and hazardous organic compound. Structurally similar compounds are noted to cause skin and eye irritation.[8][9]

Inherent Hazards Summary: Based on this analysis, this compound must be managed as a toxic, corrosive, and environmentally hazardous chemical waste .

Chemical Incompatibilities: To prevent dangerous reactions, this compound and its waste must be stored separately from:

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates)[10][11]

  • Strong Bases (e.g., sodium hydroxide, potassium hydroxide)[10]

  • Amines and Reducing Agents[12]

  • Reactive Metals (e.g., sodium, potassium, powdered aluminum)[11][13]

Part 2: Mandatory Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a certified chemical fume hood.[1][2] The following PPE is the minimum requirement for ensuring personnel safety.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes and potential vapors. Standard safety glasses are insufficient.[9][14]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)Protects against skin absorption, a primary route of exposure for phenolic compounds.[1] Always inspect gloves before use.
Body Protection Flame-resistant lab coatProtects against incidental contact and spills.
Respiratory Not generally required if handled in a fume hoodFor spill cleanup outside a hood, an appropriate respirator may be necessary. Consult your institution's EHS.

Part 3: Step-by-Step Disposal Protocol

Disposal of this compound must follow the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste.[15][16] This protocol ensures compliance and safety.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management. This compound must be categorized as Non-Halogenated Organic Waste .

  • DO NOT mix this waste with halogenated solvents (e.g., dichloromethane, chloroform), strong acids, bases, or any other incompatible waste streams.[17]

  • DO NOT dispose of any amount, solid or liquid, down the sink drain.[2][3]

Step 2: Waste Collection & Container Management
  • Select an Appropriate Container:

    • Use a designated, leak-proof hazardous waste container made of compatible material (e.g., High-Density Polyethylene - HDPE, or glass).[18]

    • The container must have a secure, tight-fitting screw cap. Ensure it is clean and dry before the first use.

  • Labeling the Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[2][18]

    • Clearly write the full chemical name: "This compound ".

    • List all components and their approximate concentrations if it is a solution.

    • Indicate the relevant hazards (e.g., "Toxic," "Corrosive").

    • Record the accumulation start date.

  • Accumulating Waste:

    • Keep the waste container closed at all times, except when actively adding waste.[2][18]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[17]

    • The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[18]

Step 3: Arranging for Final Disposal
  • Requesting Pickup: Once the waste container is 90% full or reaches your institution's time limit for accumulation (typically 6-12 months), arrange for disposal.[15][16]

  • Contact EHS: Submit a hazardous waste pickup request through your institution's Environmental Health & Safety (EHS) department.[10][15]

  • Final Disposal Method: The EHS-approved contractor will transport the waste for final disposal, which is typically high-temperature incineration at a licensed hazardous waste facility.[3][19]

The entire process, from generation to disposal, is governed by a "cradle-to-grave" responsibility, making accurate documentation and labeling paramount.

Part 4: Emergency Procedures

Spill Management
  • Small Spills (<50 mL within a fume hood):

    • Ensure appropriate PPE is worn.[10]

    • Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[3][10] Do not use combustible materials like paper towels on neat material.

    • Carefully collect the absorbed material and contaminated debris using non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste container, label it appropriately, and dispose of it following the protocol above.[10]

    • Decontaminate the spill area with soap and water.[1]

  • Large Spills (>50 mL or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Close the laboratory doors to contain vapors.

    • Contact your institution's EHS or emergency response team immediately.[10] Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing while under an emergency shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Part 5: Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for proper waste management of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Waste Handling & Disposal cluster_donots CRITICAL PROHIBITIONS start Generate Waste: 3-(2-hydroxyphenyl)-4,5- dihydroisoxazole-5-carboxylic acid assess Assess Hazards: - Phenolic (Toxic) - Carboxylic Acid (Corrosive) - Isoxazole (Bioactive) start->assess ppe Wear Full PPE: - Goggles & Lab Coat - Chemical-Resistant Gloves assess->ppe segregate Segregate as NON-HALOGENATED ORGANIC WASTE ppe->segregate label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date segregate->label_container drain DO NOT Pour Down Drain segregate->drain mix DO NOT Mix with Incompatible Waste (Bases, Oxidizers, Halogenated) segregate->mix collect Collect in compatible (HDPE/Glass) container in a fume hood label_container->collect store Store in SAA with Secondary Containment collect->store request_pickup Request Pickup from EHS (when >90% full or time limit reached) store->request_pickup

Caption: Decision workflow for safe disposal.

References

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). Research Safety Affairs, University of Tennessee Health Science Center. [Link]

  • How can I dispose phenol? (2015, January 9). ResearchGate. [Link]

  • Phenol Fact Sheet. Office of Environment, Health & Safety, University of California, Berkeley. [Link]

  • How Do You Dispose Of Phenol Safely? (2023, August 3). Chemistry For Everyone - YouTube. [Link]

  • SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport, Environmental Health & Safety. [Link]

  • How to Dispose of Acetic Acid. (n.d.). Lab Alley. [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). U.S. Environmental Protection Agency. [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. [Link]

  • Acceptable Drain Disposal Procedures. (n.d.). USDA Agricultural Research Service. [Link]

  • Safety Data Sheet for 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid. (2025). Fisher Scientific. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2023, February 27). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. (2023, September 1). Fisher Scientific. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. [Link]

  • Safety Data Sheet for Hydroxyphenyl Propamidobenzoic Acid. (2021, March 10). Bisor Corporation. [Link]

  • Pharmaceutical Technology: Incompatibilities. (n.d.). [Link]

  • Incompatibilities. (n.d.). CUTM Courseware. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2010). MDPI. [Link]

  • Incompatible Chemicals. (n.d.). Utah State University, Office of Research Environmental Health and Safety. [Link]

  • Drug Incompatibility Chemistry. (2014, August 7). ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). MDPI. [Link]

  • Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. (2022, June). IJBPAS. [Link]

  • 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. (n.d.). PubChem. [Link]

Sources

Personal protective equipment for handling 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established safety principles with insights derived from the chemical's structural characteristics. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and achieving environmental compliance.

Hazard Assessment: An In-Depth Analysis

  • Carboxylic Acid Group : Compounds containing this group are often acidic and can act as skin and eye irritants.[1][2][3][4][5][6][7] Direct contact may cause redness, burns, or serious eye damage.[1][8]

  • Hydroxyphenyl Group : Phenolic compounds can range from mild irritants to corrosive substances. Skin contact should be avoided.[1][9]

  • Isoxazole Core : While the isoxazole ring is a stable heterocyclic compound, many of its derivatives are bioactive and may present uncharacterized toxicological properties.[10] Handling with care to avoid inhalation and ingestion is a standard precaution.[2][5][11][12]

Based on these structural analogues, the compound should be treated as, at minimum, a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation .[1][3][4]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the risks of exposure. The selection of specific PPE must be based on a thorough risk assessment of the planned experimental procedure.

PPE Category Specification Rationale and Expert Insight
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][11]Causality : The primary risk is accidental splashes of the compound, especially when in solution, which can cause serious and potentially irreversible eye damage.[1][8] For procedures with a higher risk of splashing, such as transferring large volumes, a full-face shield should be worn in addition to goggles.[1][8]
Hand Protection Nitrile or butyl rubber gloves.[8]Expertise : Nitrile gloves offer excellent resistance to a broad range of chemicals and are suitable for preventing incidental contact.[8][13] Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid contaminating your skin.[4][12] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart.
Body Protection A buttoned, long-sleeved laboratory coat.[1]Trustworthiness : A lab coat serves as the primary barrier against minor spills and contamination of personal clothing. Ensure it is made of a suitable material and fits correctly to cover as much skin as possible.[1] For larger-scale operations, impervious or chemically resistant clothing may be necessary.[9][11]
Respiratory Protection Use in a well-ventilated area is mandatory. A certified fume hood is strongly recommended.[1][11]Authoritative Grounding : If handling the solid form where dust or aerosols can be generated, or if working outside a fume hood, a NIOSH-approved respirator (e.g., N95 for particulates) or an air-purifying respirator with appropriate cartridges for organic vapors may be required.[3][8][9] The necessity of respiratory protection must be determined by a site-specific risk assessment.
PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Start Start: Handling Compound? BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Start->BasePPE Always CheckSolid Is the compound a powder/solid? CheckAerosol Potential for dust or aerosol generation? CheckSolid->CheckAerosol Yes CheckSplash High risk of splash? CheckSolid->CheckSplash No (Solution) CheckAerosol->CheckSplash No AddRespirator Add Respirator (e.g., N95) CheckAerosol->AddRespirator Yes AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes BasePPE->CheckSolid AddRespirator->CheckSplash Handling_Workflow Prep 1. Preparation - Don all required PPE. - Ensure fume hood is operational. - Prepare spill kit. Handling 2. Handling - Work within fume hood. - Avoid generating dust. - Keep container closed when not in use. Prep->Handling PostHandling 3. Post-Handling - Decontaminate work surfaces. - Remove PPE correctly. Handling->PostHandling WasteCollection 4. Waste Collection - Collect all contaminated materials (gloves, wipes, etc.). - Place in a labeled, sealed hazardous waste container. PostHandling->WasteCollection Disposal 5. Final Disposal - Store waste container in designated area. - Arrange for pickup by a licensed professional waste disposal service. WasteCollection->Disposal

Caption: Step-by-step handling and disposal workflow.

Step-by-Step Protocols

A. Preparation and Handling:

  • Ventilation is Key : Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred environment to minimize inhalation exposure. [1][11]2. Don PPE : Before entering the handling area, put on all required PPE as detailed in the table above. [9]3. Prevent Dust and Aerosols : If working with the solid form, handle it carefully to avoid creating dust. [1][11]4. Avoid Contact : Take all necessary precautions to prevent direct contact with skin, eyes, and clothing. [1]5. Hygiene Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn. [1][2][9] B. Disposal Protocol:

  • Waste Segregation : All materials contaminated with this compound, including disposable gloves, weigh boats, and wipes, must be treated as hazardous waste.

  • Containment : Collect all waste in a suitable, clearly labeled, and sealable container. [9]Do not mix with other waste streams unless compatibility is confirmed.

  • Professional Disposal : The final disposal of the chemical waste must be conducted through a licensed and approved waste disposal company. [9][14]Do not pour waste down the drain or dispose of it with regular trash. [11]4. Environmental Protection : Prevent the chemical from entering soil, drains, or water courses. Any spill must be contained and managed as hazardous waste. [9][11]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. Personnel must be familiar with the location of safety showers and eyewash stations.

Exposure Route Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3][5][6]Remove contact lenses if present and easy to do. [2][9]Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately. [9]Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. [3][11]If skin irritation occurs or persists, seek medical advice. [3][6]
Inhalation Move the affected person to fresh air at once. [3][11]If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. [3][11]
Ingestion Do NOT induce vomiting. [11][12]Never give anything by mouth to an unconscious person. [11]Rinse the mouth thoroughly with water and contact a physician or Poison Control Center immediately. [9][11]

References

  • BenchChem Technical Support Team. (2025, December). Personal protective equipment for handling (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol. Benchchem.
  • BenchChem Technical Support Team. (2025, December). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-(3-Hydroxyphenyl)propionic Acid. Benchchem.
  • ChemicalBook. (2025, July 5).
  • ChemicalBook.
  • Isoxazole-3-carboxylic acid - SAFETY D
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Benchchem. Proper Disposal of 3-(2-Chlorophenyl)
  • ChemicalBook. (2024, July 20).
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • BLD Pharmatech. 3-(3-Fluorophenyl)
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid.
  • Fisher Scientific Company. (2025, December 20). SAFETY DATA SHEET - 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • TCI Chemicals. SAFETY DATA SHEET - (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.